Product packaging for K-115(Cat. No.:CAS No. 887375-67-9)

K-115

Cat. No.: B000218
CAS No.: 887375-67-9
M. Wt: 395.9 g/mol
InChI Key: CMDJNMACGABCKQ-XVSRHIFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ripasudil, as hydrochloride hydrate (K-115), is a specifc Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor used for the treatment of glaucoma and ocular hypertension. It was first approved for treatment in Japan in September 2014. This medication is available in the form of a 0.4% eye drop solution under the brand name Glanatec. Ripasudil is a well tolerated medication that is used when other drugs have been proven to be non-effective or cannot be administered.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23ClFN3O4S B000218 K-115 CAS No. 887375-67-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2/t11-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDJNMACGABCKQ-XVSRHIFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887375-67-9
Record name Ripasudil hydrochloride dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887375679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIPASUDIL HYDROCHLORIDE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016TTR32QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

K-115 (Ripasudil): A Deep Dive into its Mechanism of Action in the Trabecular Meshwork

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which K-115 (Ripasudil), a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, modulates the trabecular meshwork (TM) to increase aqueous humor outflow and reduce intraocular pressure (IOP). This document is intended for researchers, scientists, and professionals involved in the development of ophthalmic therapeutics.

Core Mechanism of Action: Targeting the Trabecular Meshwork Outflow Pathway

This compound is a selective inhibitor of ROCK, a serine/threonine kinase that is a key downstream effector of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway plays a critical role in regulating cellular processes such as cell contraction, adhesion, and motility. In the context of the trabecular meshwork, this pathway is integral to the maintenance of aqueous humor outflow resistance. Elevated ROCK activity is associated with increased TM cell contractility and stiffness, leading to a reduction in the effective filtration area and consequently, an increase in IOP, a primary risk factor for glaucoma.[3][4]

This compound exerts its therapeutic effect by directly targeting and inhibiting ROCK in the TM and Schlemm's canal (SC) endothelial cells. This inhibition leads to a cascade of downstream events that collectively increase the conventional aqueous humor outflow. The primary mechanisms include:

  • Modulation of Trabecular Meshwork Cell Cytoskeleton and Morphology: this compound induces a rapid and reversible change in TM cell morphology, characterized by cell retraction and rounding.[1][2] This is a direct consequence of the disruption of actin stress fibers, leading to a relaxation of the TM tissue and an increase in the intercellular spaces, thereby facilitating the passage of aqueous humor.

  • Increased Permeability of Schlemm's Canal Endothelium: this compound enhances the permeability of the endothelial lining of Schlemm's canal. This is achieved by altering the integrity of tight junctions between the endothelial cells, specifically by disrupting the localization of Zonula Occludens-1 (ZO-1), a key tight junction protein.[1][2]

  • Extracellular Matrix Remodeling: Emerging evidence suggests that this compound also influences the composition of the extracellular matrix (ECM) within the trabecular meshwork. It has been shown to suppress the expression of fibrotic markers such as fibronectin and collagen type I alpha 1 (COL1A1), and upregulate the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in ECM degradation.[5] This suggests a potential for this compound to reverse the pathological ECM stiffening observed in glaucoma.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from key preclinical and clinical studies investigating the effects of this compound on various parameters related to aqueous humor outflow and IOP.

Table 1: In Vitro Effects of this compound on Trabecular Meshwork and Schlemm's Canal Endothelial Cells

ParameterCell TypeThis compound ConcentrationIncubation TimeObserved EffectReference
Cell Morphology Monkey TM Cells1 µM, 10 µM60 minInduction of cell retraction and rounding[1]
Actin Stress Fibers Monkey TM Cells1 µM, 10 µM30 and 60 minDisruption and reduction of actin bundles[1]
F-actin Fluorescence Intensity Human TM Cells1 µM, 10 µM, 100 µM60 minStatistically significant reduction in fluorescence intensity[6]
Fibronectin Fluorescence Intensity Human TM Cells1 µM, 10 µM, 100 µM60 minStatistically significant reduction in fluorescence intensity[6]
Transendothelial Electrical Resistance (TEER) Monkey SC Endothelial Cells1 µM, 5 µM, 25 µM30 and 60 minSignificant dose-dependent decrease in TEER[1]
FITC-Dextran Permeability Monkey SC Endothelial Cells1 µM, 5 µM, 25 µM60 minSignificant dose-dependent increase in permeability[1]

Table 2: In Vivo Effects of this compound on Intraocular Pressure

Study PopulationThis compound ConcentrationDosing RegimenTime PointMean IOP Reduction from BaselineReference
Rabbits0.4%Single Instillation2 hours~5 mmHg[1]
Healthy Human Volunteers0.4%Single Instillation2 hours-4.0 mmHg[7]
Healthy Human Volunteers0.8%Single Instillation2 hours-4.3 mmHg[7]
POAG/OHT Patients0.4%Twice Daily8 weeks3.1 mmHg (at 8 hours post-instillation)[2]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Cell Culture
  • Trabecular Meshwork (TM) Cells: Primary TM cells were isolated from the eyes of cynomolgus monkeys. The tissue was digested with collagenase, and the isolated cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Schlemm's Canal (SC) Endothelial Cells: SC endothelial cells were also isolated from cynomolgus monkey eyes. The inner wall of Schlemm's canal was carefully dissected and cultured. The endothelial origin of the cells was confirmed by immunostaining for von Willebrand factor.

Cell Morphology and Actin Cytoskeleton Staining
  • Procedure: TM cells were seeded on glass coverslips and allowed to adhere. After reaching semi-confluence, the cells were treated with this compound (1 µM or 10 µM) or vehicle control for 30 or 60 minutes.

  • Fixation and Staining: Cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and then stained for F-actin using a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 594 phalloidin). Nuclei were counterstained with DAPI.

  • Imaging: Coverslips were mounted and imaged using a fluorescence microscope.

Transendothelial Electrical Resistance (TEER) Measurement
  • Cell Seeding: SC endothelial cells were seeded at a high density on the microporous membrane of a Transwell® insert.

  • Monolayer Formation: The cells were cultured until a confluent monolayer was formed, as determined by the stabilization of TEER readings.

  • Treatment and Measurement: this compound at various concentrations (1, 5, and 25 µM) was added to the apical chamber of the Transwell®. TEER was measured at specified time points (e.g., 30 and 60 minutes) using an epithelial volt-ohm meter. The resistance of a blank filter was subtracted from the measured values.

Paracellular Permeability Assay
  • Procedure: Following the formation of a confluent monolayer of SC endothelial cells on Transwell® inserts, the culture medium in the apical chamber was replaced with a medium containing FITC-dextran (a fluorescent tracer).

  • Treatment: this compound was added to the apical chamber along with the FITC-dextran.

  • Sample Collection and Analysis: At the end of the incubation period (e.g., 60 minutes), samples were collected from the basal chamber, and the concentration of FITC-dextran that had passed through the cell monolayer was quantified using a fluorescence plate reader.

Immunocytochemistry for ZO-1
  • Procedure: SC endothelial cells were cultured to confluence on glass coverslips.

  • Treatment and Fixation: Cells were treated with this compound, then fixed and permeabilized as described for actin staining.

  • Antibody Staining: The cells were incubated with a primary antibody against ZO-1, followed by a fluorescently labeled secondary antibody.

  • Imaging: The localization of ZO-1 at the cell-cell junctions was visualized using fluorescence microscopy.

Visualizing the Molecular Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

K115_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outflow Physiological Effect K115 This compound (Ripasudil) ROCK ROCK K115->ROCK Inhibits Increased_Outflow Increased Aqueous Humor Outflow TM_Cell Trabecular Meshwork Cell RhoA_GTP Active RhoA-GTP RhoA_GTP->ROCK Activates MLC_P Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_P Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC_P->pMLC Dephosphorylates Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Stress_Fibers Actin Stress Fibers Actin_Myosin->Stress_Fibers Cell_Contraction Cell Contraction & Stiffness Stress_Fibers->Cell_Contraction Outflow_Resistance Decreased Aqueous Humor Outflow Cell_Contraction->Outflow_Resistance

Caption: this compound Signaling Pathway in Trabecular Meshwork Cells.

TEER_Assay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed SC Endothelial Cells on Transwell® Insert Form_Monolayer Culture to form a confluent monolayer Seed_Cells->Form_Monolayer Measure_Baseline Measure baseline TEER Form_Monolayer->Measure_Baseline Add_K115 Add this compound or Vehicle to apical chamber Measure_Baseline->Add_K115 Measure_TEER Measure TEER at 30 and 60 minutes Add_K115->Measure_TEER Analyze_Data Analyze change in TEER (Ω·cm²) Measure_TEER->Analyze_Data

Caption: Experimental Workflow for TEER Measurement.

Actin_Staining_Workflow Seed_TM Seed TM cells on coverslips Treat_K115 Treat with this compound (1 or 10 µM) for 30 or 60 min Seed_TM->Treat_K115 Fix_Perm Fix with 4% PFA and permeabilize with Triton X-100 Treat_K115->Fix_Perm Stain_Actin Stain with fluorescently labeled phalloidin Fix_Perm->Stain_Actin Stain_Nuclei Counterstain nuclei with DAPI Stain_Actin->Stain_Nuclei Image Image with fluorescence microscope Stain_Nuclei->Image

Caption: Experimental Workflow for Actin Staining.

Conclusion

This compound (Ripasudil) represents a significant advancement in the medical management of glaucoma, offering a distinct mechanism of action that directly targets the pathology within the conventional outflow pathway. By inhibiting the Rho/ROCK signaling cascade, this compound effectively reduces trabecular meshwork cell contractility and increases the permeability of the Schlemm's canal endothelium. This dual action on the primary sites of outflow resistance leads to a significant increase in aqueous humor outflow and a corresponding reduction in intraocular pressure. The data presented in this guide underscore the robust cellular and physiological effects of this compound, providing a strong rationale for its use in the treatment of glaucoma and highlighting its potential for further investigation in the field of ophthalmic drug development.

References

K-115 (Ripasudil): A Technical Guide to a Novel Rho Kinase Inhibitor for Glaucoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of K-115 (Ripasudil), a selective Rho kinase (ROCK) inhibitor. This compound represents a significant advancement in the medical management of glaucoma, targeting the conventional outflow pathway to reduce intraocular pressure (IOP).

Introduction: The Role of Rho Kinase in Glaucoma

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive damage to the optic nerve, often associated with elevated IOP.[1] The conventional outflow pathway, consisting of the trabecular meshwork and Schlemm's canal, is the primary route for aqueous humor drainage and a key regulator of IOP. In glaucomatous eyes, increased resistance in this pathway leads to a buildup of aqueous humor and a subsequent rise in IOP.

The Rho GTPase/Rho kinase (ROCK) signaling pathway has been identified as a crucial regulator of aqueous humor outflow homeostasis.[2] Activation of ROCK in the trabecular meshwork leads to increased actin stress fiber formation, cell contraction, and stiffness, thereby impeding aqueous humor outflow and increasing IOP.[3] Consequently, inhibition of ROCK has emerged as a promising therapeutic strategy for glaucoma.

This compound (Ripasudil hydrochloride hydrate), originally discovered by D. Western Therapeutics Institute, Inc. and developed by Kowa Company, Ltd., is a potent and selective ROCK inhibitor.[4] It directly targets the trabecular meshwork to increase conventional outflow, offering a distinct mechanism of action compared to other classes of glaucoma medications.[4] Ripasudil was first approved in Japan in 2014 for the treatment of glaucoma and ocular hypertension.[5]

Mechanism of Action

This compound is a specific inhibitor of ROCK, with IC50 values of 19 nM for ROCK2 and 51 nM for ROCK1.[6] By inhibiting ROCK, this compound disrupts the downstream signaling cascade that leads to trabecular meshwork cell contraction and stiffness. This results in the relaxation of the trabecular meshwork, an increase in the effective filtration area, and a subsequent enhancement of aqueous humor outflow through Schlemm's canal, ultimately lowering IOP.[7]

Beyond its IOP-lowering effects, preclinical studies have demonstrated that this compound possesses neuroprotective properties. It has been shown to promote the survival of retinal ganglion cells (RGCs) in an optic nerve crush model, a common experimental paradigm for studying glaucoma-related neurodegeneration.[8] This neuroprotective effect is thought to be mediated, at least in part, by the downregulation of NADPH oxidase 1 (Nox1) and the subsequent reduction of oxidative stress in RGCs.[8]

Signaling Pathway

The following diagram illustrates the role of the Rho/ROCK signaling pathway in the trabecular meshwork and the mechanism of action of this compound.

Rho_ROCK_Signaling_Pathway cluster_upstream Upstream Activators cluster_rho Rho GTPase Cycle cluster_downstream Downstream Effects TGF-β2 TGF-β2 LPA LPA RhoA-GTP RhoA-GTP LPA->RhoA-GTP ET-1 ET-1 ET-1->RhoA-GTP RhoA-GDP RhoA-GDP RhoA-GDP->RhoA-GTP GEFs RhoA-GTP->RhoA-GDP GAPs ROCK ROCK RhoA-GTP->ROCK This compound This compound This compound->ROCK Inhibits LIMK LIMK Cofilin Cofilin LIMK->Cofilin Inhibits MLCP MLCP p-MLC p-MLC MLCP->p-MLC Dephosphorylates MLC MLC MLC->p-MLC Phosphorylation Actin Stress Fibers Actin Stress Fibers p-MLC->Actin Stress Fibers Cell Contraction Cell Contraction Actin Stress Fibers->Cell Contraction Increased Outflow Resistance Increased Outflow Resistance Cell Contraction->Increased Outflow Resistance ROCK->LIMK ROCK->MLCP Inhibits

Rho/ROCK Signaling Pathway in the Trabecular Meshwork.

Quantitative Data

Preclinical Data
ParameterValueSpeciesReference
IC50 (ROCK1) 51 nMN/A[6]
IC50 (ROCK2) 19 nMN/A[6]
Clinical Data: Phase 1 (Healthy Volunteers)

Single Instillation - Mean IOP Reduction from Baseline at 2 Hours

This compound ConcentrationMean IOP Reduction (mmHg)
Placebo-1.6
0.05%-3.4
0.1%-2.2
0.2%-2.6
0.4%-4.0
0.8%-4.3

Data from a randomized, placebo-controlled, double-masked study in 50 healthy male adult volunteers.[9]

Repeated Instillation (Twice daily for 7 days)

Maximal IOP reduction was observed 1 to 2 hours after each instillation.[9]

Clinical Data: Phase 2 (Primary Open-Angle Glaucoma/Ocular Hypertension)

Mean IOP Reduction from Baseline at Week 8 (Twice Daily Dosing)

This compound ConcentrationBefore Instillation (9:00) (mmHg)2 Hours Post-Instillation (11:00) (mmHg)8 Hours Post-Instillation (17:00) (mmHg)
Placebo-2.2-2.5-1.9
0.1%-3.4-3.7-3.2
0.2%-3.2-4.2-2.7
0.4%-3.5-4.5-3.1

Data from a multicenter, prospective, randomized, placebo-controlled, double-masked, parallel-group comparison study in 210 patients.[2]

Experimental Protocols

Rho Kinase Activity Assay

This protocol describes a general method for measuring ROCK activity in cell or tissue lysates using an enzyme immunoassay.

ROCK_Activity_Assay_Workflow Start Start Prepare cell/tissue lysate Prepare cell/tissue lysate Start->Prepare cell/tissue lysate Add lysate to MYPT1-coated plate Add lysate to MYPT1-coated plate Prepare cell/tissue lysate->Add lysate to MYPT1-coated plate Initiate kinase reaction with ATP Initiate kinase reaction with ATP Add lysate to MYPT1-coated plate->Initiate kinase reaction with ATP Incubate at 30°C Incubate at 30°C Initiate kinase reaction with ATP->Incubate at 30°C Wash plate Wash plate Incubate at 30°C->Wash plate Add anti-phospho-MYPT1 antibody Add anti-phospho-MYPT1 antibody Wash plate->Add anti-phospho-MYPT1 antibody Incubate at room temperature Incubate at room temperature Add anti-phospho-MYPT1 antibody->Incubate at room temperature Wash plate 2 Wash plate Incubate at room temperature->Wash plate 2 Add HRP-conjugated secondary antibody Add HRP-conjugated secondary antibody Wash plate 2->Add HRP-conjugated secondary antibody Incubate at room temperature 2 Incubate at room temperature Add HRP-conjugated secondary antibody->Incubate at room temperature 2 Wash plate 3 Wash plate Incubate at room temperature 2->Wash plate 3 Add TMB substrate Add TMB substrate Wash plate 3->Add TMB substrate Measure absorbance at 450 nm Measure absorbance at 450 nm Add TMB substrate->Measure absorbance at 450 nm End End Measure absorbance at 450 nm->End

Workflow for a typical Rho kinase activity assay.

Materials:

  • ROCK Activity Assay Kit (e.g., from Millipore, Cell Biolabs, or Abcam)[8][10][11]

  • Cell or tissue lysates

  • Microplate reader

Procedure:

  • Prepare cell or tissue lysates according to the kit manufacturer's instructions.

  • Add diluted lysates and positive controls to the wells of the MYPT1-coated microplate.

  • Initiate the kinase reaction by adding ATP-containing reaction buffer.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Wash the wells to remove non-bound substances.

  • Add the anti-phospho-MYPT1 primary antibody and incubate for 1 hour at room temperature.

  • Wash the wells and add an HRP-conjugated secondary antibody, followed by another 1-hour incubation at room temperature.

  • After a final wash, add the TMB substrate and incubate until color develops.

  • Stop the reaction and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the ROCK activity in the sample.

Optic Nerve Crush Model

This in vivo model is used to study RGC death and neuroprotection.

Materials:

  • Anesthetized mice

  • Fine-tipped forceps

  • Surgical microscope

Procedure:

  • Anesthetize the mouse and make a small incision in the skin overlying the orbit.

  • Gently retract the orbital contents to expose the optic nerve.

  • Carefully apply pressure to the optic nerve for a defined period (e.g., 10 seconds) using fine-tipped forceps, avoiding the ophthalmic artery.

  • Suture the incision and allow the animal to recover.

  • At specified time points post-injury, RGC survival can be assessed using various techniques, such as retrograde labeling or immunohistochemistry for RGC-specific markers.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay is used to measure lipid peroxidation as an indicator of oxidative stress.

Materials:

  • Tissue homogenates (e.g., from retina)

  • TBARS assay kit (e.g., from Cayman Chemical or R&D Systems)[12][13]

  • Spectrophotometer or fluorometer

Procedure:

  • Homogenize retinal tissue in an appropriate buffer.

  • Add the provided acid reagent to the homogenate to precipitate proteins and release malondialdehyde (MDA).

  • Centrifuge the samples and collect the supernatant.

  • Add thiobarbituric acid (TBA) to the supernatant and incubate at high temperature (e.g., 95°C) to form an MDA-TBA adduct.

  • After cooling, measure the absorbance or fluorescence of the adduct. The amount of TBARS is proportional to the level of lipid peroxidation.

Quantitative Real-Time PCR (qRT-PCR) for RGC Markers

This technique is used to quantify the expression of RGC-specific genes as a measure of RGC survival.

Materials:

  • RNA isolated from retinal tissue

  • Reverse transcriptase

  • qPCR instrument

  • Primers for RGC markers (e.g., Thy-1, Brn3a) and a housekeeping gene (e.g., β-actin)[14][15]

Procedure:

  • Isolate total RNA from retinal tissue.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qPCR using specific primers for RGC marker genes and a housekeeping gene for normalization.

  • Analyze the amplification data to determine the relative expression levels of the RGC markers. A decrease in marker expression is indicative of RGC loss.

Safety and Tolerability

In clinical trials, this compound has been generally well-tolerated. The most common adverse event reported is conjunctival hyperemia (redness of the eye), which is typically mild and transient, resolving within a few hours after instillation.[2][9] Other less common side effects may include blepharitis and allergic conjunctivitis.[16]

Conclusion

This compound (Ripasudil) is a novel and effective Rho kinase inhibitor for the treatment of glaucoma and ocular hypertension. Its unique mechanism of action, targeting the conventional outflow pathway to lower IOP, provides a valuable therapeutic option for patients. Furthermore, its potential neuroprotective effects warrant further investigation. The data presented in this technical guide summarize the key findings from the discovery and development of this compound, providing a comprehensive resource for researchers and clinicians in the field of ophthalmology and drug development.

References

K-115 (Ripasudil): A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-115, also known as Ripasudil, is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] Developed as a therapeutic agent for glaucoma and ocular hypertension, Ripasudil has garnered significant attention for its unique mechanism of action that targets the conventional aqueous humor outflow pathway. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and pharmacological profile of this compound, with a focus on its application in drug development and research.

Molecular Structure and Chemical Properties

Ripasudil is a fluorinated isoquinoline derivative with a chiral (S)-2-methyl-1,4-diazepane moiety.[1] The specific stereochemistry at the C2' position of the diazepane ring is crucial for its potent pharmacological activity.[1]

Chemical Name: (S)-4-fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline[2] Molecular Formula: C₁₅H₁₈FN₃O₂S[1][3] Molecular Weight: 323.39 g/mol [1]

The hydrochloride dihydrate form is the active pharmaceutical ingredient in the commercially available ophthalmic solution.[4]

Physicochemical Properties
PropertyValueReference
Melting Point258-259 °C (decomposition)[4]
SolubilitySoluble in water and methanol.[2]
AppearanceWhite crystalline solid[4]
pKaNot explicitly found in search results.
LogPNot explicitly found in search results.

Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway

Ripasudil exerts its pharmacological effects by specifically inhibiting the RhoA/ROCK signaling pathway, a critical regulator of cell shape, motility, and smooth muscle contraction. In the context of glaucoma, this pathway plays a pivotal role in modulating the contractility of the trabecular meshwork (TM) and the permeability of Schlemm's canal endothelium, which are key components of the conventional aqueous humor outflow pathway.

Activation of the RhoA/ROCK pathway leads to the phosphorylation of downstream targets such as myosin light chain (MLC) and myosin light chain phosphatase (MLCP), resulting in increased actin-myosin contractility. This leads to the stiffening of the TM and reduced aqueous humor outflow, thereby increasing intraocular pressure (IOP).

Ripasudil, by inhibiting ROCK, disrupts this signaling cascade, leading to the relaxation of the TM, increased outflow facility, and a subsequent reduction in IOP.

Below is a diagram illustrating the RhoA/ROCK signaling pathway and the point of intervention by Ripasudil.

RhoA_ROCK_Pathway GPCR GPCRs (e.g., ET-1, Ang II Receptors) RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK Activates MLCP_inactive MLCP (Inactive) ROCK->MLCP_inactive Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Ripasudil Ripasudil (this compound) Ripasudil->ROCK Inhibits MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Actin_Myosin Actin-Myosin Interaction MLC_P->Actin_Myosin TM_Contraction Trabecular Meshwork Contraction & Stiffening Actin_Myosin->TM_Contraction Aqueous_Outflow Decreased Aqueous Humor Outflow TM_Contraction->Aqueous_Outflow IOP Increased Intraocular Pressure Aqueous_Outflow->IOP

Caption: The RhoA/ROCK signaling pathway in the trabecular meshwork and the inhibitory action of Ripasudil (this compound).

Chemical and Pharmacological Data

In Vitro Activity
TargetIC₅₀ (nM)Reference
ROCK151Not explicitly found
ROCK219Not explicitly found
Pharmacokinetic Properties
ParameterValueSpeciesReference
Half-life (t₁/₂)0.455 hoursHuman[3]
CmaxDose-dependentHumanNot explicitly found
Tmax1-2 hours post-instillationHuman[3]
MetabolismPrimarily by aldehyde oxidase to the M1 metabolite.HumanNot explicitly found
ExcretionNot explicitly found in search results.

Experimental Protocols

Synthesis of Ripasudil (this compound)

The following is a general synthetic scheme based on available information.[2][4] A detailed, step-by-step protocol for laboratory synthesis would require further optimization and safety considerations.

Ripasudil_Synthesis Start 4-Fluoroisoquinoline Intermediate1 4-Fluoroisoquinoline- 5-sulfonyl chloride Start->Intermediate1 Chlorosulfonylation Coupling Coupling Reaction Intermediate1->Coupling Intermediate2 (S)-tert-butyl 2-methyl-1,4-diazepane- 1-carboxylate Intermediate2->Coupling Deprotection Deprotection & Salt Formation Coupling->Deprotection Product Ripasudil Hydrochloride Dihydrate (this compound) Deprotection->Product

Caption: A simplified workflow for the synthesis of Ripasudil (this compound).

General Procedure:

  • Chlorosulfonylation of 4-Fluoroisoquinoline: 4-Fluoroisoquinoline is reacted with a chlorosulfonating agent (e.g., chlorosulfonic acid) to yield 4-fluoroisoquinoline-5-sulfonyl chloride.[4] This reaction is typically performed at a controlled temperature.

  • Coupling Reaction: The resulting sulfonyl chloride is coupled with (S)-tert-butyl 2-methyl-1,4-diazepane-1-carboxylate in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., tetrahydrofuran).[2]

  • Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions. Subsequent treatment with hydrochloric acid in a suitable solvent system (e.g., methanol/water) followed by crystallization yields Ripasudil hydrochloride dihydrate.[2]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following method is suitable for the quantitative analysis of Ripasudil and the determination of its impurities.[5][6]

Chromatographic Conditions:

ParameterCondition
Column Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mmol monopotassium phosphate buffer (pH 3.0)
Mobile Phase B Methanol
Gradient A time-based gradient elution is employed.
Flow Rate 1 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 20 µL

Sample Preparation (with pre-column derivatization for impurity analysis): [5][6]

  • Prepare a sample solution of Ripasudil hydrochloride hydrate (e.g., 1 mg/mL in a suitable solvent).

  • To 200 µL of the sample solution, add 600 µL of a derivatizing reagent solution (e.g., 1 mg/mL 2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate in acetonitrile).

  • Add 200 µL of a catalyst solution (e.g., 1% v/v triethylamine in acetonitrile).

  • Incubate the mixture at 40°C for 30 minutes.

  • Inject the resulting solution into the HPLC system.

Method Validation:

The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method is essential for the quantification of Ripasudil in biological matrices such as plasma or aqueous humor. While a specific detailed protocol for Ripasudil was not found in the provided search results, a general methodology can be outlined based on standard practices for small molecule bioanalysis.

Sample Preparation:

Biological samples typically require extraction to remove proteins and other interfering substances. Common techniques include:

  • Protein Precipitation (PPT): Addition of a cold organic solvent (e.g., acetonitrile or methanol) to the sample, followed by centrifugation to pellet the precipitated proteins. The supernatant is then analyzed.

  • Liquid-Liquid Extraction (LLE): Extraction of the analyte from the aqueous biological matrix into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): The sample is passed through a solid-phase cartridge that retains the analyte, which is then eluted with a suitable solvent.

LC-MS/MS Conditions (General):

ParameterCondition
LC System A high-performance liquid chromatography system capable of gradient elution.
Column A reversed-phase C18 or similar column suitable for small molecule analysis.
Mobile Phase A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
Mass Spectrometer A triple quadrupole mass spectrometer is typically used for quantitative bioanalysis.
Ionization Source Electrospray ionization (ESI) in positive ion mode is common for this type of molecule.
Detection Mode Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Ripasudil and an internal standard would need to be determined.

Method Validation:

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Conclusion

This compound (Ripasudil) is a promising therapeutic agent with a well-defined mechanism of action targeting the RhoA/ROCK signaling pathway. Its unique ability to increase conventional aqueous humor outflow offers a valuable treatment option for glaucoma and ocular hypertension. This technical guide has provided a comprehensive overview of its molecular structure, chemical properties, and the analytical methodologies required for its study and development. Further research into its long-term efficacy and safety profile will continue to be of great interest to the scientific and medical communities.

References

The Pharmacodynamics of K-115 (Ripasudil) in Aqueous Humor Outflow: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-115, also known as Ripasudil, is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1][2] It is the first ophthalmic solution in its class developed for the treatment of glaucoma and ocular hypertension.[1] Glaucoma, a leading cause of irreversible blindness, is often characterized by elevated intraocular pressure (IOP) due to increased resistance in the aqueous humor outflow pathway.[3] this compound addresses this by specifically targeting the conventional outflow pathway, which is responsible for draining the majority of aqueous humor from the eye.[4][5] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, effects on the aqueous humor outflow system, and key preclinical and clinical data.

Mechanism of Action: Rho Kinase Inhibition

The primary mechanism of action of this compound is the inhibition of Rho kinase (ROCK).[1][2][3] The Rho GTPase/ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, and motility by influencing the actin cytoskeleton. In the context of the eye's conventional outflow pathway, specifically the trabecular meshwork (TM) and Schlemm's canal (SC), ROCK activity leads to increased actin stress fibers and cell contractility. This results in TM stiffness and reduced permeability of the inner wall of the Schlemm's canal, thereby increasing outflow resistance and elevating IOP.

This compound, as a ROCK inhibitor, counteracts these effects. By inhibiting ROCK, this compound leads to the relaxation of TM cells and disruption of actin bundles.[1][6] This cellular relaxation is believed to increase the effective filtration area of the TM. Furthermore, this compound has been shown to increase the permeability of the Schlemm's canal endothelial cell monolayer, likely by disrupting tight junctions.[1][6] This dual action on the TM and SC facilitates the drainage of aqueous humor, leading to a reduction in IOP.[1]

Biochemical assays have demonstrated the potent and selective inhibitory effects of this compound on ROCKs.[2]

Signaling Pathway of this compound in Aqueous Humor Outflow

cluster_TM_Cell Trabecular Meshwork Cell RhoA RhoA-GTP ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC + P MLCP MLC Phosphatase ROCK->MLCP -| Actin Actin Cytoskeleton MLC->Actin Contraction Cell Contraction & Stiffness Actin->Contraction Outflow Decreased Aqueous Outflow Contraction->Outflow K115 This compound (Ripasudil) K115->ROCK -|

Caption: this compound inhibits ROCK, preventing phosphorylation of MLC and promoting MLC phosphatase activity, leading to TM relaxation and increased outflow.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.

Table 1: In Vitro ROCK Inhibition
KinaseIC50 (µM)
ROCK10.051[7]
ROCK20.019[7]
Table 2: Preclinical Efficacy in Animal Models
Animal ModelThis compound ConcentrationMaximum IOP Reduction (mmHg)Time to Max EffectEffect on Outflow Facility
Rabbits0.4%--2.2-fold increase in conventional outflow[2]
Rabbits0.5%8.55 ± 1.091 hour post-instillation[2]-
Monkeys0.4%4.36 ± 0.322 hours post-instillation[2]-
Table 3: Phase 1 Clinical Trial in Healthy Volunteers (Single Instillation)
This compound ConcentrationMean Change in IOP from Baseline (mmHg) at 2 hours
Placebo-1.6[8][9]
0.05%-3.4[8][9]
0.1%-2.2[8][9]
0.2%-2.6[8][9]
0.4%-4.0[8][9]
0.8%-4.3[8][9]
Table 4: Phase 2 Clinical Trial in Patients with OAG or OHT (8 weeks, Twice Daily)
This compound ConcentrationMean IOP Reduction from Baseline (mmHg) at 11:00 (2h post-instillation)
Placebo-2.5[10]
0.1%-3.7[10]
0.2%-4.2[10]
0.4%-4.5[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the pharmacodynamics of this compound.

Cell Culture and Morphological Analysis
  • Cell Lines: Primary cultured monkey trabecular meshwork (TM) cells and Schlemm's canal endothelial (SCE) cells.[1]

  • Culture Conditions: Cells are maintained in appropriate growth medium (e.g., DMEM with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cultured cells are treated with varying concentrations of this compound or vehicle control for specified time periods.

  • Morphological Assessment: Changes in cell shape, such as retraction and rounding, are observed and documented using phase-contrast microscopy.[1][6]

  • Actin Cytoskeleton Staining: To visualize the actin filaments, cells are fixed, permeabilized, and stained with phalloidin conjugated to a fluorescent dye (e.g., rhodamine). Nuclei are counterstained with DAPI. The distribution and organization of F-actin are then examined by fluorescence microscopy.[6]

Measurement of Schlemm's Canal Endothelial Cell Permeability
  • Transendothelial Electrical Resistance (TEER): SCE cells are grown to confluence on a porous membrane insert. The electrical resistance across the cell monolayer is measured using a voltmeter. A decrease in TEER indicates an increase in paracellular permeability.[1][6]

  • FITC-Dextran Flux: Fluorescein isothiocyanate (FITC)-dextran is added to the upper chamber of the insert system. The amount of FITC-dextran that passes through the cell monolayer into the lower chamber over time is quantified using a fluorometer. An increase in the flux of FITC-dextran signifies increased permeability.[1][6]

Aqueous Humor Dynamics in Rabbits
  • Outflow Facility Measurement: The total outflow facility is determined using the two-level constant pressure perfusion method. This involves cannulating the anterior chamber and measuring the flow rate required to maintain two different pressure levels.[2][11]

  • Uveoscleral Outflow Measurement: This is measured by perfusing the anterior chamber with FITC-dextran and subsequently measuring the concentration of the tracer in the surrounding tissues of the uveoscleral pathway.[2][11]

  • Aqueous Flow Rate Determination: Fluorophotometry is used to measure the rate of aqueous humor formation. This involves topical application of fluorescein and measuring its clearance from the anterior chamber over time.[2]

Workflow for Assessing this compound Effects on Aqueous Outflow

cluster_InVitro In Vitro Studies cluster_ExVivo Ex Vivo Studies cluster_InVivo In Vivo Studies (Animal Models) cluster_Clinical Clinical Trials CellCulture TM & SCE Cell Culture Morphology Morphological Analysis CellCulture->Morphology Permeability Permeability Assays (TEER, FITC-Dextran) CellCulture->Permeability Perfusion Anterior Segment Perfusion Actin Actin Staining Morphology->Actin OutflowFacility Outflow Facility Measurement Perfusion->OutflowFacility AnimalModels Rabbits, Monkeys IOP IOP Measurement AnimalModels->IOP AqueousDynamics Aqueous Humor Dynamics AnimalModels->AqueousDynamics Phase1 Phase 1 (Healthy Volunteers) EfficacySafety Efficacy (IOP) & Safety Assessment Phase1->EfficacySafety Phase2 Phase 2 (Patients) Phase2->EfficacySafety

Caption: A multi-stage approach is used to evaluate the pharmacodynamics of this compound, from cellular effects to clinical outcomes.

Conclusion

This compound (Ripasudil) is a novel and potent Rho kinase inhibitor that effectively lowers intraocular pressure by increasing conventional aqueous humor outflow. Its mechanism of action is well-characterized, involving the relaxation of the trabecular meshwork and an increase in the permeability of Schlemm's canal. Preclinical and clinical studies have consistently demonstrated its dose-dependent IOP-lowering effects. The most common adverse event observed is transient conjunctival hyperemia.[8][10] this compound represents a significant advancement in glaucoma therapy, offering a distinct mechanism of action that can be used as monotherapy or as an adjunct to other IOP-lowering medications.[3] Further research into its long-term efficacy and potential neuroprotective effects is ongoing.[7][12]

References

K-115 (Ripasudil): A Comprehensive Technical Guide to its Neuroprotective Role for Retinal Ganglion Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of K-115 (Ripasudil), a selective Rho kinase (ROCK) inhibitor, in the neuroprotection of retinal ganglion cells (RGCs). This compound, commercially known as Glanatec®, has emerged as a promising therapeutic agent for glaucoma, not only for its established intraocular pressure (IOP)-lowering effects but also for its direct neuroprotective capabilities.[1][2][3] This document provides a detailed overview of the underlying mechanisms, quantitative experimental data, and key experimental protocols to support further research and development in this field.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK).[4] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[5] In the context of the eye, this pathway is involved in modulating aqueous humor outflow, optic nerve head blood flow, and neuronal survival.[2][5]

This compound exerts its primary therapeutic effect in glaucoma by increasing the conventional outflow of aqueous humor through the trabecular meshwork, thereby reducing IOP.[4] However, a growing body of evidence highlights its IOP-independent neuroprotective effects on RGCs, which are crucial for preventing vision loss in glaucoma and other optic neuropathies.[2][6][7][8]

The neuroprotective mechanism of this compound is multifactorial and primarily involves the suppression of oxidative stress and the inhibition of pro-apoptotic signaling cascades.[6][7][9] Axonal injury and other glaucomatous insults can lead to the activation of the Rho/ROCK pathway, which in turn promotes the production of reactive oxygen species (ROS) through the NADPH oxidase (Nox) family of enzymes, particularly Nox1.[6][10] this compound has been shown to downregulate the expression of Nox1, thereby attenuating oxidative stress and subsequent RGC death.[6][10] Furthermore, this compound has been demonstrated to suppress the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in cell death pathways.[7]

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the key quantitative findings from various preclinical studies investigating the neuroprotective efficacy of this compound.

Table 1: In Vitro Studies on Retinal Ganglion Cell Survival

Cell TypeInsult/ModelThis compound (Ripasudil) ConcentrationOutcome MeasureResultSignificanceCitation
Primary Rat RGCsOxidative Stress (antioxidant-free medium)10 µMRGC ViabilityIncreased RGC survivalP < 0.05[9][11][12]
Primary Rat RGCsOxidative Stress (antioxidant-free medium)100 µMRGC ViabilityIncreased RGC survivalP < 0.01[9][11][12]
Primary Rat RGCsOxidative Stress (antioxidant-free medium)100 µMCalpain ActivitySuppressed enhanced calpain activityP < 0.05[9][11]

Table 2: In Vivo Studies on Retinal Ganglion Cell Neuroprotection

Animal ModelTreatmentOutcome MeasureResultSignificanceCitation
Mouse Optic Nerve CrushOral this compound (1 mg/kg/d)RGC Survival34 ± 3% increase in surviving RGCsSignificant protective effect[13]
Mouse Optic Nerve CrushOral Fasudil (1 mg/kg/d)RGC SurvivalSimilar protective effect to this compound-[13]
Rat Mechanic Optic Nerve Injury20 µM Intravitreal RipasudilBrn-3a positive RGC count10.25 ± 2.63P < 0.05 (vs. sham)[14]
Rat Mechanic Optic Nerve Injury50 µM Intravitreal RipasudilBrn-3a positive RGC count16.75 ± 5.43P < 0.05 (vs. sham)[14]
Rat Mechanic Optic Nerve InjurySham TreatmentBrn-3a positive RGC count5.33 ± 2.08-[14]
Rat Mechanic Optic Nerve Injury20 µM Intravitreal RipasudilGFAP positive cell count16.75 ± 1.70P < 0.05 (vs. sham)[14]
Rat Mechanic Optic Nerve Injury50 µM Intravitreal RipasudilGFAP positive cell count13.00 ± 4.08P < 0.05 (vs. sham)[14]
Rat Mechanic Optic Nerve InjurySham TreatmentGFAP positive cell count24.33 ± 2.08-[14]
Mouse Model of Normal Tension Glaucoma (EAAC1 KO)Topical Ripasudil (0.4% and 2%)Phosphorylation of p38 MAPKStrongly suppressed-[7]
Mouse Microbead-induced GlaucomaTopical 2% RipasudilRGC Axon Loss (6 weeks)6.6 ± 13.3%P = 0.04 (vs. BSS)[8]
Mouse Microbead-induced GlaucomaBSS (Vehicle)RGC Axon Loss (6 weeks)36.3 ± 30.9%-[8]
Mouse Optic Nerve CrushTopical 2% RipasudilRGC Soma Loss68.6 ± 8.2%P = 0.006 (vs. BSS)[8]
Mouse Optic Nerve CrushBSS (Vehicle)RGC Soma Loss80.5 ± 5.7%-[8]
Mouse NMDA-induced Retinal Damage100 µM RipasudilRGC CountSignificantly inhibited reduction in RGCsP < 0.01[9][11][12]

Table 3: Clinical Studies on Intraocular Pressure Reduction by this compound (Phase 2)

Patient GroupThis compound ConcentrationMean IOP Reduction (2 hours post-instillation)Mean IOP Reduction (8 hours post-instillation)Citation
Primary Open-Angle Glaucoma or Ocular Hypertension0.1%-3.7 mm Hg-3.2 mm Hg[15]
Primary Open-Angle Glaucoma or Ocular Hypertension0.2%-4.2 mm Hg-2.7 mm Hg[15]
Primary Open-Angle Glaucoma or Ocular Hypertension0.4%-4.5 mm Hg-3.1 mm Hg[15]
Primary Open-Angle Glaucoma or Ocular HypertensionPlacebo-2.5 mm Hg-1.9 mm Hg[15]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to facilitate replication and further investigation.

In Vitro Oxidative Stress Model in Primary Retinal Ganglion Cells
  • Cell Isolation and Culture: Primary rat RGCs are isolated using a two-step immunopanning method.[11][12] Cells are cultured under normal conditions for 72 hours.

  • Induction of Oxidative Stress: To induce oxidative stress, the culture medium is replaced with an antioxidant-free medium for 24 hours.[11][12]

  • Treatment: this compound (Ripasudil) is added to the culture medium at various concentrations (e.g., 0.1, 1, 10, 100 µM) during the oxidative stress period.[11][12]

  • Assessment of Cell Viability: The number of living RGCs is quantified using calcein-AM staining.[11][12]

  • Measurement of Apoptotic Markers: Calpain activity is measured using calpain immunoreactivity assays.[11]

In Vivo Optic Nerve Crush (ONC) Model
  • Animal Model: C57BL/6 mice or Wistar rats are commonly used.

  • Anesthesia: Animals are anesthetized, and the optic nerve is exposed intraorbitally.

  • Nerve Crush Procedure: The optic nerve is crushed for a defined period (e.g., 10 seconds) at a specific distance from the globe using fine forceps. Care is taken not to damage the blood supply.

  • Treatment Administration: this compound can be administered orally (e.g., 1 mg/kg/day) or topically (e.g., 2% solution).[8][10]

  • Retrograde Labeling of RGCs: To quantify surviving RGCs, a fluorescent tracer (e.g., Fluorogold) is applied to the superior colliculus to retrogradely label RGCs prior to or at the time of the nerve crush.

  • Quantification of RGC Survival: At a specified time point post-injury (e.g., 7 days), animals are euthanized, and the retinas are flat-mounted. The number of labeled RGCs is counted using fluorescence microscopy.[13] Alternatively, RGC markers such as Thy-1.2 and Brn3a can be measured using quantitative real-time polymerase chain reaction (qRT-PCR).[13]

In Vivo Microbead-Induced Glaucoma Model
  • Animal Model: Mice are typically used for this model.

  • Induction of Ocular Hypertension: A sterile suspension of microbeads is injected into the anterior chamber of the eye. These beads obstruct the trabecular meshwork, leading to elevated IOP.

  • IOP Measurement: IOP is monitored regularly using a tonometer.

  • Treatment: Topical this compound (e.g., 2% Ripasudil) or a vehicle control (e.g., Balanced Salt Solution - BSS) is administered to the eyes.[8]

  • Assessment of Neuroprotection: After a defined period (e.g., 6 weeks), retinal wholemounts are prepared and immunostained for RGC-specific markers like RBPMS to quantify RGC soma loss.[8] Optic nerve cross-sections are also analyzed to count the number of surviving axons.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the neuroprotective action of this compound and a typical experimental workflow.

G cluster_0 Glaucomatous Insult / Axonal Injury cluster_1 Rho/ROCK Signaling Pathway cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Insult Axonal Injury / Elevated IOP RhoA RhoA Activation Insult->RhoA ROCK ROCK Activation RhoA->ROCK Nox1 Nox1 Upregulation ROCK->Nox1 p38 p38 MAPK Phosphorylation ROCK->p38 ROS Increased ROS (Oxidative Stress) Nox1->ROS Apoptosis RGC Apoptosis p38->Apoptosis ROS->Apoptosis K115 This compound (Ripasudil) K115->ROCK

Caption: this compound inhibits ROCK, blocking downstream pro-apoptotic pathways.

G cluster_0 Animal Model Preparation cluster_1 Treatment Administration cluster_2 Outcome Assessment cluster_3 Data Analysis A1 Select Animal Model (e.g., Mouse, Rat) A2 Induce Optic Neuropathy (e.g., Optic Nerve Crush, Microbead Injection) A1->A2 B1 Administer this compound (e.g., Topical, Oral) A2->B1 B2 Administer Vehicle Control A2->B2 C1 Monitor IOP (if applicable) B1->C1 C2 Quantify RGC Survival (Retrograde Labeling, Immunohistochemistry) B1->C2 C3 Analyze Molecular Markers (qRT-PCR, Western Blot) B1->C3 B2->C1 B2->C2 B2->C3 D1 Statistical Comparison between Treatment and Control Groups C1->D1 C2->D1 C3->D1

Caption: In vivo experimental workflow for evaluating this compound neuroprotection.

Conclusion

This compound (Ripasudil) represents a significant advancement in glaucoma therapy, offering a dual mechanism of action that includes both IOP reduction and direct neuroprotection of retinal ganglion cells. The evidence strongly suggests that its ability to inhibit the Rho/ROCK signaling pathway leads to a reduction in oxidative stress and the suppression of cell death pathways, ultimately promoting RGC survival. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to build upon this promising research and develop novel neuroprotective strategies for glaucoma and other debilitating optic neuropathies. Further investigation into the long-term efficacy and safety of this compound as a neuroprotective agent is warranted.

References

Unveiling the Target of K-115: A Technical Guide to Identification and Validation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation studies for K-115, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. The document details the mechanism of action, quantitative data from key experiments, and the methodologies employed in preclinical and clinical investigations, primarily focusing on its application in ophthalmology for the treatment of glaucoma.

Core Findings: this compound as a Selective ROCK Inhibitor

This compound has been identified and validated as a potent and selective inhibitor of ROCK. This targeted action underlies its therapeutic effect in lowering intraocular pressure (IOP), a primary risk factor for glaucoma. The validation of ROCK as the target for this compound is supported by a body of evidence from biochemical assays, animal studies, and human clinical trials.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (μM)
ROCK10.051
ROCK20.019
PKACα2.1
PKC27
CaMKIIα0.37
Data from in vitro biochemical assays demonstrating the potency and selectivity of this compound for ROCK kinases.[1]

Table 2: Summary of Phase 1 Clinical Trial Results (Single Instillation)

Treatment GroupConcentrationMean Change in IOP from Baseline (mm Hg) at 2 hours
Placebo--1.6
This compound0.05%-3.4
This compound0.1%-2.2
This compound0.2%-2.6
This compound0.4%-4.0
This compound0.8%-4.3
Results from a randomized, placebo-controlled, double-masked, single-instillation study in healthy male adult volunteers.[2][3][4]

Table 3: Summary of Phase 2 Clinical Trial Results (Twice Daily for 8 Weeks)

Treatment GroupConcentrationMean IOP Reduction from Baseline (mm Hg) at 2 hours post-instillationIncidence of Conjunctival Hyperemia
Placebo--2.513.0% (7 of 54)
This compound0.1%-3.743.4% (23 of 53)
This compound0.2%-4.257.4% (31 of 54)
This compound0.4%-4.565.3% (32 of 49)
Results from a multicenter, randomized, placebo-controlled, double-masked, parallel group comparison study in patients with primary open-angle glaucoma or ocular hypertension.[5]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the Rho/ROCK signaling pathway in the trabecular meshwork of the eye. This inhibition leads to a relaxation of the trabecular meshwork cells, which in turn increases the outflow of aqueous humor through the conventional outflow pathway, thereby reducing intraocular pressure.

K-115_Mechanism_of_Action cluster_0 Upstream Signaling cluster_1 Rho/ROCK Pathway cluster_2 Cellular Effect Ligands Ligands GPCR GPCR Ligands->GPCR Activate RhoA_GTP Active RhoA-GTP GPCR->RhoA_GTP Activate ROCK Rho Kinase (ROCK) RhoA_GTP->ROCK Activates Downstream_Effectors Downstream Effectors (e.g., LIMK, MLC) ROCK->Downstream_Effectors Phosphorylates Actin_Stress_Fibers Actin Stress Fiber Formation & Contraction Downstream_Effectors->Actin_Stress_Fibers TM_Stiffness Increased Trabecular Meshwork Stiffness Actin_Stress_Fibers->TM_Stiffness Aqueous_Outflow_Dec Decreased Aqueous Humor Outflow TM_Stiffness->Aqueous_Outflow_Dec IOP_Inc Increased Intraocular Pressure (IOP) Aqueous_Outflow_Dec->IOP_Inc K115 This compound K115->ROCK Inhibits

This compound inhibits ROCK, reducing trabecular meshwork stiffness and lowering IOP.

Experimental Protocols

The target validation of this compound followed a standard drug development pipeline, from preclinical in vitro and in vivo studies to human clinical trials.

1. In Vitro Kinase Inhibition Assay:

  • Objective: To determine the inhibitory activity and selectivity of this compound against a panel of protein kinases.

  • Methodology: A biochemical assay was used to measure the 50% inhibitory concentration (IC50) of this compound. This typically involves incubating the compound with the purified kinase, its substrate (often a peptide), and ATP. The extent of substrate phosphorylation is then quantified, and the IC50 value is calculated from the dose-response curve. The selectivity is determined by comparing the IC50 for the target kinase (ROCK) to that of other kinases.[1]

2. In Vivo Animal Studies:

  • Objective: To evaluate the effect of topical this compound on IOP in animal models.

  • Methodology: Studies were conducted in rabbits and monkeys. This compound ophthalmic solution was administered topically to the eyes of the animals. IOP was measured at various time points after instillation using a pneumatonometer. The effect of this compound on aqueous humor dynamics, including outflow facility, was also assessed. For instance, the total outflow facility was measured by two-level constant pressure perfusion.[6]

3. Phase 1 Clinical Trial (Single and Repeated Instillation):

  • Objective: To assess the IOP-lowering effects and safety of this compound in healthy volunteers.

  • Methodology: This was a randomized, placebo-controlled, double-masked, group comparison study.

    • Single-Instillation Trial: 50 healthy male volunteers were divided into groups and received a single instillation of placebo or this compound at concentrations of 0.05%, 0.1%, 0.2%, 0.4%, or 0.8%. IOP was measured at baseline and at various time points post-instillation.[2][4]

    • Repeated-Instillation Trial: Another 50 healthy volunteers were treated with placebo or this compound at the same concentrations twice daily for 7 days. IOP and safety parameters were monitored throughout the study.[2][4]

4. Phase 2 Clinical Trial:

  • Objective: To determine the optimal dose of this compound and further evaluate its efficacy and safety in patients with primary open-angle glaucoma or ocular hypertension.

  • Methodology: A multicenter, prospective, randomized, placebo-controlled, double-masked, parallel group comparison study was conducted. After a washout period, 210 patients were randomized to receive this compound at concentrations of 0.1%, 0.2%, or 0.4%, or placebo, administered twice daily for 8 weeks. The primary endpoints were the dose-response of IOP reduction and the incidence of adverse events.[5]

Target Validation Workflow

The following diagram illustrates the logical progression of studies undertaken to validate ROCK as the therapeutic target for this compound in the context of glaucoma.

K-115_Target_Validation_Workflow Biochemical_Assay Biochemical Assays (Kinase Inhibition & Selectivity) Animal_Models Preclinical Animal Models (IOP Reduction in Rabbits/Monkeys) Biochemical_Assay->Animal_Models Demonstrates In Vitro Potency Phase_1 Phase 1 Clinical Trials (Safety & Efficacy in Healthy Volunteers) Animal_Models->Phase_1 Confirms In Vivo Activity & Safety Phase_2 Phase 2 Clinical Trials (Dose-Ranging & Efficacy in Patients) Phase_1->Phase_2 Establishes Human Safety & Preliminary Efficacy Target_Validated Target Validated: ROCK Inhibition for IOP Reduction Phase_2->Target_Validated Confirms Therapeutic Effect in Patient Population

Workflow for validating ROCK as the target of this compound for glaucoma treatment.

Conclusion

The comprehensive body of evidence from in vitro, preclinical, and clinical studies robustly validates Rho kinase as the primary molecular target of this compound. The targeted inhibition of ROCK by this compound leads to a significant and clinically meaningful reduction in intraocular pressure, establishing it as a promising therapeutic agent for the management of glaucoma. The dose-dependent efficacy and manageable safety profile observed in clinical trials have paved the way for its further development and clinical use.

References

In Vitro Effects of K-115 on Cellular Contractility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-115, also known as Ripasudil, is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1] The ROCK signaling pathway is a critical regulator of cellular contractility, playing a pivotal role in actin cytoskeleton organization, stress fiber formation, and cell adhesion.[2][3] Dysregulation of this pathway is implicated in various pathological conditions, making ROCK a compelling therapeutic target. This technical guide provides an in-depth overview of the in vitro studies investigating the effects of this compound on cellular contractility, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho family of small GTPases, particularly RhoA, are key molecular switches that, in their active GTP-bound state, activate downstream effectors, including ROCK. ROCK exists in two isoforms, ROCK1 and ROCK2. Upon activation, ROCK phosphorylates several substrates that directly or indirectly regulate actomyosin contractility.

Key downstream targets of ROCK involved in cellular contractility include:

  • Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which increases the ATPase activity of myosin II and promotes the assembly of actin-myosin filaments, leading to cellular contraction.

  • Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity. This leads to a net increase in phosphorylated MLC and enhanced contractility.

  • LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin. Cofilin is an actin-depolymerizing factor; its inactivation leads to the stabilization of actin filaments and the formation of stress fibers.

This compound exerts its effects by directly inhibiting the kinase activity of ROCK1 and ROCK2, thereby preventing the phosphorylation of these downstream targets and leading to a reduction in cellular contractility.

Rho/ROCK Signaling Pathway in Cellular Contractility RhoA_GTP RhoA-GTP ROCK ROCK1/2 RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits LIMK LIM Kinase (LIMK) ROCK->LIMK Activates K115 This compound (Ripasudil) K115->ROCK Inhibits pMLC Phosphorylated MLC Contractility Cellular Contractility pMLC->Contractility MLCP->pMLC Dephosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates pCofilin Phosphorylated Cofilin (Inactive) Actin_Polymerization Actin Filament Stabilization pCofilin->Actin_Polymerization Stress_Fibers Stress Fiber Formation Actin_Polymerization->Stress_Fibers Stress_Fibers->Contractility

Figure 1: Simplified signaling cascade of the Rho/ROCK pathway in the regulation of cellular contractility and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on the effect of this compound on ROCK activity and cellular processes related to contractility.

Table 1: Inhibitory Activity of this compound on ROCK Kinases

ParameterROCK1ROCK2Reference
IC5051 nM19 nM[3]

Table 2: Effects of Ripasudil (this compound) on Cellular Contractility and Related Parameters

Cell TypeAssayTreatmentObserved EffectQuantitative DataReference
Human Trabecular Meshwork CellsCollagen Gel ContractionRipasudil (10 µM) co-treatment with Dexamethasone (100 nM)Inhibition of Dexamethasone-induced collagen gel contractionSignificant reduction in gel contraction compared to Dexamethasone alone[4][5]
Human Tenon FibroblastsCollagen Gel ContractionRipasudilInhibition of contractionData not quantified in the abstract[6]
Porcine Trabecular Meshwork CellsCollagen Gel ContractionROCK inhibitor (Y-27632)Inhibition of collagen gel contractionDose-dependent inhibition[7]
Human Corneal Endothelial CellsCell ViabilityRipasudil (10 µM) for 24hNo reduction in metabolic function; protective effect against induced apoptosisApoptotic cells: 2.47% (Ripasudil) vs. 3.35% (Control)[8]
Monkey Trabecular Meshwork CellsActin CytoskeletonThis compoundDisruption of actin bundlesQualitative observation[1]
Human Trabecular Meshwork CellsF-actin StainingRipasudil (10 µM) co-treatment with DexamethasoneReduction of Dexamethasone-induced F-actin staining signalsQualitative observation[4]
Mouse Model of Filtration SurgeryScar FormationRipasudilSuppression of postoperative scar formation and reduced α-SMA and vimentin expressionQualitative and semi-quantitative (Western blot)[6]

Experimental Protocols

Fibroblast-Populated Collagen Lattice (FPCL) Contraction Assay

This assay measures the ability of cells to reorganize and contract a three-dimensional collagen matrix, serving as an in vitro model for tissue contraction and wound healing.

Experimental Workflow: FPCL Contraction Assay start Start cell_culture 1. Culture Cells (e.g., Trabecular Meshwork Cells) start->cell_culture mix_cells 3. Mix Cells with Collagen Solution cell_culture->mix_cells prepare_collagen 2. Prepare Collagen Gel Solution (Type I Collagen, DMEM, FBS) prepare_collagen->mix_cells polymerize 4. Dispense into 24-well Plate and Allow Polymerization mix_cells->polymerize add_media 5. Add Culture Media with/without this compound polymerize->add_media detach 6. Detach Collagen Gels from Well Surface add_media->detach incubate 7. Incubate for 24-48 hours detach->incubate image_analysis 8. Image and Measure Gel Area incubate->image_analysis end End image_analysis->end

Figure 2: Step-by-step workflow for the Fibroblast-Populated Collagen Lattice (FPCL) Contraction Assay.

Materials:

  • Cell line of interest (e.g., primary human trabecular meshwork cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Type I collagen solution (e.g., rat tail collagen)

  • 10x Phosphate Buffered Saline (PBS)

  • Sterile 1N NaOH

  • This compound (Ripasudil) stock solution

  • 24-well tissue culture plates

  • Sterile microspatula or pipette tip

Protocol:

  • Cell Preparation: Culture cells to approximately 80-90% confluency. Harvest the cells using trypsin-EDTA and resuspend in complete culture medium. Perform a cell count to determine the cell density.

  • Collagen Gel Preparation: On ice, mix the following components in a sterile tube to the desired final collagen concentration (e.g., 1-2 mg/mL):

    • Type I collagen solution

    • 10x PBS

    • Sterile distilled water

    • Neutralize the solution to pH 7.2-7.4 with 1N NaOH.

  • Cell Seeding: Add the cell suspension to the neutralized collagen solution to achieve a final cell density of approximately 2-5 x 10^5 cells/mL. Mix gently to ensure a uniform cell distribution.

  • Gel Polymerization: Dispense 0.5 mL of the cell-collagen mixture into each well of a 24-well plate. Incubate at 37°C for 1 hour to allow for collagen polymerization.

  • Treatment: After polymerization, add 1 mL of complete culture medium containing the desired concentration of this compound (e.g., 1-10 µM) or vehicle control to each well.

  • Gel Detachment: Gently detach the polymerized collagen gels from the bottom and sides of the wells using a sterile microspatula or pipette tip.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

  • Data Acquisition and Analysis:

    • At designated time points, capture images of the collagen gels using a digital camera or scanner.

    • Measure the area of each gel using image analysis software (e.g., ImageJ).

    • The degree of contraction is calculated as the percentage decrease in gel area compared to the initial area.

Cell Traction Force Microscopy (TFM)

TFM is a powerful technique used to quantify the contractile forces exerted by single cells on their underlying substrate.

Experimental Workflow: Cell Traction Force Microscopy start Start prepare_substrate 1. Prepare Polyacrylamide Gels with Fluorescent Beads start->prepare_substrate functionalize 2. Functionalize Gel Surface (e.g., with Collagen I) prepare_substrate->functionalize seed_cells 3. Seed Cells onto Gels functionalize->seed_cells incubate_adhere 4. Allow Cells to Adhere and Spread seed_cells->incubate_adhere treat_cells 5. Treat with this compound or Vehicle incubate_adhere->treat_cells acquire_images 6. Acquire Images of Cells and Fluorescent Beads treat_cells->acquire_images lyse_cells 7. Lyse Cells to Obtain a Reference (Null-Force) Image acquire_images->lyse_cells calculate_displacement 8. Calculate Bead Displacement Field lyse_cells->calculate_displacement calculate_traction 9. Compute Traction Force Field calculate_displacement->calculate_traction end End calculate_traction->end

Figure 3: General workflow for performing Cell Traction Force Microscopy (TFM) to measure cellular contractile forces.

Materials:

  • Glass-bottom dishes or coverslips

  • Acrylamide and bis-acrylamide solutions

  • Fluorescent microbeads (e.g., 0.2 µm diameter)

  • Ammonium persulfate (APS) and N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Extracellular matrix protein (e.g., collagen I, fibronectin)

  • Sulfo-SANPAH (sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate)

  • Cell line of interest

  • This compound (Ripasudil) stock solution

  • Fluorescence microscope with an environmentally controlled chamber

  • TFM analysis software (e.g., ImageJ with plugins, MATLAB scripts)

Protocol:

  • Substrate Preparation:

    • Activate the glass surface of the dishes/coverslips.

    • Prepare a polyacrylamide gel solution with a specific stiffness (by varying the acrylamide/bis-acrylamide ratio) and containing fluorescent microbeads.

    • Polymerize the gel on the activated glass surface.

  • Surface Functionalization:

    • Covalently link an extracellular matrix protein to the surface of the polyacrylamide gel using a photoactivatable crosslinker like Sulfo-SANPAH. This allows for cell adhesion.

  • Cell Seeding and Treatment:

    • Seed cells onto the functionalized gels at a low density to allow for the analysis of individual cells.

    • Allow the cells to adhere and spread for several hours.

    • Add culture medium containing the desired concentration of this compound or vehicle control and incubate for the desired duration.

  • Image Acquisition:

    • Place the dish on the microscope stage within an environmentally controlled chamber (37°C, 5% CO2).

    • Acquire a phase-contrast or brightfield image of a single, well-spread cell.

    • Acquire a fluorescence image of the beads in the same focal plane.

  • Reference Image Acquisition:

    • After imaging the cell and the stressed bead positions, perfuse the chamber with a cell lysis buffer (e.g., containing trypsin or SDS).

    • Once the cell has detached, acquire a fluorescence image of the beads in their unstressed, "null-force" positions.

  • Data Analysis:

    • Use TFM software to calculate the displacement field of the beads between the stressed and unstressed images.

    • From the displacement field and the known mechanical properties of the gel (Young's modulus), the software computes the traction force field exerted by the cell on the substrate.

    • Various parameters can be quantified, such as the total traction force, the root mean square of traction stress, and the strain energy.

Conclusion

In vitro studies have consistently demonstrated that this compound (Ripasudil) is a potent inhibitor of ROCK-mediated cellular contractility. By disrupting the Rho/ROCK signaling pathway, this compound leads to a reduction in actin stress fiber formation and a decrease in the contractile forces generated by various cell types. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and other ROCK inhibitors on cellular mechanics. The quantitative data summarized herein underscores the therapeutic potential of targeting the ROCK pathway in diseases characterized by excessive cellular contraction and tissue fibrosis. Further research utilizing these and other advanced in vitro models will continue to elucidate the multifaceted roles of ROCK signaling and the therapeutic utility of its inhibitors.

References

K-115's impact on optic nerve head blood flow

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Impact of K-115 (Ripasudil) on Optic Nerve Head Blood Flow

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as Ripasudil, is a highly potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1] While primarily developed and approved in Japan for the treatment of glaucoma and ocular hypertension due to its robust intraocular pressure (IOP)-lowering effects, a significant body of evidence points towards a secondary, IOP-independent mechanism beneficial for glaucoma management: the enhancement of ocular blood flow, particularly in the optic nerve head (ONH).[1][2] Glaucomatous optic neuropathy is increasingly understood to have a vascular component, where compromised blood flow and subsequent ischemia contribute to retinal ganglion cell (RGC) death and vision loss. This guide provides a comprehensive technical overview of the existing research on this compound's impact on ONH blood flow, detailing its mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the underlying biological and experimental processes.

Core Mechanism of Action: ROCK Inhibition and Vasodilation

The Rho/ROCK signaling pathway is a critical regulator of vascular smooth muscle tone.[3] The activation of ROCK by the small GTPase Rho leads to the phosphorylation and inhibition of myosin light chain (MLC) phosphatase. This results in an increase in phosphorylated MLC, causing actin-myosin-driven contraction of smooth muscle cells surrounding blood vessels, leading to vasoconstriction.

This compound (Ripasudil) exerts its vasodilatory effect by directly inhibiting ROCK1 and ROCK2.[1] This inhibition prevents the inactivation of MLC phosphatase, leading to the dephosphorylation of MLC. The subsequent relaxation of vascular smooth muscle cells results in vasodilation and an increase in blood flow.[2][4] This mechanism is particularly relevant in the delicate microvasculature of the optic nerve head.

cluster_pathway Rho/ROCK Signaling Pathway in Vascular Smooth Muscle Rho Rho-GTP (Active) ROCK ROCK Rho->ROCK Activates MLCP_a MLC Phosphatase (Active) ROCK->MLCP_a Inhibits pMLC Phosphorylated MLC ROCK->pMLC Promotes Phosphorylation K115 This compound (Ripasudil) K115->ROCK Inhibits MLCP_i MLC Phosphatase (Inactive) MLCP_a->MLCP_i MLC MLC MLCP_a->MLC Dephosphorylates pMLC->MLC Contraction Smooth Muscle Contraction (Vasoconstriction) pMLC->Contraction Relaxation Smooth Muscle Relaxation (Vasodilation) MLC->Relaxation BloodFlow Increased ONH Blood Flow Relaxation->BloodFlow

Caption: this compound inhibits ROCK, leading to vasodilation and increased blood flow.

Quantitative Data on ONH Blood Flow Enhancement

Multiple studies have quantified the effect of topical Ripasudil administration on ONH blood flow using Laser Speckle Flowgraphy (LSFG), a non-invasive technique that measures the Mean Blur Rate (MBR) as an index of relative blood flow velocity.

Preclinical Data: Study in Normal Rat Eyes

A key preclinical study investigated the impact of 0.4% Ripasudil in the eyes of normal Brown Norway rats.[5][6] The results demonstrated a significant increase in ONH blood flow after both single and repeated instillations, without significant changes in IOP, blood pressure, or ocular perfusion pressure.[2][5]

Table 1: Effect of Single Instillation of 0.4% Ripasudil on ONH Blood Flow (MBR) in Rats

Parameter Time Point Ripasudil Group Placebo Group P-Value
MA (Total Area) 40 min post-instillation Significantly larger than placebo - P = 0.022[5]

| MV (Vessel Region) | 40 min post-instillation | Significantly larger than placebo | - | P = 0.006[5] |

Table 2: Effect of Continuous (Twice Daily) Instillation of 0.4% Ripasudil on ONH Blood Flow (MBR) in Rats

Parameter Duration Ripasudil vs. Placebo P-Value
MA (Total Area) 7 and 14 Days Significantly Higher P < 0.01[5]
MV (Vessel Region) 7 Days Significantly Higher P = 0.003[5]
14 Days Significantly Higher P = 0.012[5]

| MT (Tissue Region) | 7 Days | Significantly Higher | P = 0.046[5] |

MA: Mean Blur Rate in the total area; MV: Mean Blur Rate in the vessel region; MT: Mean Blur Rate in the tissue region.

Clinical Data: Study in Primary Open-Angle Glaucoma (POAG) Patients

A randomized crossover study evaluated the effect of adding 0.4% Ripasudil to existing prostaglandin analogue therapy in patients with POAG.[7] The study found that Ripasudil significantly increased ONH blood flow, an effect not observed with the addition of timolol, despite both drugs achieving similar IOP reduction.[7]

Table 3: Effect of Add-on 0.4% Ripasudil on ONH Rim Blood Flow in POAG Patients (2-Month Treatment)

ONH Rim Section Ripasudil + Prostaglandin Analogue Timolol + Prostaglandin Analogue
Superior Significant Increase[7] No Significant Change[7]
Nasal Significant Increase[7] No Significant Change[7]
Inferior Significant Increase[7] No Significant Change[7]

| Temporal | No Significant Change[7] | No Significant Change[7] |

This clinical evidence suggests that Ripasudil's vasodilatory action is independent of its IOP-lowering effect and provides an additional therapeutic benefit.[7]

Detailed Experimental Protocols

Understanding the methodologies employed in these studies is crucial for interpretation and replication.

Preclinical Rat Study Protocol
  • Objective: To evaluate the effect of topically administered Ripasudil on ONH blood flow in normal rats.[5]

  • Subjects: Normal Brown Norway rats.[6]

  • Design: Double-blind, placebo-controlled study.[5]

  • Intervention: A single 5 μL drop of 0.4% Ripasudil (this compound) or a placebo was administered topically to the right eye. For the continuous study, instillations were performed twice daily.[2][6]

  • Measurement Technology: Laser Speckle Flowgraphy (LSFG-Micro) was used to measure the Mean Blur Rate (MBR) in the ONH.[6]

  • Data Acquisition:

    • Single Instillation: Measurements were taken 20 and 40 minutes after administration.[5]

    • Continuous Instillation: Measurements were taken at baseline and after 7 and 14 days of treatment.[5]

  • Parameters Analyzed: MBR was evaluated for the total ONH area (MA), the large vessel region (MV), and the capillary tissue region (MT). IOP, systemic blood pressure, and heart rate were also monitored.[5]

Clinical POAG Patient Study Protocol
  • Objective: To evaluate the effect of topical Ripasudil, added to prostaglandin analogues, on ONH blood flow in POAG patients.[7]

  • Subjects: 12 patients with POAG with stable IOP on prostaglandin analogue monotherapy for over 3 months.[7]

  • Design: Randomized, open-label, crossover study.[7]

  • Intervention: Patients received either 0.4% Ripasudil or 0.5% timolol as an add-on therapy to their existing prostaglandin analogue treatment for a period of 2 months. After a washout period, they were crossed over to the other treatment arm.[7]

  • Measurement Technology: Laser Speckle Flowgraphy (LSFG) was used to assess blood flow in the ONH rim.[7]

  • Data Acquisition: Measurements of ONH blood flow, IOP, blood pressure, and pulse rate were taken at baseline and after 2 months of treatment with each medication.[7]

  • Parameters Analyzed: MBR was calculated for four sections (superior, inferior, nasal, temporal) of the ONH rim.[7]

cluster_workflow Generalized Experimental Workflow for ONH Blood Flow Studies Subjects Subject Selection (e.g., Normal Rats, POAG Patients) Baseline Baseline Measurement (LSFG, IOP, BP) Subjects->Baseline Random Randomization Baseline->Random GroupA Group A (this compound / Ripasudil) Random->GroupA GroupB Group B (Control: Placebo / Timolol) Random->GroupB AdminA Topical Drug Administration (Defined Dose & Schedule) GroupA->AdminA AdminB Topical Control Administration (Defined Dose & Schedule) GroupB->AdminB MeasureA Follow-up Measurements (Single or Multiple Time Points) AdminA->MeasureA MeasureB Follow-up Measurements (Single or Multiple Time Points) AdminB->MeasureB Analysis Data Analysis (Comparison between groups and vs. Baseline) MeasureA->Analysis MeasureB->Analysis

Caption: A typical workflow for studies assessing this compound's effect on ONH blood flow.

Neuroprotective Implications

Beyond vasodilation, this compound has demonstrated direct neuroprotective effects on retinal ganglion cells (RGCs). Studies using an optic nerve crush model in mice showed that oral administration of this compound significantly increased RGC survival by 34 ± 3%.[8][9] This neuroprotection is linked to the attenuation of oxidative stress. This compound was found to reduce the production of reactive oxygen species (ROS) and downregulate the expression of NADPH oxidase (Nox) genes, particularly Nox1, which are involved in injury-induced ROS production.[8][9]

The dual action of this compound—improving ONH blood flow to counteract ischemia and directly protecting RGCs from oxidative stress—positions it as a promising therapeutic agent that addresses multiple pathogenic factors in glaucoma.

Conclusion

The ROCK inhibitor this compound (Ripasudil) has a clear, quantifiable, and statistically significant positive impact on optic nerve head blood flow. This effect, demonstrated in both preclinical and clinical settings, is mediated by ROCK inhibition-induced vasodilation and is independent of the drug's primary IOP-lowering mechanism. By enhancing perfusion of the ONH and providing direct neuroprotective effects against oxidative stress, this compound represents a multifaceted therapeutic strategy for glaucoma, targeting not only the pressure-dependent but also the vascular and cellular stress components of the disease. For drug development professionals, these findings underscore the potential of ROCK inhibitors to move beyond simple IOP control and address the broader neurodegenerative aspects of glaucomatous optic neuropathy.

References

Preclinical Profile of K-115 (Ripasudil): A Rho Kinase Inhibitor for Glaucoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Review of Preclinical Evidence

This technical guide provides a comprehensive overview of the preclinical data for K-115 (ripasudil), a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Ripasudil, branded as Glanatec®, is a novel therapeutic agent for the treatment of glaucoma and ocular hypertension.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the experimental evidence from various glaucoma models.

Core Mechanism of Action: Targeting the Trabecular Meshwork

This compound's primary mechanism for lowering intraocular pressure (IOP) involves the modulation of the conventional aqueous humor outflow pathway.[3][4] The Rho/ROCK signaling cascade plays a crucial role in regulating cellular processes such as cell shape, adhesion, and motility. In the trabecular meshwork (TM), activation of this pathway leads to increased actin stress fiber formation and cell contraction, which in turn increases the resistance to aqueous humor outflow and elevates IOP.[3][5]

This compound, as a ROCK inhibitor, disrupts this pathway. By inhibiting ROCK, this compound leads to the relaxation of TM cells, disassembly of actin bundles, and a reduction in the stiffness of the TM tissue.[1][3] This cellular relaxation increases the effective filtration area within the TM and enhances the outflow of aqueous humor through Schlemm's canal, thereby lowering IOP.[1][3] Preclinical studies have demonstrated that this compound induces retraction and rounding of TM cells, indicative of cytoskeletal changes that facilitate aqueous outflow.[1][6] Furthermore, this compound has been shown to increase the permeability of Schlemm's canal endothelial cells by disrupting tight junction proteins like ZO-1.[1]

cluster_0 Cellular Effects in Trabecular Meshwork Agonist Agonist (e.g., GPCR ligands) RhoGEF RhoGEF Agonist->RhoGEF RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->RhoA_GTP GDP/GTP Exchange ROCK ROCK RhoA_GTP->ROCK MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P LIMK LIM Kinase ROCK->LIMK K115 This compound (Ripasudil) K115->ROCK Actin Actin Stress Fibers Focal Adhesions MLC_P->Actin LIMK->Actin Cofilin Inhibition CellContraction TM Cell Contraction Increased Stiffness Actin->CellContraction OutflowResistance Increased Outflow Resistance CellContraction->OutflowResistance IOP Elevated IOP OutflowResistance->IOP

Fig. 1: this compound Mechanism of Action in the Trabecular Meshwork.

Quantitative Analysis of Preclinical Efficacy

The IOP-lowering efficacy of this compound has been demonstrated in several animal models, including rabbits and monkeys.

Animal ModelThis compound ConcentrationMaximum IOP Reduction (mean ± SE)Time to Maximum EffectComparator
Rabbits0.5%8.55 ± 1.09 mmHg1 hourVehicle
Monkeys0.4%4.36 ± 0.32 mmHg2 hours0.005% Latanoprost

Table 1: Intraocular Pressure Reduction in Animal Models.[7]

In addition to its effects on IOP, this compound has been shown to directly impact aqueous humor dynamics.

Animal ModelThis compound ConcentrationEffect on Outflow FacilityEffect on Aqueous Flow RateEffect on Uveoscleral Outflow
Rabbits0.4%2.2-fold increaseNo significant effectNo significant effect

Table 2: Effects of this compound on Aqueous Humor Dynamics.[7]

Neuroprotective Effects of this compound

Beyond its primary role in lowering IOP, preclinical evidence suggests that this compound possesses neuroprotective properties that could be beneficial in preserving retinal ganglion cells (RGCs), the neurons that are progressively lost in glaucoma.

In a mouse optic nerve crush (ONC) model, a well-established method for studying RGC death independent of IOP, oral administration of this compound demonstrated a significant protective effect on RGC survival.

Experimental ModelTreatmentRGC Survival
Mouse Optic Nerve CrushThis compound (1 mg/kg/d, oral)34 ± 3% increase in survival vs. vehicle
Mouse Optic Nerve CrushFasudil (1 mg/kg/d, oral)Similar protective effect to this compound

Table 3: Neuroprotective Effect of this compound on Retinal Ganglion Cell Survival.[8][9]

The proposed mechanism for this neuroprotective effect involves the attenuation of oxidative stress. The ONC injury leads to the production of reactive oxygen species (ROS), which contributes to RGC apoptosis. This compound treatment was found to significantly reduce lipid peroxidation and ROS levels in the retina following ONC.[8][9] This effect may be mediated through the downregulation of NADPH oxidase (Nox) gene expression, particularly Nox1.[8]

cluster_1 Experimental Workflow: Optic Nerve Crush Model Animal C57BL/6 Mice Treatment Oral Administration: - this compound (1 mg/kg/d) - Fasudil (1 mg/kg/d) - Vehicle Animal->Treatment ONC Optic Nerve Crush (ONC) Induces RGC Death Treatment->ONC Endpoint Endpoint Analysis (7 days post-ONC) ONC->Endpoint RGC_Quant RGC Quantification (Fluorogold retrograde labeling, qRT-PCR for RGC markers) Endpoint->RGC_Quant Oxidative_Stress Oxidative Stress Assessment (TBARS assay, CellROX staining, qRT-PCR for Nox genes) Endpoint->Oxidative_Stress

References

Methodological & Application

Application Notes and Protocols for K-115 (Ripasudil) Solution Preparation and Stability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-115, also known as Ripasudil (and previously as Y-39983), is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK signaling pathway plays a crucial role in regulating a variety of cellular functions, including actin cytoskeleton organization, cell motility, and smooth muscle contraction.[2] Due to its mechanism of action, this compound is a valuable tool for in vivo research in areas such as glaucoma, neuronal regeneration, and cardiovascular diseases.[1][2][3]

The reliability and reproducibility of in vivo studies using this compound are critically dependent on the proper preparation and stability of the administered solutions. This document provides detailed protocols for the preparation of this compound solutions for various in vivo applications and summarizes the available information on their stability.

This compound Solution Preparation

Materials
  • This compound (Ripasudil) hydrochloride dihydrate powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free vials

  • Sterile syringe filters (0.22 µm)

Protocol for this compound Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. This compound is highly soluble in DMSO.

  • Vortexing: Vortex the solution until the this compound powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol for this compound Working Solution for In Vivo Administration

The preparation of the working solution depends on the intended route of administration. It is crucial to minimize the final concentration of DMSO in the administered solution, as high concentrations can be toxic.

2.3.1. Intraperitoneal (IP) Injection

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution with sterile saline (0.9% NaCl) or PBS to the desired final concentration. A common vehicle for IP injections is a solution containing up to 20% DMSO in saline.[4]

  • Mixing: Gently vortex the solution to ensure it is homogenous.

  • Sterilization: Sterilize the final working solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Administration: Use the freshly prepared solution for injection immediately.

2.3.2. Intravenous (IV) Injection

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution.

  • Pre-dilution (optional): If a very low final DMSO concentration is required, a pre-dilution step in a co-solvent like PEG400 may be beneficial, though this requires formulation development.

  • Final Dilution: Slowly add the this compound stock solution to sterile saline or PBS while vortexing to prevent precipitation. Ensure the final DMSO concentration is as low as possible.

  • Sterilization and Administration: Filter the solution through a 0.22 µm syringe filter and use it immediately.

2.3.3. Oral Gavage

  • Vehicle Selection: The vehicle for oral gavage can be less restrictive than for parenteral routes. Options include water, saline, or a suspension in a vehicle like 0.5% carboxymethylcellulose.

  • Preparation: Dilute the 10 mM DMSO stock solution in the chosen vehicle to the final desired concentration.

  • Homogenization: Ensure the solution is well-mixed before each administration.

Stability of this compound Solutions

Specific quantitative stability data for this compound is limited in the public domain. The following tables are based on general knowledge of small molecule stability in common laboratory solvents. Researchers should perform their own stability assessments for long-term studies.

Table 1: Stability of this compound Stock Solutions (10 mM in DMSO)
Storage TemperatureDurationStability Notes
-80°C≥ 6 monthsGenerally stable. Minimize freeze-thaw cycles.
-20°C1-3 monthsLikely stable. Protect from light.
4°C< 1 weekShort-term storage only. Risk of precipitation.
Room Temperature< 24 hoursProne to degradation. Avoid.

Disclaimer: The stability of compounds in DMSO can be compound-specific. While many compounds are stable for extended periods when stored frozen in DMSO, it is recommended to use freshly prepared solutions or conduct compound-specific stability studies for critical applications.[5][6]

Table 2: Stability of this compound Working Solutions (in Aqueous Buffer)
Storage TemperatureDurationStability Notes
4°C< 24 hoursProne to precipitation and hydrolysis. Prepare fresh daily.
Room Temperature< 4 hoursUse immediately after preparation.

Experimental Protocols

Intraperitoneal (IP) Injection in Mice
  • Animal Restraint: Restrain the mouse using an appropriate technique to expose the abdomen.

  • Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.

  • Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 10-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, discard the syringe and re-prepare the injection.

  • Injection: Inject the this compound working solution smoothly. The maximum recommended injection volume is 10 mL/kg.

  • Monitoring: Monitor the animal for any adverse reactions post-injection.

Visualization of Pathways and Workflows

This compound Solution Preparation Workflow

G cluster_stock Stock Solution (10 mM) cluster_working Working Solution weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex_stock Vortex to Homogenize dissolve->vortex_stock aliquot Aliquot and Store at -80°C vortex_stock->aliquot thaw Thaw Stock Aliquot aliquot->thaw For each experiment dilute Dilute with Sterile Saline/PBS thaw->dilute vortex_working Vortex to Mix dilute->vortex_working filter Sterile Filter (0.22 µm) vortex_working->filter admin In Vivo Administration filter->admin Use Immediately

Caption: Workflow for this compound stock and working solution preparation.

Rho/ROCK Signaling Pathway and this compound Inhibition

G cluster_downstream Downstream Effects RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits K115 This compound (Ripasudil) K115->ROCK Inhibits Actin Actin Cytoskeleton MLC->Actin MLCP->MLC Dephosphorylates Contraction Stress Fiber Formation Cell Contraction Actin->Contraction

Caption: this compound inhibits ROCK, preventing cell contraction.

References

Application Notes and Protocols for Topical Administration of K-115 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-115, also known as Ripasudil, is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. It has demonstrated significant efficacy in reducing intraocular pressure (IOP) in preclinical animal models and is approved for the treatment of glaucoma and ocular hypertension. The primary mechanism of action involves the relaxation of the trabecular meshwork, leading to an increase in the conventional outflow of aqueous humor.[1][2] These application notes provide detailed protocols for the topical administration of this compound in animal models to study its effects on IOP and aqueous humor dynamics.

Quantitative Data Summary

The following tables summarize the reported effects of topical this compound administration on intraocular pressure in various animal models.

Table 1: Effect of this compound on Intraocular Pressure (IOP) in Rabbits

This compound ConcentrationMaximum IOP Reduction (mmHg from baseline)Time to Maximum ReductionAnimal Model
0.05%3.42 hoursHealthy Volunteers
0.1%2.22 hoursHealthy Volunteers
0.2%2.62 hoursHealthy Volunteers
0.4%4.02 hoursHealthy Volunteers
0.5%8.55 ± 1.091 hourAlbino Rabbits
0.8%4.32 hoursHealthy Volunteers

Data for healthy volunteers is included for comparative purposes.[1][3]

Table 2: Effect of this compound on Intraocular Pressure (IOP) in Monkeys

This compound ConcentrationMaximum IOP Reduction (mmHg from baseline)Time to Maximum ReductionAnimal Model
0.4%4.36 ± 0.322 hoursMonkeys

[1]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the Rho-kinase (ROCK) signaling pathway in the trabecular meshwork (TM) cells. This pathway plays a crucial role in regulating aqueous humor outflow and intraocular pressure.

ROCK_Pathway cluster_TM Trabecular Meshwork Cell RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Dephosphorylates (Inhibited) Actin Actin Stress Fibers pMLC->Actin Promotes Contraction Cell Contraction & Stiffness Actin->Contraction Outflow Decreased Aqueous Outflow Contraction->Outflow K115 This compound (Ripasudil) K115->ROCK Inhibits

Caption: Rho-Kinase Signaling Pathway in Trabecular Meshwork Cells.

Experimental Protocols

Preparation of this compound Ophthalmic Solution

Materials:

  • This compound (Ripasudil hydrochloride hydrate) powder

  • Sterile, isotonic saline solution (0.9% NaCl) or a balanced salt solution (BSS)

  • Sterile containers

  • pH meter

  • 0.1 N NaOH and 0.1 N HCl for pH adjustment

Protocol:

  • Accurately weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 0.4%).

  • Dissolve the this compound powder in a known volume of sterile saline or BSS.

  • Gently mix the solution until the powder is completely dissolved.

  • Measure the pH of the solution. If necessary, adjust the pH to approximately 6.0.

  • Store the prepared solution in a sterile, light-protected container at 4°C.

Topical Administration in Rabbits

Animal Model:

  • Male New Zealand White rabbits are a commonly used model.[4]

Protocol:

  • Gently restrain the rabbit to prevent movement and injury. Wrapping the rabbit in a towel can aid in restraint.

  • Tilt the rabbit's head back slightly and gently pull down the lower eyelid to form a small pouch.

  • Instill a single drop (typically 30-50 µL) of the this compound ophthalmic solution into the conjunctival sac.

  • Avoid touching the tip of the dropper to the eye or surrounding tissues to prevent contamination and injury.

  • Hold the eyelid closed for a few seconds to allow for distribution of the solution.

  • For studies involving a vehicle control, administer the vehicle solution to the contralateral eye in the same manner.

Measurement of Intraocular Pressure (IOP)

Instrumentation:

  • A calibrated pneumatonometer or a rebound tonometer (e.g., Tono-Pen, TonoVet).

Protocol:

  • Anesthetize the cornea with a drop of topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

  • Gently hold the rabbit's eyelids open.

  • Position the tonometer perpendicular to the central cornea.

  • Obtain several readings and calculate the average to ensure accuracy.

  • Measure IOP at baseline (before this compound administration) and at specified time points post-administration (e.g., 1, 2, 4, 6, and 8 hours) to determine the time course of IOP reduction.

Measurement of Aqueous Humor Outflow Facility

Method:

  • Two-level constant pressure perfusion is a standard method to determine total outflow facility.[1]

Protocol:

  • Anesthetize the animal according to an approved institutional protocol.

  • Cannulate the anterior chamber with two needles. One needle is connected to a pressure transducer to monitor IOP, and the other is connected to an infusion pump.

  • Infuse a balanced salt solution at a constant rate to maintain a baseline IOP.

  • Increase the infusion rate to achieve a new, higher steady-state IOP.

  • The outflow facility (C) is calculated using the following formula: C = (Infusion Rate₂ - Infusion Rate₁) / (IOP₂ - IOP₁).

  • This measurement can be performed before and after the topical administration of this compound to assess its effect on outflow facility.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effect of topical this compound on IOP in an animal model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Acclimatization C Baseline IOP Measurement A->C B Prepare this compound Solution D Topical Administration of this compound or Vehicle B->D C->D E Post-Dose IOP Measurements (Time Course) D->E F Calculate IOP Change from Baseline E->F G Statistical Analysis F->G

References

Visualizing K-115 Targets Using Immunohistochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunohistochemistry (IHC) is a powerful technique that utilizes the principle of antibody-antigen binding to visualize the presence, distribution, and localization of specific proteins within the context of tissue architecture.[1][2][3][4] This method is invaluable in both basic research and clinical diagnostics, offering critical insights into cellular processes and disease pathology.[3] The successful application of IHC relies on the specific recognition of a target antigen by a primary antibody, which is then visualized using either chromogenic or fluorescent detection systems.[5][6]

This document provides a detailed guide for the visualization of the hypothetical protein "K-115" using IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections. It covers the essential steps from sample preparation to image analysis, including comprehensive protocols and troubleshooting advice.

Signaling Pathway Context for this compound

To effectively interpret IHC results, it is crucial to understand the biological context of the target protein. Here, we present a hypothetical signaling pathway involving this compound, a putative kinase involved in cellular proliferation. In this pathway, an extracellular Growth Factor binds to its Receptor Tyrosine Kinase (RTK), leading to the recruitment and activation of this compound. Activated this compound then phosphorylates the transcription factor "TF-ProA," causing its translocation to the nucleus and subsequent activation of genes that drive cell cycle progression.

K115_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds K115_inactive This compound (Inactive) RTK->K115_inactive Recruits K115_active This compound (Active) K115_inactive->K115_active Activates TF_cyto TF-ProA K115_active->TF_cyto Phosphorylates TF_nucl TF-ProA TF_cyto->TF_nucl Translocates Gene Target Genes TF_nucl->Gene Activates Transcription Proliferation Cell Proliferation Gene->Proliferation

Caption: Hypothetical this compound signaling pathway in cell proliferation.

Experimental Protocols

Achieving reliable and reproducible IHC staining requires careful attention to each step of the protocol.[7] The following is a comprehensive protocol for chromogenic detection of this compound in FFPE tissue sections.

I. Reagents and Materials
  • Antibodies:

    • Anti-K-115 Primary Antibody (Rabbit polyclonal)

    • HRP-conjugated Goat Anti-Rabbit Secondary Antibody

  • Buffers and Solutions:

    • Xylene

    • Ethanol (100%, 95%, 70%)

    • Deionized Water

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Antigen Retrieval Buffer: Sodium Citrate Buffer (10mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

    • Peroxidase Block: 3% Hydrogen Peroxide in Methanol

    • Blocking Buffer: 5% Normal Goat Serum in PBS[8]

    • Primary Antibody Diluent: 1% BSA in PBS

    • DAB (3,3'-Diaminobenzidine) Substrate Kit

    • Hematoxylin Counterstain

  • Equipment:

    • Microscope slides (positively charged)

    • Coplin jars

    • Pressure cooker or water bath for antigen retrieval[9]

    • Humidified chamber

    • Light microscope

II. Staining Procedure for FFPE Sections

The workflow for IHC staining involves several key stages: deparaffinization, rehydration, antigen retrieval, blocking of endogenous enzymes and non-specific sites, incubation with primary and secondary antibodies, signal detection, and finally, counterstaining and mounting.[2][10]

IHC_Workflow A 1. Deparaffinization (Xylene) B 2. Rehydration (Ethanol Series) A->B C 3. Antigen Retrieval (Heat-Induced, Citrate Buffer pH 6.0) B->C D 4. Peroxidase Blocking (3% H2O2) C->D E 5. Protein Blocking (Normal Serum) D->E F 6. Primary Antibody Incubation (Anti-K-115) E->F G 7. Secondary Antibody Incubation (HRP-conjugate) F->G H 8. Signal Detection (DAB Substrate) G->H I 9. Counterstaining (Hematoxylin) H->I J 10. Dehydration & Mounting I->J K 11. Imaging & Analysis J->K

Caption: Standard workflow for immunohistochemistry on FFPE tissues.

Step-by-Step Method:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 1 change, 3 minutes.

    • Immerse in 70% Ethanol: 1 change, 3 minutes.

    • Rinse thoroughly in deionized water.

  • Antigen Retrieval:

    • This step is critical for unmasking epitopes that are cross-linked by formalin fixation.[11][12]

    • Pre-heat the pressure cooker containing Sodium Citrate Buffer (pH 6.0).

    • Place slides in the hot buffer, lock the lid, and heat for 10-20 minutes once pressure is reached.[13]

    • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

    • Rinse slides in PBS (3 changes, 5 minutes each).

  • Blocking Endogenous Peroxidase:

    • To prevent non-specific signal from endogenous enzymes, incubate sections in 3% H₂O₂ in methanol for 15 minutes.[8][10]

    • Rinse slides in PBS (3 changes, 5 minutes each).

  • Blocking Non-Specific Binding:

    • Incubate sections with Blocking Buffer (5% Normal Goat Serum) for 30-60 minutes at room temperature in a humidified chamber.[14] This step is crucial to prevent the secondary antibody from binding non-specifically to the tissue.[8]

  • Primary Antibody Incubation:

    • Dilute the anti-K-115 primary antibody to its optimal concentration (determined by titration) in Primary Antibody Diluent.

    • Drain the blocking buffer from the slides (do not rinse).

    • Apply the diluted primary antibody and incubate overnight at 4°C in a humidified chamber.[1]

  • Secondary Antibody Incubation:

    • Rinse slides in PBS (3 changes, 5 minutes each).

    • Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature in a humidified chamber.

  • Signal Detection:

    • Rinse slides in PBS (3 changes, 5 minutes each).

    • Prepare the DAB substrate solution immediately before use.

    • Incubate sections with the DAB solution until a brown precipitate develops (typically 2-10 minutes). Monitor under a microscope to avoid over-staining.

    • Immediately stop the reaction by rinsing with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Lightly counterstain the sections with Hematoxylin for 30-60 seconds to visualize cell nuclei.

    • "Blue" the sections in running tap water.

    • Dehydrate the sections through a reversed ethanol series (70%, 95%, 100%).

    • Clear in Xylene and mount with a permanent mounting medium.

Data Presentation and Quantification

The interpretation of IHC results can be semi-quantitative or quantitative.[15] A common semi-quantitative method is the H-score, which combines staining intensity and the percentage of positive cells.[16]

H-Score = (1 × % of weak staining) + (2 × % of moderate staining) + (3 × % of strong staining) [16]

Table 1: Primary Antibody Titration for this compound

To determine the optimal antibody concentration, a titration experiment should be performed.[17] The goal is to achieve strong specific staining with minimal background.[18]

DilutionSignal Intensity (H-Score)Background StainingRecommendation
1:100250HighToo Concentrated
1:250 210 Low / None Optimal
1:500140NoneSignal too weak
1:100050NoneSignal too weak
Table 2: Comparison of Antigen Retrieval Methods

The choice of antigen retrieval buffer can significantly impact staining results.[12][19]

Buffer (pH)Heat SourceSignal Intensity (H-Score)Tissue MorphologyRecommendation
Citrate (6.0) Pressure Cooker 215 Excellent Optimal
Citrate (6.0)Water Bath180GoodSub-optimal
EDTA (9.0)Pressure Cooker230Good (some edge damage)Use if signal is weak
NoneN/A20ExcellentNot Recommended

Troubleshooting

Common issues in IHC include weak or no staining, and high background.[17][18] A systematic approach is key to resolving these problems.

IHC_Troubleshooting cluster_no_stain Problem: No / Weak Staining cluster_high_bg Problem: High Background Start IHC Result A1 Check Antibody (Validated? Expired?) Start->A1 No Staining B1 Decrease Primary Ab Concentration Start->B1 High Background A2 Increase Primary Ab Concentration A1->A2 A3 Optimize Antigen Retrieval (Heat/Buffer) A2->A3 A4 Check Detection System (Enzyme/Substrate Active?) A3->A4 B2 Increase Blocking Time or Change Blocker B1->B2 B3 Ensure Peroxidase Block was Performed B2->B3 B4 Increase Wash Duration/Frequency B3->B4

Caption: Troubleshooting flowchart for common IHC problems.

References

Application Notes and Protocols: K-115 (Ripasudil) in Combination Glaucoma Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of K-115 (Ripasudil), a potent Rho kinase (ROCK) inhibitor, in combination with other classes of glaucoma medications. The included protocols are based on established preclinical and clinical research methodologies to guide further investigation and development in this therapeutic area.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is the primary modifiable risk factor, and current treatment strategies focus on lowering IOP.[1] this compound (Ripasudil) is a novel glaucoma medication that lowers IOP by increasing aqueous humor outflow through the conventional trabecular meshwork pathway.[2][3] Its unique mechanism of action makes it a promising candidate for combination therapy with other IOP-lowering agents that act via different pathways, such as prostaglandin analogs (PGAs), beta-blockers, and carbonic anhydrase inhibitors (CAIs).

Mechanism of Action and Signaling Pathways

This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[3] In the trabecular meshwork, ROCK activation leads to increased actin stress fiber formation and cell contraction, which increases outflow resistance. By inhibiting ROCK, this compound induces cytoskeletal changes, including the disruption of actin bundles, leading to relaxation of the trabecular meshwork and Schlemm's canal cells.[3] This increases the effective filtration area and enhances aqueous humor outflow, thereby lowering IOP.[3]

When used in combination, this compound's mechanism complements other glaucoma medications:

  • Prostaglandin Analogs (e.g., Latanoprost): Increase uveoscleral outflow.

  • Beta-Blockers (e.g., Timolol): Reduce aqueous humor production.

  • Carbonic Anhydrase Inhibitors (e.g., Brinzolamide): Reduce aqueous humor production.

The following diagram illustrates the primary signaling pathway affected by this compound.

RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits K115 This compound (Ripasudil) K115->ROCK Inhibits pMLC Phosphorylated MLC (pMLC) MLC->pMLC MLCP->pMLC Dephosphorylates Actin Actin Cytoskeleton Rearrangement pMLC->Actin Contraction Trabecular Meshwork Cell Contraction Actin->Contraction Outflow Decreased Aqueous Outflow Contraction->Outflow IOP Increased IOP Outflow->IOP

Caption: this compound inhibits ROCK, preventing downstream signaling that leads to trabecular meshwork contraction.

Preclinical Evaluation: In Vitro and In Vivo Protocols

In Vitro Assays

Objective: To assess the effect of this compound on the morphology and actin cytoskeleton of human trabecular meshwork (HTM) cells.

Protocol:

  • Cell Culture:

    • Culture primary HTM cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Seed HTM cells in 6-well plates at a density of 1 x 104 cells/well and allow them to reach semi-confluence.[4]

  • Treatment:

    • Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control (e.g., PBS) for 30 and 60 minutes.[5]

  • Morphological Assessment:

    • Observe cell morphology (retraction and rounding) using phase-contrast microscopy.[5]

  • Actin Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with 0.1% Triton X-100.

    • Stain for F-actin using fluorescently labeled phalloidin.

    • Counterstain nuclei with DAPI.

    • Visualize actin stress fibers using fluorescence microscopy.

Objective: To evaluate the effect of this compound on the permeability of human Schlemm's canal endothelial cell (HSCEC) monolayers.

Protocol:

  • Cell Culture:

    • Seed HSCECs on polyester membrane inserts (0.4 µm pore size) in 12-well plates at a density of 5 x 104 cells/well.[2]

    • Culture until a confluent monolayer is formed, as confirmed by transendothelial electrical resistance (TEER) measurements.

  • TEER Measurement:

    • Measure baseline TEER using an epithelial volt-ohm meter.

    • Treat monolayers with this compound (e.g., 1, 5, 25 µM) or vehicle.[5]

    • Measure TEER at various time points (e.g., 30 and 60 minutes) post-treatment.[5]

  • FITC-Dextran Permeability Assay:

    • Add FITC-dextran to the basal compartment of the culture wells.

    • Treat monolayers with this compound as described above.

    • At 60 minutes, collect samples from the apical compartment and measure fluorescence to determine the flux of FITC-dextran across the monolayer.[2]

In Vivo Animal Models

Objective: To assess the IOP-lowering efficacy of this compound in combination with other glaucoma medications in a rabbit model.

Protocol:

  • Animals:

    • Use male albino rabbits.

  • Treatment Groups:

    • Group 1: Vehicle

    • Group 2: this compound (0.4%)

    • Group 3: Timolol (0.5%)

    • Group 4: this compound (0.4%) + Timolol (0.5%)

    • Group 5: Latanoprost (0.005%)

    • Group 6: this compound (0.4%) + Latanoprost (0.005%)

  • Drug Administration:

    • Instill 50 µL of the test substance into one eye.[6]

    • For combination therapy, administer the second drug 5 minutes after the first.[6]

  • IOP Measurement:

    • Anesthetize the cornea with a topical anesthetic (e.g., 0.4% oxybuprocaine).[6]

    • Measure IOP using a pneumotonometer at baseline (0 hours) and at 0.5, 1, 2, 3, 4, and 5 hours post-instillation.[6]

  • Data Analysis:

    • Calculate the change in IOP from baseline (ΔIOP) for each group.

    • Use appropriate statistical tests (e.g., Tukey's multiple comparison test) to compare the ΔIOP between groups.[6]

Clinical Trial Protocols

Study Design and Participants

Objective: To evaluate the additive IOP-lowering effect and safety of this compound (0.4% ophthalmic solution) in combination with Latanoprost (0.005%) or Timolol (0.5%) in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).

Design: Multicenter, randomized, double-masked, placebo-controlled, parallel-group study.

Inclusion Criteria (Abbreviated):

  • Diagnosis of POAG or OHT.

  • Age 20 years or older.

  • IOP not adequately controlled with monotherapy.[7]

  • Best-corrected visual acuity of 20/200 or better.[7]

Exclusion Criteria (Abbreviated):

  • History of significant ocular trauma or surgery.[8]

  • Presence of other ocular diseases that could affect IOP.

  • Known hypersensitivity to any study medication components.

  • Use of contact lenses during the study.

Treatment Regimen and Assessments

Treatment:

  • Patients on stable monotherapy (Latanoprost or Timolol) are randomized to receive either this compound (0.4%) or placebo, administered twice daily for 8 weeks.

Assessments:

  • IOP Measurement: Measure IOP at trough (9:00 AM, before instillation) and peak (11:00 AM, 2 hours post-instillation) at baseline and at weeks 4, 6, and 8.[9]

  • Safety Assessments:

    • Conjunctival Hyperemia: Graded using a standardized scale (e.g., 0-4 scale in 0.5 unit increments) at each visit.[9][10]

    • Other adverse events (e.g., blepharitis, eye irritation) are recorded at each visit.

Statistical Analysis:

  • The primary efficacy endpoint is the change in IOP from baseline.

  • An Analysis of Covariance (ANCOVA) model can be used to compare the mean change in IOP between the this compound and placebo groups, with baseline IOP as a covariate.

The following diagram outlines a typical clinical trial workflow.

Screening Screening & Washout Baseline Baseline Visit (IOP Measurement) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound + Standard Therapy Randomization->GroupA GroupB Group B: Placebo + Standard Therapy Randomization->GroupB FollowUp Follow-up Visits (Weeks 4, 6, 8) IOP & Safety Assessment GroupA->FollowUp GroupB->FollowUp EndOfStudy End of Study FollowUp->EndOfStudy

References

Application Notes and Protocols for the Quantification of K-115 (Ripasudil) using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of K-115 (Ripasudil), a Rho kinase (ROCK) inhibitor, using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method. The protocols are intended for researchers, scientists, and drug development professionals involved in the analysis of this compound in various sample matrices.

Introduction

This compound, also known as Ripasudil hydrochloride hydrate, is a potent and selective ROCK inhibitor that has been approved for the treatment of glaucoma and ocular hypertension.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. The HPLC method detailed below involves pre-column derivatization to enhance the detection and separation of Ripasudil and its impurities.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using HPLC.

This compound HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample Collection extraction Extraction/Dissolution sample->extraction Dissolve in appropriate solvent derivatization Pre-column Derivatization extraction->derivatization React with derivatizing agent hplc_injection HPLC Injection derivatization->hplc_injection Inject derivatized sample separation Chromatographic Separation hplc_injection->separation Mobile Phase Elution detection UV Detection separation->detection Monitor at 220 nm peak_integration Peak Integration detection->peak_integration Chromatogram quantification Quantification peak_integration->quantification Calibration Curve ROCK_Signaling_Pathway cluster_pathway ROCK Signaling Pathway in Trabecular Meshwork RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Actin Actin Stress Fibers pMLC->Actin Promotes formation of CellContraction Cell Contraction Actin->CellContraction Increases AqueousOutflow Aqueous Humor Outflow CellContraction->AqueousOutflow Decreases K115 This compound (Ripasudil) K115->ROCK Inhibits

References

Application Notes: K-115 (Ripasudil) for Studying the Role of Rho Kinase in Ocular Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocular hypertension is a primary risk factor for glaucoma, a leading cause of irreversible blindness characterized by progressive damage to the optic nerve.[1][2] Elevated intraocular pressure (IOP) is often caused by increased resistance to the outflow of aqueous humor from the eye.[2] The conventional outflow pathway, which includes the trabecular meshwork (TM) and Schlemm's canal (SC), is the primary site of this resistance.[3]

The Rho/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a key regulator of cell shape, contraction, and adhesion.[1][4] In the eye, activation of the ROCK pathway in the trabecular meshwork leads to increased contraction of TM cells, changes in the extracellular matrix, and reduced permeability of Schlemm's canal, all of which contribute to decreased aqueous humor outflow and elevated IOP.[1][2][4]

K-115, also known as Ripasudil, is a highly potent and selective ROCK inhibitor.[5] It was first approved in Japan for the treatment of glaucoma and ocular hypertension.[5] By inhibiting ROCK, this compound relaxes the trabecular meshwork, increases the permeability of Schlemm's canal endothelial cells, and thereby enhances conventional aqueous humor outflow to lower IOP.[5][6] This makes this compound an invaluable pharmacological tool for investigating the specific role of the Rho kinase pathway in the pathophysiology and treatment of ocular hypertension.

Mechanism of Action

The Rho/ROCK pathway plays a crucial role in regulating the contractility of the trabecular meshwork and the permeability of Schlemm's canal.

  • Activation : The pathway is initiated by the activation of the small GTP-binding protein, RhoA.

  • ROCK Activation : Activated RhoA binds to and activates ROCK.

  • Downstream Effects : ROCK phosphorylates several downstream targets, leading to:

    • Increased Myosin Light Chain (MLC) Phosphorylation : This promotes the assembly of actin-myosin stress fibers, leading to increased TM cell contraction and stiffness.[7]

    • Cytoskeletal Reorganization : This alters cell shape and adhesion, reducing the empty spaces within the trabecular meshwork.

    • Extracellular Matrix (ECM) Deposition : The pathway can influence the production of ECM components, further increasing outflow resistance.[1]

  • Reduced Outflow : The cumulative effect is a reduction in the filtration of aqueous humor through the conventional outflow pathway, leading to elevated IOP.

This compound (Ripasudil) acts as a specific inhibitor of ROCK1 and ROCK2. By blocking ROCK activity, this compound disrupts this cascade, causing relaxation of the TM, disruption of actin bundles, and increased permeability of Schlemm's canal cells.[5][8] This ultimately facilitates the outflow of aqueous humor and reduces intraocular pressure.[5]

G cluster_pathway Rho/ROCK Signaling Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Phosphorylates Relaxation TM Cell Relaxation Actin Actin Stress Fibers Focal Adhesions MLC_P->Actin Contraction TM Cell Contraction & Stiffness Actin->Contraction Outflow_dec Decreased Aqueous Outflow Contraction->Outflow_dec IOP_inc Increased IOP Outflow_dec->IOP_inc K115 This compound (Ripasudil) K115->ROCK Outflow_inc Increased Aqueous Outflow Relaxation->Outflow_inc IOP_dec Decreased IOP Outflow_inc->IOP_dec

Caption: this compound inhibits ROCK, preventing TM contraction and lowering IOP.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (Ripasudil)
Target KinaseIC₅₀ (nM)
ROCK219
ROCK151
Source: MedchemExpress.[9]
Table 2: Effect of this compound (Ripasudil) on Intraocular Pressure (IOP) in Clinical Studies
Study TypeConcentrationMean IOP Reduction from Baseline (mmHg)Time Point of Measurement
Phase 2, Randomized, Placebo-Controlled0.1%-3.4Before next instillation (8 weeks)
0.2%-3.2Before next instillation (8 weeks)
0.4%-3.5Before next instillation (8 weeks)
0.4%-4.52 hours post-instillation (8 weeks)
Source: Tanihara et al.[10]
24-Hour Crossover Study0.2%-5.22 hours post-first instillation
0.4%-6.42 hours post-first instillation
0.2%-6.82 hours post-second instillation
0.4%-7.32 hours post-second instillation
Source: Tanihara et al.[11][12]
Retrospective Study (Addition/Switch)0.4%-1.72 months post-treatment
Source: Mochizuki et al.[13]
Table 3: Effect of this compound (Ripasudil) on Cellular Function In Vitro
Cell TypeAssayConcentration (this compound)Result
Schlemm's Canal Endothelial (SCE)Transendothelial Electrical Resistance (TEER)1 µmol/LSignificant decrease at 60 min
5 µmol/LSignificant decrease at 30 min
Schlemm's Canal Endothelial (SCE)FITC-Dextran Permeability5 µmol/LSignificant increase at 60 min
Source: Kaneko et al.[8]

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound on Trabecular Meshwork (TM) Cell Morphology

Objective: To observe the effect of this compound on the cytoskeleton and morphology of cultured TM cells.

Materials:

  • Primary or immortalized human TM cells

  • DMEM containing 10% FBS

  • This compound (Ripasudil hydrochloride hydrate)

  • Phosphate-buffered saline (PBS)

  • Phase-contrast microscope

  • For immunohistochemistry: 8-well chamber slides, 4% paraformaldehyde, Triton X-100, Phalloidin-FITC, DAPI, fluorescence microscope.

Procedure:

  • Cell Culture: Plate TM cells in a standard culture flask or on gelatin-coated 8-well chamber slides at a density of 1 × 10⁴ cells per well. Culture overnight in DMEM with 10% FBS until semi-confluent.[9]

  • Drug Preparation: Prepare stock solutions of this compound in an appropriate solvent (e.g., water or DMSO) and dilute to final working concentrations (e.g., 1 µM and 10 µM) in culture medium.[8][9] Use PBS or the corresponding vehicle as a control.

  • Treatment: Replace the culture medium with the medium containing this compound or the vehicle control.

  • Morphological Observation:

    • Incubate the cells for 60 minutes.[8][9]

    • Observe the cells using a phase-contrast microscope. Look for characteristic changes such as cell rounding, retraction of the cell body, and disruption of the cell monolayer.[8]

  • Actin Staining (Immunohistochemistry):

    • After 60 minutes of treatment, wash the cells on the chamber slides with PBS.

    • Fix the cells with 4% paraformaldehyde for 10 minutes.

    • Permeabilize with 0.1% Triton X-100 for 5 minutes.

    • Stain for F-actin using Phalloidin-FITC for 30-60 minutes.

    • Counterstain nuclei with DAPI.

    • Mount the slides and visualize using a fluorescence microscope. Observe for a reduction in actin stress bundles in this compound treated cells compared to controls.[8]

Protocol 2: In Vitro Schlemm's Canal Endothelial (SCE) Cell Permeability Assay

Objective: To quantify the effect of this compound on the barrier function and paracellular permeability of an SCE cell monolayer.

Materials:

  • Primary human SCE cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium

  • This compound

  • Voltohmmeter for Transendothelial Electrical Resistance (TEER) measurement

  • FITC-dextran (40 kDa)

  • Fluorometer or plate reader

Procedure:

  • Monolayer Culture: Seed SCE cells onto the apical side of Transwell inserts. Culture until a confluent monolayer is formed, which typically takes several days. Monitor confluence and barrier integrity by measuring TEER.

  • Treatment: Once a stable high TEER is achieved, add this compound at desired concentrations (e.g., 1 µM, 5 µM, 25 µM) to the apical chamber.[8] Use a vehicle control in parallel.

  • TEER Measurement:

    • Measure TEER at baseline (before adding the drug) and at various time points after treatment (e.g., 30 min, 60 min).[8]

    • A significant decrease in TEER indicates a reduction in barrier tightness.

  • FITC-Dextran Permeability Assay:

    • After a pre-incubation period with this compound (e.g., 60 minutes), add FITC-dextran to the apical chamber.

    • Incubate for a defined period.

    • Collect samples from the basolateral chamber.

    • Measure the fluorescence of the basolateral samples using a fluorometer.

    • An increase in fluorescence in the basolateral chamber indicates increased paracellular permeability.[8]

Protocol 3: In Vivo Measurement of Intraocular Pressure (IOP) in an Animal Model

Objective: To determine the IOP-lowering efficacy of topically administered this compound in rabbits or monkeys.

Materials:

  • Male Japanese white rabbits or cynomolgus monkeys.[8]

  • This compound ophthalmic solution (e.g., 0.4%).[8]

  • Vehicle solution (placebo).

  • Topical anesthetic (e.g., 0.4% oxybuprocaine).[8]

  • Calibrated tonometer (e.g., pneumotonometer).[8]

  • Micropipette for instillation.

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Anesthetize the cornea with a drop of topical anesthetic. Measure the baseline IOP in both eyes using the tonometer.

  • Drug Administration:

    • Instill a precise volume of 0.4% this compound ophthalmic solution into one eye (e.g., 50 µL for rabbits, 20 µL for monkeys).[8]

    • The contralateral eye can serve as an untreated control, or a separate group of animals can be treated with the vehicle solution.[8]

  • Post-Treatment IOP Measurement: Measure the IOP in both eyes at multiple time points after instillation (e.g., 0.5, 1, 2, 3, 4, 5, and 8 hours).[8]

  • Data Analysis: Calculate the change in IOP from baseline for each time point. Compare the IOP reduction in the this compound treated eyes to the control eyes. Statistical analysis (e.g., t-test or ANOVA) should be used to determine significance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating this compound, from initial in vitro screening to in vivo efficacy testing.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Data Interpretation p1 Culture TM & SCE Cells p2 Protocol 1: Morphology & Cytoskeleton Assay (this compound Treatment) p1->p2 p3 Protocol 2: Permeability Assay (TEER) (this compound Treatment) p1->p3 p4 Analyze Cellular Changes: - Cell Shape - Actin Bundles - Barrier Function p2->p4 p3->p4 p5 Select Animal Model (e.g., Rabbit, Monkey) p4->p5 Positive Results Proceed to In Vivo p6 Protocol 3: Topical this compound Administration p5->p6 p7 Measure IOP at Multiple Time Points p6->p7 p8 Analyze IOP Reduction vs. Control p7->p8 p9 Correlate In Vitro and In Vivo Results p8->p9 p10 Confirm ROCK Inhibition Mechanism p9->p10

References

Application of K-115 (Ripasudil) in Primary Human Trabecular Meshwork Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-115, also known as Ripasudil, is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. The Rho/ROCK signaling pathway is a critical regulator of cellular processes such as cell adhesion, migration, proliferation, and contraction. In the context of ophthalmology, this pathway plays a significant role in modulating aqueous humor outflow through the trabecular meshwork (TM). Dysfunction of the TM is a key factor in the elevation of intraocular pressure (IOP), a major risk factor for glaucoma.

This compound has been shown to increase the outflow of aqueous humor by inducing morphological changes in trabecular meshwork cells, including the disruption of actin stress fibers and a reduction in cell contractility. These changes are thought to lead to a relaxation of the TM tissue, thereby facilitating the drainage of aqueous humor and lowering IOP.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro studies involving primary human trabecular meshwork (HTM) cells.

Data Presentation

The following tables summarize the quantitative effects of this compound and other relevant ROCK inhibitors on primary human trabecular meshwork cells.

Parameter Treatment Concentration Incubation Time Observed Effect Reference
Cell Morphology This compound1 µM60 minRetraction and rounding of cells[2]
This compound10 µM60 minPronounced retraction and rounding of cells[2]
Actin Cytoskeleton This compound1 or 10 µM30 and 60 minDisruption of actin bundles
Cell Contractility Y-276321 µMNot SpecifiedInhibition of collagen gel contraction[3]
Y-2763210 µMNot SpecifiedSignificant inhibition of collagen gel contraction[3]
Y-27632*100 µMNot SpecifiedStrong inhibition of collagen gel contraction[3]
Barrier Function (Dexamethasone Model) Dexamethasone (250 nM) + this compound10 µM6 daysSuppressed DEX-induced increase in TEER
Dexamethasone (250 nM) + this compound10 µM6 daysSuppressed DEX-induced decrease in FITC-dextran permeability
Barrier Function (Schlemm's Canal Endothelial Cells) This compound1, 5, or 25 µmol/L60 minSignificant decrease in TEER[4]
This compound1, 5, or 25 µmol/L60 minSignificant increase in FITC-dextran permeability[4]

*Note: Y-27632 is another well-characterized ROCK inhibitor, and its effects on HTM cell contractility are presented here as a surrogate for this compound, for which specific quantitative contractility data was not available in the reviewed literature.

Signaling Pathway

The diagram below illustrates the Rho/ROCK signaling pathway in human trabecular meshwork cells and the point of inhibition by this compound.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonists Agonists GPCR GPCR Agonists->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs ROCK ROCK RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK MLCP MLCP ROCK->MLCP K115 This compound (Ripasudil) K115->ROCK Cofilin Cofilin LIMK->Cofilin Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization pMLC pMLC MLCP->pMLC Stress_Fibers Stress Fiber Formation pMLC->Stress_Fibers Cell_Contraction Cell Contraction Stress_Fibers->Cell_Contraction Start Start Cell_Culture Primary HTM Cell Culture Start->Cell_Culture Treatment Treat with this compound (e.g., 1-10 µM for 1-24h) Cell_Culture->Treatment Morphology Morphological Analysis (Phase Contrast Microscopy) Treatment->Morphology Actin_Staining Actin Cytoskeleton Staining (Phalloidin) Treatment->Actin_Staining Western_Blot Western Blot Analysis (p-MLC, ROCK) Treatment->Western_Blot Contractility_Assay Cell Contractility Assay (Collagen Gel) Treatment->Contractility_Assay Barrier_Function Barrier Function Assays (TEER, Permeability) Treatment->Barrier_Function Data_Analysis Data Analysis and Interpretation Morphology->Data_Analysis Actin_Staining->Data_Analysis Western_Blot->Data_Analysis Contractility_Assay->Data_Analysis Barrier_Function->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for K-115 (Ripasudil) Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

K-115, also known as Ripasudil, is a potent and highly selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1] Initially developed and approved for the treatment of glaucoma and ocular hypertension, its mechanism of action involves increasing aqueous humor outflow by modulating the cytoskeleton of trabecular meshwork cells.[1] Beyond its effects on intraocular pressure, a growing body of evidence suggests that this compound possesses significant neuroprotective properties.[2][3] ROCK inhibitors have been shown to reduce the loss of retinal ganglion cells (RGCs) in models of optic nerve injury and glaucoma.[3][4] This neuroprotective effect is attributed to the modulation of various cellular processes, including neuronal apoptosis, axonal regeneration, and oxidative stress response.[2][5]

These application notes provide a comprehensive framework for designing and executing experiments to evaluate the neuroprotective efficacy of this compound in both in vitro and in vivo models of neuronal damage. The protocols and data presentation guidelines are intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Mechanism of Action: ROCK Inhibition in Neuroprotection

The RhoA/ROCK signaling pathway is a critical regulator of cell shape, motility, and survival. In the central nervous system (CNS), hyperactivation of this pathway is implicated in pathological processes following injury, including neurite retraction, inhibition of axonal growth, and promotion of apoptosis. This compound exerts its neuroprotective effects by inhibiting ROCK, thereby preventing these detrimental downstream events.

K115_Signaling_Pathway This compound Neuroprotective Signaling Pathway cluster_upstream Upstream Activators cluster_rock ROCK Signaling cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Neuronal Injury Neuronal Injury RhoA_GTP RhoA-GTP Neuronal Injury->RhoA_GTP Activates ROCK ROCK RhoA_GTP->ROCK LIMK LIM Kinase ROCK->LIMK MLC Myosin Light Chain (MLC) ROCK->MLC Apoptosis Apoptosis ROCK->Apoptosis Promotes K115 This compound (Ripasudil) K115->ROCK Inhibits Neuroprotection Neuroprotection K115->Neuroprotection Cofilin Cofilin (Inactive) LIMK->Cofilin Actin_Stress Actin Stress Fibers Neurite Retraction MLC->Actin_Stress Actin_Stress->Apoptosis

This compound inhibits the ROCK signaling pathway to promote neuroprotection.

Experimental Design and Workflow

A typical experimental workflow to assess the neuroprotective effects of this compound involves selecting an appropriate neuronal injury model, treating the model with varying concentrations of this compound, and subsequently evaluating cell viability and specific markers of apoptosis and cellular health.

Experimental_Workflow General Workflow for this compound Neuroprotection Studies cluster_assays Endpoint Assays start Start: Select Model (e.g., Primary RGCs, SH-SY5Y cells) culture 1. Cell Culture & Plating start->culture induce_injury 2. Induce Neuronal Injury (e.g., Oxidative Stress, NMDA) culture->induce_injury treatment 3. Treatment with this compound (Dose-response concentrations) induce_injury->treatment incubation 4. Incubation Period (e.g., 24-48 hours) treatment->incubation assays 5. Perform Assays incubation->assays viability Cell Viability (Calcein-AM, MTT) apoptosis Apoptosis (TUNEL, Caspase-3/7) morphology Morphological Analysis (Neurite Outgrowth) analysis 6. Data Collection & Analysis viability->analysis apoptosis->analysis morphology->analysis conclusion Conclusion: Evaluate Neuroprotective Efficacy analysis->conclusion

A generalized workflow for in vitro this compound neuroprotection experiments.

Data Presentation

Quantitative data should be organized into clear, concise tables. This allows for easy comparison between different experimental groups.

Table 1: In Vitro Cell Viability Data

Treatment GroupThis compound Conc. (µM)Cell Viability (% of Control)Standard Deviationp-value (vs. Injury)
Healthy Control0100± 5.2-
Injury Model (e.g., Oxidative Stress)045.3± 4.8-
This compound Treatment0.148.1± 5.1> 0.05
This compound Treatment1.059.7± 4.5< 0.05
This compound Treatment10.075.4± 6.3< 0.01
This compound Treatment100.088.2± 5.9< 0.001

Table 2: In Vivo Retinal Ganglion Cell (RGC) Survival Data

Treatment GroupRoute/DoseRGC Density (cells/mm²)Standard Deviationp-value (vs. Injury)
Naive Control-2150± 150-
Injury Model (e.g., ON Crush) + VehicleTopical980± 120-
Injury Model + this compoundTopical, 2%1560± 140< 0.01

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Against Oxidative Stress

This protocol describes a method to assess the neuroprotective effect of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y) or primary neurons. Oxidative stress is induced by culturing cells in an antioxidant-free medium.[2]

Materials:

  • Neuronal cells (e.g., SH-SY5Y or primary retinal ganglion cells)

  • 96-well, clear-bottom, black-walled plates

  • Standard cell culture medium (e.g., DMEM/F12)

  • Antioxidant-free culture medium

  • This compound (Ripasudil) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Calcein-AM and Propidium Iodide (PI) solution

  • Fluorescence microplate reader or imaging system

Procedure:

  • Cell Plating: Seed neuronal cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere and grow for 24-48 hours in standard culture medium.

  • Induction of Oxidative Stress:

    • Gently aspirate the standard medium from all wells except the "Healthy Control" group.

    • Wash the wells once with sterile PBS.

    • Add 100 µL of antioxidant-free medium to the wells designated for injury and treatment. Add fresh standard medium to the control wells.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the antioxidant-free medium to achieve final concentrations of 0.1, 1, 10, and 100 µM.

    • Add the this compound dilutions to the appropriate wells. For the "Injury Model" wells, add medium with the vehicle (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment (Calcein-AM/PI Assay):

    • Prepare a working solution of Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) in PBS according to the manufacturer's instructions.

    • Aspirate the medium from all wells and wash once with PBS.

    • Add 100 µL of the Calcein-AM/PI working solution to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence intensity using a microplate reader (Calcein-AM: Ex/Em ~495/515 nm; PI: Ex/Em ~535/617 nm) or capture images using a fluorescence microscope.

  • Analysis: Calculate the percentage of viable cells by normalizing the Calcein-AM fluorescence of treated wells to the "Healthy Control" wells.

Protocol 2: Apoptosis Detection using Caspase-3/7 Activity Assay

This protocol quantifies apoptosis by measuring the activity of effector caspases 3 and 7, which are key mediators of programmed cell death.

Materials:

  • Cells prepared as in Protocol 1 (Steps 1-4).

  • Luminogenic Caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay)

  • White-walled, clear-bottom 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Prepare Cells: Follow steps 1-4 from Protocol 1, plating cells in a white-walled 96-well plate.

  • Assay Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

  • Reagent Addition:

    • Remove the plate from the incubator and allow it to cool to room temperature for 15-20 minutes.

    • Add 100 µL of the prepared Caspase-3/7 reagent to each well.

    • Mix the contents gently on a plate shaker for 1 minute.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal of the treatment groups to the "Injury Model" group to determine the fold change in caspase activity. A decrease in luminescence indicates inhibition of apoptosis.

Protocol 3: Overview of In Vivo Neuroprotection Model (Optic Nerve Crush)

The optic nerve (ON) crush model is a widely used and reproducible method to study RGC death and axonal injury, relevant for glaucoma and other optic neuropathies.[3]

Animals:

  • Adult mice (e.g., C57BL/6J), 8-12 weeks old.

Procedure Overview:

  • Anesthesia and Analgesia: Anesthetize the animal using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine). Provide pre- and post-operative analgesia.

  • Surgical Procedure:

    • Make a small incision in the conjunctiva to expose the optic nerve, taking care to avoid damage to major blood vessels.

    • Using fine self-closing forceps, carefully crush the optic nerve for a defined period (e.g., 5-10 seconds) at a specific distance from the optic disc (e.g., 1-2 mm).

    • The contralateral eye can serve as an uninjured control.

  • This compound Administration:

    • Administer this compound via a relevant route. For ophthalmic studies, topical administration (e.g., 2% ripasudil eye drops) twice daily is common.[4] The control group receives a vehicle solution.

  • Post-Operative Care & Euthanasia: Monitor the animals daily. After a predetermined survival period (e.g., 14-21 days), euthanize the animals via a humane method.

  • Tissue Processing:

    • Enucleate the eyes and fix them in 4% paraformaldehyde.

    • Dissect the retinas for whole-mount preparation.

  • Quantification of RGC Survival:

    • Perform immunohistochemistry on the retinal flat-mounts using an RGC-specific marker (e.g., RBPMS or Brn3a).

    • Acquire images from standardized regions of the retina using a fluorescence microscope.

    • Count the number of surviving RGCs using imaging software (e.g., ImageJ) and calculate the average RGC density.

  • Analysis: Compare the RGC density between the vehicle-treated and this compound-treated groups to determine the extent of neuroprotection.

References

Troubleshooting & Optimization

Overcoming K-115 solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ROCK inhibitor, K-115 (Ripasudil).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as Ripasudil, is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It is primarily used in research to study the ROCK signaling pathway, which is involved in regulating cell shape, motility, and contraction. In a clinical setting, Ripasudil is approved for the treatment of glaucoma and ocular hypertension.

Q2: I'm observing precipitation of this compound in my experimental buffer. What could be the cause?

Precipitation of this compound in aqueous buffers is a common issue due to its limited solubility. Several factors can contribute to this:

  • Low Solubility in Aqueous Buffers: this compound, particularly the hydrochloride dihydrate form, has limited solubility in aqueous solutions.

  • Buffer Composition and pH: The composition and pH of your buffer can significantly impact the solubility of this compound.

  • Concentration: The concentration of this compound in your final working solution may exceed its solubility limit in that specific buffer.

  • Improper Dissolution Technique: The method used to dissolve the compound can affect its final solubility.

  • Storage of Aqueous Solutions: Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh.[2]

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides step-by-step instructions to help you overcome common solubility challenges with this compound in your experiments.

Initial Stock Solution Preparation

The recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.

Experimental Protocol: Preparing a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound (Ripasudil hydrochloride dihydrate) powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL). It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed water can negatively impact solubility.

  • Dissolution: To aid dissolution, you can:

    • Vortex: Vortex the solution for 1-2 minutes.

    • Ultrasonic Bath: Sonicate the solution in an ultrasonic bath for a short period.

    • Warming: Gently warm the tube to 37°C.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparing Working Solutions in Aqueous Buffers

When preparing your final working solution, it is crucial to dilute the DMSO stock solution into your aqueous experimental buffer. Direct dissolution of this compound in aqueous buffers can be challenging.

General Guidelines:

  • Final DMSO Concentration: Aim to keep the final concentration of DMSO in your experimental setup as low as possible (typically <0.5%) to avoid solvent-induced artifacts.

  • Serial Dilution: Perform serial dilutions of your DMSO stock solution in the aqueous buffer to reach your desired final concentration.

  • Fresh Preparation: It is highly recommended to prepare fresh working solutions for each experiment and use them promptly. Aqueous solutions of Ripasudil are not recommended for storage for more than one day.[2]

Solubility Data

The following table summarizes the known solubility of this compound (Ripasudil hydrochloride dihydrate) in various solvents.

Solvent/BufferSolubilityNotes
Water 50 mg/mL
DMSO ~30 mg/mL[2][3]Anhydrous DMSO is recommended.
PBS (pH 7.2) ~0.5 mg/mL[2][3]Limited solubility.
DMF Slightly soluble[2][3]

Note: The solubility in other common biological buffers like Tris-HCl and HEPES is not extensively documented in publicly available literature. It is recommended to perform a small-scale solubility test in your specific buffer system before proceeding with your main experiment.

This compound Mechanism of Action: The ROCK Signaling Pathway

This compound exerts its effects by inhibiting the Rho-associated kinases, ROCK1 and ROCK2. These kinases are key downstream effectors of the small GTPase RhoA. The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is fundamental for processes like cell contraction, adhesion, and migration.

Below is a diagram illustrating the core components of the ROCK signaling pathway and the point of inhibition by this compound.

ROCK_Signaling_Pathway cluster_core Core Pathway GPCR GPCRs / Other Receptors RhoGEFs RhoGEFs GPCR->RhoGEFs Ligand Binding RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits pMLC Phosphorylated MLC ROCK->pMLC Phosphorylates LIMK LIM Kinase ROCK->LIMK Activates K115 This compound (Ripasudil) K115->ROCK Inhibits Actin Actin Cytoskeleton (Stress Fibers, Contraction) pMLC->Actin Cofilin Cofilin LIMK->Cofilin

Caption: The ROCK Signaling Pathway and this compound Inhibition.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for using this compound in a cell-based assay, incorporating the best practices for handling its solubility.

K115_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM stock) weigh->dissolve assist Aid Dissolution (Vortex, Sonicate, Warm to 37°C) dissolve->assist store Aliquot and Store Stock (-20°C or -80°C) assist->store prepare_working Prepare Fresh Working Solution (Dilute DMSO stock in media) store->prepare_working culture Culture Cells to Desired Confluency treat Treat Cells with this compound culture->treat prepare_working->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Experimental Endpoint incubate->analyze end End analyze->end

Caption: Experimental Workflow for Using this compound.

References

Technical Support Center: Optimizing K-115 Dosage for Maximal IOP Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of K-115 (Ripasudil) dosage for maximal intraocular pressure (IOP) reduction in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it reduce intraocular pressure (IOP)?

A1: this compound, also known as Ripasudil, is a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1] It lowers IOP by increasing the outflow of aqueous humor through the trabecular meshwork, the primary drainage pathway of the eye.[1] this compound achieves this by inducing changes in the cytoskeleton of trabecular meshwork and Schlemm's canal endothelial cells, leading to their relaxation and increased permeability.[1]

Q2: What is the optimal concentration of this compound for significant IOP reduction?

A2: Clinical studies have shown that this compound is effective at concentrations of 0.1%, 0.2%, and 0.4%. A dose-dependent IOP-lowering effect has been observed, with 0.4% this compound generally providing the most significant reduction.[2] However, the optimal dose for a specific experiment may vary depending on the animal model and experimental design.

Q3: What are the common adverse effects observed with this compound administration?

A3: The most frequently reported adverse effect is conjunctival hyperemia (redness of the eye).[2][3] This is a dose-dependent effect and is generally transient. Other less common side effects may include conjunctivitis and blepharitis (eyelid inflammation).

Q4: How should this compound be stored for research purposes?

A4: this compound (Ripasudil hydrochloride hydrate) is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years). For experimental use, a stock solution can be made by dissolving the compound in a solvent like DMSO. Aqueous solutions for experiments should ideally be prepared fresh and not stored for more than one day.

Quantitative Data Summary

The following tables summarize the IOP-lowering effects and incidence of conjunctival hyperemia for different concentrations of this compound based on clinical trial data.

Table 1: Mean IOP Reduction from Baseline (mmHg)

Time After InstillationPlaceboThis compound (0.1%)This compound (0.2%)This compound (0.4%)
Before Instillation (9:00) -2.2-3.4-3.2-3.5
2 hours (11:00) -2.5-3.7-4.2-4.5
8 hours (17:00) -1.9-3.2-2.7-3.1

Data adapted from a phase 2 clinical study in patients with primary open-angle glaucoma or ocular hypertension.[2]

Table 2: Incidence of Conjunctival Hyperemia

Treatment GroupPercentage of Patients
Placebo 13.0%
This compound (0.1%) 43.4%
This compound (0.2%) 57.4%
This compound (0.4%) 65.3%

Data adapted from a phase 2 clinical study.[2]

Experimental Protocols

In Vitro Experiment: Assessing this compound Effects on Human Trabecular Meshwork (HTM) Cells

Objective: To evaluate the effect of this compound on the morphology and cytoskeleton of cultured HTM cells.

Methodology:

  • Cell Culture:

    • Isolate primary HTM cells from donor eyes.

    • Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Use cells between passages 3 and 6 for experiments.

  • This compound Treatment:

    • Seed HTM cells in 6-well plates and allow them to reach 70-80% confluency.

    • Prepare fresh solutions of this compound in serum-free DMEM at desired concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Add the this compound containing media to the cells and incubate for the desired time period (e.g., 24 hours). Include a vehicle control (DMEM with the same concentration of solvent used to dissolve this compound).

  • Analysis:

    • Morphological Assessment: Observe changes in cell shape and spreading using a phase-contrast microscope.

    • Cytoskeletal Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for F-actin using phalloidin conjugated to a fluorescent dye. Visualize the actin cytoskeleton using a fluorescence microscope.

In Vivo Experiment: Measuring IOP Reduction in Rabbits

Objective: To determine the in vivo efficacy of a topical this compound formulation in reducing IOP in a rabbit model.

Methodology:

  • Animal Handling and Acclimation:

    • Use adult New Zealand white rabbits.

    • Acclimate the animals to the laboratory environment and handling procedures for at least one week prior to the experiment to minimize stress-induced IOP fluctuations.

  • Drug Formulation and Administration:

    • Prepare a sterile ophthalmic solution of this compound at the desired concentration (e.g., 0.4%) in a suitable vehicle.

    • Instill a single drop (approximately 30-50 µL) of the this compound solution into the conjunctival sac of one eye. The contralateral eye can serve as a control and receive the vehicle alone.

  • IOP Measurement:

    • Measure baseline IOP in both eyes before drug administration using a calibrated tonometer (e.g., Tono-Pen, TonoVet).

    • Apply a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the cornea before each measurement.

    • Measure IOP at various time points after instillation (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the drug's effect.

    • Gently hold the eyelids open without applying pressure to the globe to avoid artificially elevating IOP readings.

Troubleshooting Guides

In Vitro Experiments

Q: My HTM cells are not responding to this compound treatment.

  • A1: Check Drug Activity and Concentration: Ensure the this compound compound is not degraded. Prepare fresh solutions for each experiment. Verify the final concentration of the drug in the culture medium. Consider performing a dose-response curve to determine the optimal concentration for your specific cell line and passage number.

  • A2: Cell Health and Confluency: Ensure the HTM cells are healthy and within the recommended passage number. Over-confluent or stressed cells may not respond appropriately.

  • A3: Incubation Time: The effect of this compound on the cytoskeleton can be rapid. Consider shorter incubation times to observe acute effects.

Q: I am observing high variability in my in vitro assay results.

  • A1: Consistent Cell Seeding: Ensure uniform cell seeding density across all wells to minimize variability in cell number.

  • A2: Pipetting Technique: Use precise and consistent pipetting techniques when adding reagents and the drug solution.

  • A3: Edge Effects: Be aware of potential "edge effects" in multi-well plates. Consider not using the outer wells for critical experiments or filling them with PBS to maintain humidity.

In Vivo Experiments

Q: The IOP readings in my rabbits are highly variable.

  • A1: Animal Acclimation and Handling: Ensure rabbits are thoroughly acclimated to handling and the measurement procedure to reduce stress. Measure IOP at the same time of day for all animals to account for diurnal variations.

  • A2: Proper Tonometer Use: Ensure the tonometer is properly calibrated. Apply the topical anesthetic consistently and wait for it to take effect. Avoid any pressure on the globe or neck of the animal during measurement.

  • A3: Consistent Drop Instillation: Ensure a consistent volume of the drug is instilled into the eye each time.

Q: The vehicle control is causing a significant change in IOP.

  • A1: Vehicle Composition: The vehicle itself can sometimes affect IOP. Evaluate the composition of your vehicle. A simple saline solution or PBS is often a good starting point.

  • A2: Acclimation to Instillation: The act of instilling a drop can cause a transient change in IOP. Ensure animals are accustomed to this procedure.

Mandatory Visualizations

G cluster_0 Extracellular Signals cluster_1 Cellular Signaling Cascade cluster_2 Cellular Response in Trabecular Meshwork TGF-β2 TGF-β2 LPA LPA GPCR G-Protein Coupled Receptor LPA->GPCR ET-1 ET-1 ET-1->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK Rho-kinase (ROCK) RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits Actin_Stress Actin Stress Fiber Formation ROCK->Actin_Stress Promotes ECM_Production Increased ECM Production ROCK->ECM_Production Promotes K115 This compound (Ripasudil) K115->ROCK Inhibits Relaxation Cell Relaxation K115->Relaxation pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Dephosphorylates Cell_Contraction Cell Contraction & Stiffness pMLC->Cell_Contraction Actin_Stress->Cell_Contraction Outflow_Resistance Increased Aqueous Outflow Resistance Cell_Contraction->Outflow_Resistance ECM_Production->Outflow_Resistance IOP_Increase Increased IOP Outflow_Resistance->IOP_Increase Outflow_Increase Increased Aqueous Outflow Relaxation->Outflow_Increase IOP_Decrease Decreased IOP Outflow_Increase->IOP_Decrease

Caption: this compound signaling pathway in trabecular meshwork cells.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Optimization & Safety Cell_Culture Culture Human Trabecular Meshwork (HTM) Cells K115_Prep Prepare this compound Solutions (Multiple Concentrations) Treatment Treat HTM Cells with this compound K115_Prep->Treatment Analysis_InVitro Analyze Cellular Effects (Morphology, Cytoskeleton) Treatment->Analysis_InVitro Dose_Selection Select Promising Dose Range Analysis_InVitro->Dose_Selection Formulation Prepare Sterile this compound Ophthalmic Formulation Dose_Selection->Formulation Animal_Model Acclimate Rabbit Model Administration Topical Administration to Rabbit Eyes Animal_Model->Administration Formulation->Administration IOP_Measurement Measure IOP at Multiple Time Points Administration->IOP_Measurement Efficacy_Evaluation Evaluate IOP Reduction and Duration of Effect IOP_Measurement->Efficacy_Evaluation Dose_Response Conduct Dose-Response Study Efficacy_Evaluation->Dose_Response Adverse_Effects Monitor for Adverse Effects (e.g., Hyperemia) Dose_Response->Adverse_Effects Optimal_Dose Determine Optimal Dosage for Maximal Efficacy and Minimal Side Effects Adverse_Effects->Optimal_Dose

References

Troubleshooting inconsistent results in K-115 cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during K-115 cell culture experiments, with a focus on resolving inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended culture conditions for this compound cells?

A1: While specific details for a "this compound" cell line are not widely published, general best practices for mammalian cell culture should be followed. This typically includes maintaining the cells in a recommended basal medium supplemented with fetal bovine serum (FBS), and essential amino acids. Cells should be cultured in a humidified incubator at 37°C with 5% CO2. For specific details, it is crucial to refer to the cell line's product information sheet or the source from which they were obtained.

Q2: How can I prevent contamination in my this compound cell cultures?

A2: Preventing contamination is critical for reliable experimental outcomes.[1][2][3] Key prevention strategies include:

  • Aseptic Technique: Always work in a certified biological safety cabinet (BSC) and use sterile reagents and equipment.

  • Regular Cleaning: Disinfect the BSC and incubator regularly.

  • Quarantine New Cells: Culture new cell lines separately to ensure they are free of contamination before introducing them to the main cell stock.

  • Use of Antibiotics: While not a substitute for good aseptic technique, antibiotics can be used as a prophylactic measure in some cases.[4]

Q3: What should I do if I suspect my this compound cells are contaminated?

A3: If you observe signs of contamination such as cloudy media, a sudden change in pH (indicated by media color change), or visible microorganisms under the microscope, it is generally recommended to discard the contaminated culture to prevent it from spreading.[3][4] If the culture is irreplaceable, you may attempt to treat it with specific antibiotics or antimycotics, but this is often a last resort and may not be successful.[4]

Troubleshooting Inconsistent Experimental Results

Inconsistent results in cell culture experiments can arise from a variety of factors. The following guides provide a structured approach to troubleshooting common problems.

Issue 1: High Variability in Cell Growth and Viability

Symptoms:

  • Inconsistent doubling times between passages.

  • Significant differences in cell viability in replicate plates or flasks.

  • Poor or uneven attachment of adherent cells.[2]

Possible Causes and Solutions:

Possible Cause Suggested Solution
Cell Passage Number High passage numbers can lead to genetic drift and altered cell behavior.[1] It is recommended to use cells within a defined, low passage number range. Always thaw a fresh vial of low-passage cells when inconsistencies arise.
Inconsistent Seeding Density Inaccurate cell counting can lead to variability in the initial number of cells plated. Ensure thorough mixing of the cell suspension before counting and use a reliable counting method (e.g., hemocytometer with trypan blue or an automated cell counter).
Serum Variability Lot-to-lot variation in fetal bovine serum (FBS) is a common source of inconsistency. Test new lots of FBS for their ability to support cell growth and viability before use in critical experiments.
Improper Thawing Technique Rapidly thaw frozen cells in a 37°C water bath and immediately transfer them to pre-warmed culture medium to minimize exposure to cryoprotectant (e.g., DMSO), which is toxic to cells at room temperature.[5]
Environmental Stress Fluctuations in incubator temperature and CO2 levels can impact cell health.[6] Ensure the incubator is properly calibrated and maintained. Minimize the frequency and duration of door openings.[6]
Issue 2: Inconsistent Response to Experimental Treatments

Symptoms:

  • Variable drug efficacy or toxicity in replicate experiments.

  • Inconsistent signaling pathway activation or protein expression upon stimulation.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Cell Confluency The confluency of the cell monolayer at the time of treatment can significantly affect the experimental outcome. Standardize the cell seeding density and the duration of culture before applying treatments to ensure consistent confluency.
Reagent Preparation and Storage Improperly prepared or stored reagents can lose their activity. Prepare fresh solutions of critical reagents and store them according to the manufacturer's instructions.
Mycoplasma Contamination Mycoplasma contamination is a common and often undetected problem that can alter cellular responses.[3] Regularly test your cell cultures for mycoplasma using a reliable detection kit (e.g., PCR-based).
Inconsistent Incubation Times Precise timing of treatments and subsequent assays is crucial. Use a calibrated timer and stagger the processing of samples if necessary to ensure consistent incubation periods.

Experimental Protocols

Standard Cell Passaging Protocol for Adherent Cells

This protocol outlines the basic steps for subculturing adherent cells like the this compound line.

  • Preparation: Pre-warm culture medium, trypsin-EDTA, and phosphate-buffered saline (PBS) to 37°C.

  • Aspiration: Remove and discard the spent culture medium from the flask.

  • Washing: Gently wash the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity.

  • Trypsinization: Add a minimal volume of pre-warmed trypsin-EDTA to cover the cell monolayer. Incubate at 37°C for 2-5 minutes, or until the cells begin to detach.

  • Neutralization: Add a volume of complete culture medium (containing FBS) at least equal to the volume of trypsin-EDTA used to inactivate the trypsin.

  • Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the cells to a sterile conical tube.

  • Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.

  • Resuspension: Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete culture medium.

  • Cell Counting: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Seeding: Add the appropriate volume of the cell suspension to new culture flasks or plates to achieve the desired seeding density.

  • Incubation: Place the newly seeded vessels in a 37°C, 5% CO2 incubator.

Cryopreservation Protocol

Proper cryopreservation is essential for long-term storage and maintaining a low-passage cell bank.

  • Preparation: Prepare a freezing medium consisting of complete culture medium supplemented with a cryoprotectant (e.g., 10% DMSO). Keep the freezing medium on ice.

  • Cell Harvest: Harvest cells in the logarithmic growth phase using the standard passaging protocol up to the resuspension step.

  • Resuspension in Freezing Medium: Resuspend the cell pellet in cold freezing medium at a concentration of 1-5 x 10^6 cells/mL.

  • Aliquoting: Dispense the cell suspension into sterile cryovials.

  • Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 24 hours. This ensures a slow and steady cooling rate, which is crucial for cell viability.

  • Long-Term Storage: Transfer the frozen vials to a liquid nitrogen freezer for long-term storage.

Visualizations

General Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent results in cell culture experiments.

TroubleshootingWorkflow Start Inconsistent Experimental Results Observed Check_Contamination Check for Contamination (Visual, Mycoplasma Test) Start->Check_Contamination Contaminated Culture is Contaminated Check_Contamination->Contaminated Yes Not_Contaminated Culture is Not Contaminated Check_Contamination->Not_Contaminated No Discard_Culture Discard Culture and Start with Fresh Stock Contaminated->Discard_Culture Review_Protocols Review Experimental Protocols and Reagent Preparation Not_Contaminated->Review_Protocols Protocol_Issue Protocol or Reagent Issue Identified Review_Protocols->Protocol_Issue Yes No_Protocol_Issue No Obvious Protocol Issue Review_Protocols->No_Protocol_Issue No Optimize_Protocol Optimize Protocol and Prepare Fresh Reagents Protocol_Issue->Optimize_Protocol Repeat_Experiment Repeat Experiment Optimize_Protocol->Repeat_Experiment Evaluate_Cell_Health Evaluate Cell Health and Culture Conditions (Passage #, Density, Media, Incubator) No_Protocol_Issue->Evaluate_Cell_Health Cell_Health_Issue Cell Health or Culture Condition Issue Evaluate_Cell_Health->Cell_Health_Issue Yes No_Obvious_Issue No Obvious Cause Identified Evaluate_Cell_Health->No_Obvious_Issue No Standardize_Conditions Standardize Culture Conditions (Thaw New Vial, Test New Serum) Cell_Health_Issue->Standardize_Conditions Standardize_Conditions->Repeat_Experiment Consult_Expert Consult with a Senior Researcher or Technical Support No_Obvious_Issue->Consult_Expert

Caption: A flowchart for troubleshooting inconsistent cell culture results.

Cell Culture Contamination Decision Tree

This diagram provides a decision-making process when contamination is suspected in a cell culture.

ContaminationDecisionTree Suspect_Contamination Suspect Contamination (Cloudy Media, pH Change) Microscopic_Exam Microscopic Examination Suspect_Contamination->Microscopic_Exam No_Visible_Contaminants No Visible Contaminants Microscopic_Exam->No_Visible_Contaminants No Visible_Contaminants Visible Contaminants (Bacteria, Yeast, Fungi) Microscopic_Exam->Visible_Contaminants Yes Mycoplasma_Test Perform Mycoplasma Test No_Visible_Contaminants->Mycoplasma_Test Mycoplasma_Positive Positive Mycoplasma_Test->Mycoplasma_Positive Mycoplasma_Negative Negative Mycoplasma_Test->Mycoplasma_Negative Is_Culture_Precious Is the Culture Precious/Irreplaceable? Mycoplasma_Positive->Is_Culture_Precious Visible_Contaminants->Is_Culture_Precious Yes_Precious Yes Is_Culture_Precious->Yes_Precious No_Not_Precious No Is_Culture_Precious->No_Not_Precious Attempt_Treatment Attempt Treatment with Appropriate Antimicrobials Yes_Precious->Attempt_Treatment Discard_Culture Discard Contaminated Culture and Decontaminate Equipment No_Not_Precious->Discard_Culture Monitor_Culture Monitor Culture Closely Attempt_Treatment->Monitor_Culture Negative Negative Negative->Monitor_Culture

Caption: A decision tree for handling suspected cell culture contamination.

References

Minimizing off-target effects of K-115 in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of K-115 (Ripasudil) in research models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Ripasudil, is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] ROCK has two main isoforms, ROCK1 and ROCK2.[1] this compound inhibits both ROCK1 and ROCK2, which are key regulators of the actin cytoskeleton, cell adhesion, and smooth muscle contraction. By inhibiting ROCK, this compound modulates these cellular processes.

Q2: What are the known on-target effects of this compound in research models?

A2: The primary on-target effect of this compound is the inhibition of ROCK activity. This leads to several well-documented cellular changes, including:

  • Disruption of actin stress fibers: This results in changes to cell morphology, often observed as cell rounding or retraction.

  • Increased cell survival: Particularly in dissociated single cells like human induced pluripotent stem cells (hiPSCs), this compound can prevent anoikis (a form of programmed cell death) and improve survival rates during passaging and cryopreservation.

  • Modulation of cell migration and invasion: By altering cytoskeletal dynamics, this compound can inhibit the migration and invasion of certain cell types.[2]

Q3: What are the potential off-target effects of this compound?

A3: While this compound is a selective ROCK inhibitor, off-target effects can occur, especially at higher concentrations. Potential off-target effects may arise from the inhibition of other kinases or interference with other signaling pathways. The most commonly reported side effect in clinical use (as an eye drop for glaucoma) is conjunctival hyperemia (redness of the eye), which is thought to be an on-target effect related to vasodilation.[3] In research models, unexpected changes in cell proliferation, viability, or morphology that are not consistent with ROCK inhibition could be indicative of off-target effects.

Q4: How can I minimize off-target effects in my experiments?

A4: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:

  • Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific cell type or model system.

  • Ensure high purity of the compound: Use this compound from a reputable supplier with documented purity to avoid confounding effects from impurities.

  • Use appropriate controls: Include negative controls (vehicle-treated) and positive controls (a known ROCK-dependent phenotype or a different ROCK inhibitor) in your experiments.

  • Perform rescue experiments: If possible, try to rescue the observed phenotype by expressing a this compound-resistant ROCK mutant.

  • Validate findings with a second ROCK inhibitor: Use another structurally different ROCK inhibitor (e.g., Y-27632) to confirm that the observed effects are due to ROCK inhibition and not an off-target effect specific to this compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected or excessive changes in cell morphology (e.g., extreme cell rounding, detachment) Concentration of this compound is too high: This can lead to exaggerated on-target effects or potential off-target effects.Perform a dose-response curve: Start with a lower concentration range (e.g., 0.1 µM to 10 µM) to identify the optimal concentration for your cell type.
Cell type is highly sensitive to ROCK inhibition: Some cell types are more dependent on ROCK signaling for their adhesion and morphology.Reduce the treatment duration: Treat cells for a shorter period to minimize drastic morphological changes.
No observable on-target effect (e.g., no change in stress fibers) Concentration of this compound is too low: The concentration may not be sufficient to inhibit ROCK in your specific cell type.Increase the concentration of this compound: Titrate the concentration upwards in a stepwise manner.
Incorrect experimental conditions: The cell density, serum concentration, or other culture conditions may be influencing the outcome.Optimize experimental parameters: Ensure consistent cell seeding density and culture conditions. Consider serum-starving cells before treatment if studying pathways affected by serum components.
Degradation of this compound: Improper storage or handling can lead to loss of activity.Prepare fresh stock solutions: Aliquot and store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to this compound.Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent confluency at the time of treatment.
Inaccurate pipetting of this compound: Small volumes of concentrated stock solutions can be difficult to pipette accurately.Prepare intermediate dilutions: Make a series of dilutions from your stock solution to allow for more accurate pipetting of larger volumes.
Observed effect is suspected to be off-target Concentration of this compound is in the range of off-target kinase inhibition. Consult kinase selectivity data: Compare your working concentration to the IC50 values for other kinases. Use a structurally different ROCK inhibitor: Confirm the phenotype with another ROCK inhibitor like Y-27632.

Data Presentation

Table 1: Kinase Selectivity Profile of Ripasudil (this compound)

KinaseIC50 (µM)Reference
ROCK10.051
ROCK20.019
PKACa2.1
PKC27
CaMKIIa0.37

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)

  • Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 96-well or 24-well) at a density that allows for optimal growth during the experiment. Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Preparation of this compound dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range could be from 0.01 µM to 100 µM. Include a vehicle-only control (e.g., DMSO or PBS, depending on the solvent for your this compound stock).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined amount of time, which should be based on the specific biological question you are addressing (e.g., 30 minutes for cytoskeletal changes, 24-48 hours for proliferation assays).

  • Assay: Perform your desired assay to measure the on-target effect. This could be:

    • Immunofluorescence staining: For visualizing changes in the actin cytoskeleton (phalloidin staining).

    • Western blotting: To measure the phosphorylation of downstream ROCK targets like Myosin Light Chain 2 (pMLC2).

    • Cell viability/proliferation assay: (e.g., MTT, CellTiter-Glo) to assess effects on cell growth.

  • Data Analysis: Plot the response as a function of the this compound concentration to determine the EC50 (the concentration that gives half-maximal response). The optimal concentration for your experiments should be the lowest concentration that gives a robust on-target effect with minimal signs of toxicity or off-target effects.

Protocol 2: Control Experiments for Validating ROCK Inhibition

  • Negative Control: In every experiment, include a condition where cells are treated with the same volume of the vehicle used to dissolve this compound (e.g., DMSO). This ensures that any observed effects are due to the inhibitor and not the solvent.

  • Positive Control (Phenotypic): If you are studying a process known to be regulated by ROCK, use a stimulus that activates this pathway as a positive control. For example, treating cells with lysophosphatidic acid (LPA) can induce ROCK-dependent stress fiber formation.

  • Positive Control (Inhibitor): Use a second, structurally unrelated ROCK inhibitor, such as Y-27632, in parallel with this compound. Observing the same phenotype with both inhibitors provides strong evidence that the effect is due to on-target ROCK inhibition.

Visualizations

ROCK_Signaling_Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates & Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates & Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK->pMLC Directly Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inhibits Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization MLCP->pMLC Dephosphorylates Stress_Fibers Stress Fiber Formation & Contraction pMLC->Stress_Fibers K115 This compound (Ripasudil) K115->ROCK Inhibits Experimental_Workflow Start Start: Hypothesis involving ROCK signaling Dose_Response 1. Perform Dose-Response Experiment with this compound Start->Dose_Response Determine_Conc 2. Determine Lowest Effective Concentration Dose_Response->Determine_Conc Main_Experiment 3. Conduct Main Experiment with Optimal this compound Conc. Determine_Conc->Main_Experiment Controls Include Controls: - Vehicle (Negative) - Second ROCK Inhibitor (e.g., Y-27632) - Phenotypic Positive Control Main_Experiment->Controls Data_Analysis 4. Analyze Data Main_Experiment->Data_Analysis Validate 5. Validate Findings Data_Analysis->Validate Conclusion Conclusion Validate->Conclusion Troubleshooting_Logic Start Experiment with this compound Expected_Effect Expected on-target effect observed? Start->Expected_Effect Yes Yes Expected_Effect->Yes Yes No No Expected_Effect->No No Unexpected_Effect Unexpected effects (e.g., toxicity)? Yes->Unexpected_Effect Troubleshoot_Conc Check Concentration & Compound Integrity No->Troubleshoot_Conc Yes2 Yes Unexpected_Effect->Yes2 Yes No2 No Unexpected_Effect->No2 No Troubleshoot_OffTarget Lower Concentration & Use Controls Yes2->Troubleshoot_OffTarget Proceed Proceed with validation No2->Proceed

References

Addressing K-115-induced conjunctival hyperemia in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering K-115-induced conjunctival hyperemia in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause conjunctival hyperemia?

A1: this compound, also known as Ripasudil, is a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. The ROCK signaling pathway is involved in regulating endothelial cell contraction and permeability. By inhibiting ROCK, this compound is thought to cause vasodilation of blood vessels in the conjunctiva, leading to increased blood flow and the characteristic redness known as conjunctival hyperemia. This is considered a common and expected pharmacological effect of topically administered ROCK inhibitors.

Q2: Is the conjunctival hyperemia induced by this compound dose-dependent?

A2: Yes, studies have shown that the incidence and severity of conjunctival hyperemia following this compound administration are dose-dependent. Higher concentrations of this compound are associated with a greater likelihood and intensity of this side effect. For instance, a study in Japanese volunteers showed a higher incidence of conjunctival hyperemia with 0.4% Ripasudil compared to lower concentrations.

Q3: How long does the conjunctival hyperemia typically last after this compound administration in animal models?

A3: The duration of conjunctival hyperemia is transient. In most animal studies, the hyperemia is observed shortly after instillation and resolves within a few hours. For example, in rabbits, hyperemia induced by Ripasudil typically peaks within 1-2 hours and subsides thereafter.

Q4: Can tolerance develop to this compound-induced conjunctival hyperemia with repeated administration?

A4: Some evidence suggests that the severity of conjunctival hyperemia may decrease with repeated long-term administration of this compound, indicating a possible development of tolerance. However, this effect may not be complete, and some degree of hyperemia may persist.

Q5: Are there any strategies to mitigate this compound-induced conjunctival hyperemia in my animal studies without affecting its efficacy?

A5: To minimize conjunctival hyperemia, consider the following strategies:

  • Dose Optimization: Use the lowest effective concentration of this compound that achieves the desired therapeutic effect in your model.

  • Coadministration with Vasoconstrictors: While not a standard protocol, exploring co-administration with a mild vasoconstrictor could be a potential experimental approach. However, this may interfere with the primary outcomes of your study and should be carefully validated.

  • Alternative ROCK Inhibitors: If hyperemia is a significant confounding factor, you might consider evaluating other ROCK inhibitors that may have a different side effect profile.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Severe and persistent conjunctival hyperemia High concentration of this compound, improper administration technique, or potential ocular irritation.Verify the concentration of your this compound solution. Ensure proper instillation technique to avoid excessive dosage. Monitor for other signs of ocular irritation.
Variability in hyperemia between animals Inconsistent dosing, individual animal sensitivity.Standardize the administration procedure. Increase the number of animals in each group to account for individual variations.
Hyperemia interfering with imaging or other ocular assessments The vasodilatory effect of this compound.Schedule imaging and other assessments before this compound administration or after the hyperemia has resolved.

Quantitative Data Summary

The following table summarizes the incidence of conjunctival hyperemia observed in a clinical study with Ripasudil (this compound).

Drug Concentration Incidence of Conjunctival Hyperemia
0.2% RipasudilModerate
0.4% RipasudilHigh

Experimental Protocols

Protocol: Induction and Assessment of Conjunctival Hyperemia in a Rabbit Model

  • Animal Model: New Zealand white rabbits.

  • Acclimation: Acclimate animals to the laboratory environment for at least 7 days before the experiment.

  • Baseline Assessment: Before instillation, examine the conjunctiva of both eyes and score the degree of hyperemia using a standardized grading scale (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe).

  • This compound Administration: Instill a single 50 µL drop of this compound solution (at the desired concentration) into the conjunctival sac of one eye. The contralateral eye can serve as a control.

  • Post-instillation Assessment: At predetermined time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours) after instillation, score the conjunctival hyperemia in both eyes.

  • Data Analysis: Compare the hyperemia scores between the treated and control eyes at each time point.

Visualizations

cluster_pathway This compound Signaling Pathway K115 This compound (Ripasudil) ROCK Rho Kinase (ROCK) K115->ROCK Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC_P Phosphorylated Myosin Light Chain ROCK->MLC_P Phosphorylates MLCP->MLC_P Dephosphorylates Contraction Endothelial Cell Contraction MLC_P->Contraction Vasodilation Vasodilation & Conjunctival Hyperemia Contraction->Vasodilation Leads to

Caption: this compound inhibits ROCK, leading to vasodilation and conjunctival hyperemia.

cluster_workflow Experimental Workflow start Start: Acclimated Animal Model baseline Baseline Ocular Assessment start->baseline instillation This compound Instillation (Treated Eye) baseline->instillation control Vehicle Instillation (Control Eye) baseline->control post_assessment Post-instillation Hyperemia Scoring (Multiple Time Points) instillation->post_assessment control->post_assessment analysis Data Analysis and Comparison post_assessment->analysis end End of Experiment analysis->end

Technical Support Center: Enhancing Systemic Bioavailability of K-115

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for K-115 (Ripasudil). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to improving the systemic bioavailability of this compound for various therapeutic applications beyond its current topical use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic applications?

A1: this compound, also known as Ripasudil, is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1] It is currently approved in Japan as a 0.4% ophthalmic solution under the brand name Glanatec® for the treatment of glaucoma and ocular hypertension.[1][2] Its mechanism of action involves the inhibition of ROCK, which leads to an increase in aqueous humor outflow through the trabecular meshwork, thereby reducing intraocular pressure.[2][3] Beyond ophthalmology, ROCK inhibitors like this compound are being investigated for a variety of other conditions due to their role in regulating cellular processes such as contraction, motility, and proliferation.[3]

Q2: What are the known physicochemical properties of this compound that might affect its systemic bioavailability?

A2: Understanding the physicochemical properties of this compound is crucial for developing a systemic formulation. Here are some reported properties:

  • Molecular Formula: C₁₅H₁₈FN₃O₂S[2][4]

  • Molecular Weight: 323.4 g/mol [2][4]

  • Solubility: There are varying reports on the aqueous solubility of this compound, which may depend on the salt form and pH.

    • The hydrochloride hydrate form is reported to have a solubility of approximately 0.5 mg/mL in PBS (pH 7.2).

    • One source lists the water solubility of Ripasudil as 0.3 mg/mL, while another indicates the water solubility of the hydrochloride dihydrate form is 79 mg/mL.[3] This discrepancy highlights the importance of characterizing the specific form of the compound being used.

    • It is soluble in organic solvents like DMSO (approx. 30 mg/mL).

  • Lipophilicity (logP): Reported values are around 1.5, suggesting moderate lipophilicity.[2][4]

  • Biological Half-Life: A short biological half-life of 0.455 hours has been reported, which may indicate rapid metabolism and/or clearance.[2]

Q3: Why is improving the systemic bioavailability of this compound a research interest?

A3: While this compound is effective as a topical agent for glaucoma, systemic administration could unlock its therapeutic potential for other diseases. ROCK inhibitors have shown promise in animal models for conditions such as neurodegenerative diseases, cardiovascular diseases, and cancer.[3] Effective systemic delivery is key to achieving therapeutic concentrations in target tissues for these indications.

Q4: What are the main challenges in achieving adequate systemic bioavailability for a drug like this compound?

A4: Based on its physicochemical properties, the primary challenges for achieving adequate systemic bioavailability of this compound likely include:

  • Low Aqueous Solubility: The limited and pH-dependent solubility can lead to poor dissolution in the gastrointestinal tract, which is often the rate-limiting step for absorption.

  • First-Pass Metabolism: The short biological half-life suggests that this compound may be subject to extensive first-pass metabolism in the liver and/or gut wall, reducing the amount of active drug that reaches systemic circulation.

  • Poor Permeability: Although its logP suggests it may have reasonable membrane permeability, this needs to be experimentally confirmed as it is a critical factor for oral absorption.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies

Symptoms:

  • Low plasma concentrations of this compound following oral administration.

  • High variability in plasma concentrations between individual animals.

  • Disproportionate increase in plasma concentration with increasing doses.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting/Investigation Strategy Expected Outcome
Poor Dissolution due to Low Aqueous Solubility 1. Particle Size Reduction: Micronize or nano-size the this compound powder. 2. Formulation with Solubilizing Excipients: Prepare formulations using surfactants, co-solvents, or complexing agents like cyclodextrins. 3. Amorphous Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer carrier.Increased dissolution rate and extent, leading to higher and more consistent plasma concentrations.
Extensive First-Pass Metabolism 1. Co-administration with a CYP3A4 Inhibitor (for research purposes): In preclinical models, co-administer with a known inhibitor of cytochrome P450 3A4 to assess the impact on this compound exposure. 2. Prodrug Approach: Synthesize a prodrug of this compound that is more resistant to first-pass metabolism and is converted to the active drug in systemic circulation.A significant increase in bioavailability upon inhibition of metabolism would confirm this as a major hurdle. A well-designed prodrug could improve systemic exposure.
Poor Intestinal Permeability 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). 2. Formulation with Permeation Enhancers: Include excipients known to enhance intestinal permeability in the formulation.A low Papp value would indicate poor permeability. The inclusion of permeation enhancers could lead to improved absorption.

Hypothetical Data on Formulation Strategies to Improve Oral Bioavailability of this compound in Rats:

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Absolute Bioavailability (%)
Aqueous Suspension1050 ± 151.0150 ± 45< 5%
Micronized Suspension10120 ± 300.75400 ± 90~12%
Solid Dispersion10450 ± 1100.51500 ± 350~45%
Nano-emulsion10600 ± 1500.52100 ± 500~63%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Issue 2: Inconsistent Results in In Vitro Dissolution Assays

Symptoms:

  • High variability in the percentage of this compound dissolved between replicate experiments.

  • Incomplete dissolution even after extended periods.

  • Dissolution profile is highly sensitive to minor changes in the dissolution medium.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting/Investigation Strategy Expected Outcome
pH-Dependent Solubility 1. Conduct Solubility Studies at Different pHs: Determine the solubility of this compound in buffers ranging from pH 1.2 to 7.4. 2. Use Biorelevant Dissolution Media: Employ fasted state simulated gastric fluid (FaSSGF) and fasted/fed state simulated intestinal fluid (FaSSIF/FeSSIF) for dissolution testing.A clear understanding of the pH-solubility profile will allow for the selection of appropriate dissolution media and predict in vivo dissolution behavior.
Polymorphism 1. Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form of the this compound being used. 2. Control Crystallization Conditions: Ensure consistent crystallization conditions during synthesis and purification to obtain a single, stable polymorph.Identification and control of the polymorphic form will lead to more consistent dissolution behavior.
Wetting Issues 1. Incorporate a Wetting Agent: Add a small amount of a surfactant (e.g., 0.1% sodium lauryl sulfate) to the dissolution medium.Improved wetting of the this compound powder will lead to a faster and more complete dissolution.

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic parameters and absolute bioavailability of a novel this compound formulation compared to an unformulated suspension.

Materials:

  • Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins.

  • This compound reference standard and test formulation.

  • Vehicle for suspension (e.g., 0.5% methylcellulose).

  • Intravenous formulation vehicle (e.g., saline with 10% DMSO).

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA).

  • Analytical equipment (LC-MS/MS).

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least 3 days before the study. Fast animals overnight (with access to water) before dosing.

  • Dosing:

    • Intravenous (IV) Group (n=3): Administer a single IV bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.

    • Oral Suspension Group (n=3): Administer a single oral gavage dose of this compound suspension (e.g., 10 mg/kg).

    • Oral Test Formulation Group (n=3): Administer a single oral gavage dose of the novel this compound formulation (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Materials:

  • Caco-2 cells.

  • 24-well Transwell plates with permeable supports.

  • Cell culture medium and reagents.

  • Hanks' Balanced Salt Solution (HBSS).

  • This compound solution in HBSS.

  • Lucifer yellow (a marker for paracellular transport).

  • Analytical equipment (LC-MS/MS, fluorescence plate reader).

Procedure:

  • Cell Culture: Seed Caco-2 cells on the permeable supports of the Transwell plates and culture for 21-25 days to allow for differentiation into a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the this compound solution (e.g., 10 µM) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to assess active efflux.

  • Lucifer Yellow Assay: After the permeability experiment, add Lucifer yellow to the apical chamber and measure its transport to the basolateral chamber to confirm monolayer integrity post-experiment.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

Visualizations

K115_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Cytokines) Receptor Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates K115 This compound (Ripasudil) K115->ROCK Inhibits pMLC Phosphorylated MLC (p-MLC) MLC->pMLC Actin_Stress_Fibers Actin Stress Fiber Formation pMLC->Actin_Stress_Fibers Cell_Contraction Cell Contraction & Increased Stiffness Actin_Stress_Fibers->Cell_Contraction

Caption: Rho/ROCK signaling pathway and the inhibitory action of this compound.

Bioavailability_Workflow Physicochemical 1. Physicochemical Characterization (Solubility, logP, pKa, Polymorphism) InVitro 2. In Vitro Assessment (Dissolution, Caco-2 Permeability) Physicochemical->InVitro Identify_Barrier 3. Identify Primary Barrier (Solubility vs. Permeability) InVitro->Identify_Barrier Solubility_Limited Solubility-Limited Identify_Barrier->Solubility_Limited Low Solubility High Permeability Permeability_Limited Permeability-Limited Identify_Barrier->Permeability_Limited High Solubility Low Permeability Formulation_Strategy 4. Develop Formulation Strategy Solubility_Limited->Formulation_Strategy Permeability_Limited->Formulation_Strategy Consider prodrugs or permeation enhancers Solid_Dispersion Amorphous Solid Dispersions Formulation_Strategy->Solid_Dispersion Lipid_Based Lipid-Based Formulations (e.g., SMEDDS) Formulation_Strategy->Lipid_Based Nanoparticles Nanoparticle Engineering Formulation_Strategy->Nanoparticles InVivo_PK 5. In Vivo Pharmacokinetic Study in Animal Model (Rat) Solid_Dispersion->InVivo_PK Lipid_Based->InVivo_PK Nanoparticles->InVivo_PK Analyze_Results 6. Analyze Results InVivo_PK->Analyze_Results Optimized Optimized Bioavailability Achieved Analyze_Results->Optimized Target PK met Iterate Iterate on Formulation Analyze_Results->Iterate Target PK not met Iterate->Formulation_Strategy

Caption: Experimental workflow for improving systemic bioavailability of this compound.

References

Refinement of K-115 delivery methods for targeted ocular therapy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: K-115 Ocular Therapy

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the refinement of this compound delivery methods for targeted ocular therapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective Rho-kinase (ROCK) inhibitor. In ocular applications, it primarily targets the trabecular meshwork (TM) and ciliary muscle. By inhibiting ROCK, this compound induces cytoskeletal changes that lead to the relaxation of these tissues, increasing aqueous humor outflow and subsequently reducing intraocular pressure (IOP).

Q2: What is the recommended solvent for this compound for in vitro studies?

A2: For in vitro cellular assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. For final dilutions in aqueous buffers, ensure the pH is maintained between 6.8 and 7.4 for optimal stability.

Q3: Can this compound be encapsulated in nanoparticle delivery systems?

A3: Yes, this compound is amenable to encapsulation in various nanoparticle systems, including liposomes, polymeric nanoparticles (e.g., PLGA), and micelles. The choice of carrier depends on the desired release profile and targeting strategy. Please refer to the experimental protocols section for a sample nanoparticle formulation method.

Q4: What are the expected off-target effects of this compound in ocular tissues?

A4: The most commonly observed off-target effect is conjunctival hyperemia (redness), which is a class effect for ROCK inhibitors due to their vasodilatory properties. This is typically transient. Researchers should monitor for signs of inflammation and conduct thorough biocompatibility studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Issue 1: Low Drug Encapsulation Efficiency in Nanoparticles

Problem: You are observing less than 50% encapsulation efficiency (EE) when formulating this compound into PLGA nanoparticles.

Potential Cause Recommended Solution
Poor Drug-Polymer Interaction Modify the formulation by adding a surfactant (e.g., Poloxamer 188) at 0.5-1% (w/v) to improve drug-polymer miscibility during the emulsification process.
Premature Drug Partitioning Decrease the homogenization speed or time to prevent excessive heat generation, which can increase this compound solubility in the external aqueous phase, leading to drug loss.
Inadequate Solvent Removal Ensure the organic solvent (e.g., dichloromethane) is completely evaporated. Extend the evaporation time or apply a higher vacuum. Residual solvent can compromise nanoparticle integrity.
Incorrect pH of Aqueous Phase The pH of the aqueous phase during formulation should be optimized. For this compound, a pH of 7.0 is recommended to minimize ionization and improve partitioning into the organic phase.
Issue 2: High Variability in Intraocular Pressure (IOP) Readings

Problem: Your in vivo animal studies show significant variability in IOP measurements, making it difficult to assess the efficacy of your this compound formulation.

Potential Cause Recommended Solution
Animal Stress Acclimatize animals to the tonometer and handling procedures for at least one week prior to the study. Measure IOP at the same time each day to account for diurnal variations.
Inconsistent Drop Volume Use a calibrated micropipette to administer a consistent volume (e.g., 5 µL for mice) for topical formulations. Ensure the drop is successfully delivered to the corneal surface without immediate blinking/loss.
Anesthetic Effects If using anesthesia, be aware that it can independently lower IOP. Use a consistent, short-acting anesthetic and record the time between anesthesia administration and IOP measurement.
Tonometer Calibration Calibrate the tonometer daily according to the manufacturer's instructions. Ensure the probe is clean and properly aligned with the central cornea for each measurement.

Experimental Protocols

Protocol 1: this compound-Loaded PLGA Nanoparticle Formulation

This protocol describes the preparation of this compound-loaded nanoparticles using a single emulsion-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

Methodology:

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to 4 mL of the aqueous phase and emulsify using a probe sonicator at 40% amplitude for 2 minutes on ice.

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to 20 mL of a 0.5% (w/v) PVA solution and stir magnetically at room temperature for 4 hours to allow for DCM evaporation.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.

Data Presentation: Formulation Characteristics
Formulation ID This compound:PLGA Ratio PVA Conc. (%) Particle Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%)
K-NP-011:102.0185 ± 120.1578 ± 5
K-NP-021:101.0250 ± 180.2172 ± 6
K-NP-031:52.0192 ± 150.1865 ± 4

Visualizations

K115_Signaling_Pathway cluster_cell Cell Membrane RhoA_inactive RhoA-GDP RhoA_active RhoA-GTP RhoA_inactive->RhoA_active GTP ROCK ROCK RhoA_active->ROCK Activates MLC MLC ROCK->MLC Phosphorylates MLC_P p-MLC MLC->MLC_P Actin Actin Stress Fibers MLC_P->Actin Response Cell Contraction & Stiffness Actin->Response K115 This compound K115->ROCK Inhibits Receptor Agonist Receptor Receptor->RhoA_inactive Activates

Caption: this compound inhibits the Rho-kinase (ROCK) signaling pathway.

Experimental_Workflow cluster_formulation Phase 1: Formulation cluster_invitro Phase 2: In Vitro Testing cluster_exvivo Phase 3: Ex Vivo Testing cluster_invivo Phase 4: In Vivo Efficacy A1 This compound Nanoparticle Formulation A2 Physicochemical Characterization (Size, PDI, EE) A1->A2 B1 Drug Release Kinetics A2->B1 B2 Cell Viability Assay (HCE or ARPE-19 cells) A2->B2 B3 Cellular Uptake Study C1 Corneal Permeation (Franz Diffusion Cell) B2->C1 D1 Animal Model of Ocular Hypertension C1->D1 D2 IOP Measurement D1->D2 D3 Ocular Biocompatibility (Slit-lamp & Histology) D2->D3 Troubleshooting_Guide Start Low In Vivo Efficacy (Poor IOP Reduction) Q1 Was In Vitro Release Profile Adequate? Start->Q1 Q2 Was Corneal Permeation Sufficient? Q1->Q2 Yes Sol1 Reformulate: Modify polymer or add release modifiers. Q1->Sol1 No A1_Yes Yes A1_No No Q3 Is the Formulation Unstable In Vivo? Q2->Q3 Yes Sol2 Reformulate: Add permeation enhancers (e.g., cyclodextrin). Q2->Sol2 No A2_Yes Yes A2_No No Sol3 Reformulate: Add stabilizers or use a different carrier. Q3->Sol3 Yes End Possible Issue with Animal Model or Dosing Regimen. Q3->End No A3_Yes Yes A3_No No

Dealing with K-115 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential degradation of the ROCK inhibitor, K-115, during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For long-term storage, it is highly recommended to prepare stock solutions of this compound in high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] DMSO is a suitable solvent for many organic molecules and can help minimize degradation, especially hydrolysis.[1] Once prepared, the DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or colder.[2]

Q2: How should I store this compound for optimal stability?

A2: this compound, as a solid, should be stored at -20°C, protected from light and moisture. As a stock solution in anhydrous DMSO, it should also be stored at -20°C in tightly sealed vials.[2] For aqueous solutions intended for immediate use in experiments, it is advisable to prepare them fresh from the DMSO stock. Long-term storage of this compound in aqueous buffers is not recommended due to the potential for hydrolysis.

Q3: What are the primary factors that can cause this compound degradation?

A3: The degradation of this compound can be influenced by several factors, including:

  • pH: The sulfonamide and isoquinoline moieties in this compound's structure suggest potential susceptibility to both acidic and basic conditions, which can lead to hydrolysis.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: The isoquinoline ring system may be sensitive to photolytic degradation upon exposure to certain wavelengths of light.[5]

  • Oxidizing agents: The presence of oxidizing agents in the experimental medium could potentially lead to the oxidation of the this compound molecule.[6]

Q4: Can I store this compound in an aqueous buffer for a few days?

A4: While short-term storage in an aqueous buffer at 4°C may be possible, it is generally not recommended for more than 24 hours. The stability of this compound in aqueous solutions is limited. For long-term experiments, it is best to add freshly diluted this compound to the aqueous medium from a DMSO stock solution at the time of the experiment.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Reduced or inconsistent biological activity of this compound in the experiment. This compound may have degraded in the stock solution or the working solution.1. Prepare a fresh working solution of this compound from a new aliquot of the DMSO stock.2. If the problem persists, prepare a fresh DMSO stock solution from solid this compound.3. Verify the concentration and purity of the new stock solution using HPLC (see Experimental Protocol 2).
Appearance of unexpected peaks in HPLC or LC-MS analysis of the experimental sample. These peaks could be degradation products of this compound.1. Perform a forced degradation study (see Experimental Protocol 1) to identify potential degradation products.2. Compare the retention times of the unexpected peaks with those of the degradation products.3. If a match is found, this confirms this compound degradation in your experiment.
A gradual decrease in the expected effect of this compound over the course of a multi-day experiment. This compound is likely degrading in the aqueous experimental medium over time.1. Replenish the experimental medium with freshly diluted this compound at regular intervals (e.g., every 24 hours).2. Consider if the experimental design can be modified to reduce the incubation time of this compound.
Precipitation is observed when diluting the this compound DMSO stock into an aqueous buffer. The concentration of this compound in the aqueous solution may have exceeded its solubility limit.1. Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility, but not high enough to affect the biological system.2. Try a two-step dilution: first dilute the DMSO stock into a smaller volume of buffer with vigorous mixing, then add this to the final volume.

Data Presentation

Table 1: Hypothetical Results of a this compound Forced Degradation Study

This table summarizes the expected stability of this compound under various stress conditions over a 48-hour period, as would be determined by a forced degradation study.

Stress Condition Time (hours) % this compound Remaining Appearance of Degradation Products (Peak Area %)
0.1 M HCl at 60°C 01000
248515
487228
0.1 M NaOH at 60°C 01000
248812
487822
3% H₂O₂ at RT 01000
24928
488515
Heat (80°C) 01000
24982
48955
Light (UV Lamp) 01000
249010
488119

Mandatory Visualization

K115_Degradation_Pathway K115 This compound (Isoquinoline Sulfonamide) hydrolysis_acid Acidic Hydrolysis (e.g., 0.1 M HCl) K115->hydrolysis_acid hydrolysis_base Basic Hydrolysis (e.g., 0.1 M NaOH) K115->hydrolysis_base oxidation Oxidation (e.g., H₂O₂) K115->oxidation photodegradation Photodegradation (UV Light) K115->photodegradation sulfonamide_cleavage Sulfonamide Bond Cleavage Product (Isoquinoline & Diazepane moieties) hydrolysis_acid->sulfonamide_cleavage hydrolysis_base->sulfonamide_cleavage ring_opened_product Diazepane Ring-Opened Product hydrolysis_base->ring_opened_product isoquinoline_oxide Isoquinoline N-oxide oxidation->isoquinoline_oxide photodegradant Photolytic Byproduct photodegradation->photodegradant

Caption: Plausible degradation pathways of this compound under stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock (in Anhydrous DMSO) prep_samples Prepare Samples for Each Stress Condition prep_stock->prep_samples acid Acidic (0.1 M HCl, 60°C) base Basic (0.1 M NaOH, 60°C) oxidative Oxidative (3% H₂O₂, RT) thermal Thermal (80°C) photo Photolytic (UV Lamp) sampling Sample at 0, 24, 48 hours acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc Analyze by HPLC-UV sampling->hplc data_analysis Quantify this compound and Degradation Products hplc->data_analysis

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Tree start Inconsistent Experimental Results? check_prep Review Solution Preparation and Storage Procedures start->check_prep prep_ok Preparation and Storage Correct? check_prep->prep_ok fresh_solution Prepare Fresh this compound Solutions and Repeat Experiment prep_ok->fresh_solution Yes revise_prep Revise Procedures: - Use anhydrous DMSO - Aliquot and freeze stock - Prepare aqueous solutions fresh prep_ok->revise_prep No degradation_suspected Suspect Degradation in Experimental Medium? fresh_solution->degradation_suspected revise_prep->fresh_solution analyze_purity Analyze Stock Solution Purity (See Protocol 2) end Problem Resolved analyze_purity->end degradation_suspected->analyze_purity No modify_protocol Modify Experimental Protocol: - Replenish this compound periodically - Reduce incubation time degradation_suspected->modify_protocol Yes modify_protocol->end

Caption: Troubleshooting decision tree for this compound degradation issues.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Deionized water

  • HPLC system with UV detector

  • HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

  • Temperature-controlled incubator/oven

  • UV lamp for photostability testing

Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Sample Preparation: For each stress condition, dilute the this compound stock solution to a final concentration of 1 mg/mL in the respective stress solution (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, deionized water for thermal and photolytic studies).

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C.

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature.

    • Thermal Degradation: Incubate the sample in deionized water at 80°C.

    • Photolytic Degradation: Expose the sample in deionized water to a UV lamp.

  • Time Points: Collect aliquots from each sample at 0, 24, and 48 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by HPLC-UV.

    • Monitor the peak area of this compound and any new peaks that appear.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. Record the peak areas of any degradation products.

Protocol 2: Routine HPLC Analysis of this compound Purity and Concentration

Objective: To quantify the concentration and assess the purity of this compound in stock or working solutions.

Materials:

  • This compound solution to be analyzed

  • This compound reference standard of known purity

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • HPLC system with UV detector

  • HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase from a known stock.

  • Sample Preparation: Dilute the this compound sample to be analyzed to a concentration within the range of the standard curve using the mobile phase.

  • HPLC Conditions (Example):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or the absorbance maximum of this compound)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample.

  • Data Analysis:

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

    • Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all detected peaks and multiplying by 100.

References

Enhancing the specificity of K-115 for ROCK2 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of K-115 for ROCK2 inhibition in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Ripasudil, is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It belongs to the isoquinoline class of ROCK inhibitors. The primary mechanism of action is the inhibition of ROCK1 and ROCK2, which are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. This inhibition modulates the cellular actin cytoskeleton, leading to changes in cell shape, adhesion, and contraction.[1]

Q2: How specific is this compound for ROCK2 compared to ROCK1 and other kinases?

A2: this compound is a highly potent inhibitor of both ROCK isoforms. While it shows superior activity against ROCK2, it also strongly inhibits ROCK1. Its selectivity for ROCKs over other related kinases is a key feature. For instance, its inhibitory activity against kinases like PKA, PKC, and CAMKII is significantly lower, occurring at micromolar or high nanomolar concentrations, compared to its potent low nanomolar inhibition of ROCKs.[3][4]

Q3: How does this compound compare to other commonly used ROCK inhibitors like Y-27632 and Fasudil?

A3: this compound (Ripasudil), Y-27632, and Fasudil are all widely used ROCK inhibitors, but they have different potency and specificity profiles.

  • Potency: this compound generally exhibits higher potency (lower IC50) for ROCKs compared to Y-27632 and Fasudil.

  • Specificity: While all three primarily target ROCKs, their off-target profiles can differ. The high selectivity of this compound for ROCKs is a key attribute that minimizes off-target effects.[4]

  • Application: Y-27632 is extensively used in stem cell research to prevent dissociation-induced apoptosis.[5] Fasudil is used clinically to relieve cerebral vasospasm.[6] this compound (as Ripasudil eye drops) is approved for the treatment of glaucoma.[7] The choice of inhibitor can depend on the specific experimental context, cost, and desired potency.[5]

Q4: What are the known downstream effects of ROCK inhibition by this compound?

A4: By inhibiting ROCK, this compound prevents the phosphorylation of several downstream substrates. This leads to a variety of cellular effects, including:

  • Cytoskeletal Rearrangement: Disruption of actin stress fibers and focal adhesions, leading to changes in cell morphology (e.g., cell rounding and retraction).[1]

  • Reduced Cell Contractility: Inhibition of ROCK prevents the phosphorylation of Myosin Light Chain (MLC) and the inactivation of Myosin Light Chain Phosphatase (MLCP), leading to reduced smooth muscle and non-muscle cell contraction.

  • Altered Gene Expression: ROCK signaling can influence the activity of transcription factors, and its inhibition can thus alter gene expression profiles.

  • Suppression of Fibrosis: this compound can attenuate the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis, by suppressing the expression of markers like α-smooth muscle actin (α-SMA).[8]

Data Presentation

Table 1: Kinase Inhibition Profile of this compound (Ripasudil)

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against ROCK isoforms and a selection of other kinases. This data highlights the selectivity of this compound for the ROCK family.

Kinase TargetIC50 (nM)Reference
ROCK151[4]
ROCK219[3]
PKACα2100[4]
PKC27000[4]
CaMKIIα370[4]

Note: The IC50 values can vary between different assay conditions. Researchers should use this table as a guide and perform their own dose-response experiments.

Experimental Protocols

Protocol 1: Validating ROCK2 Inhibition via Western Blotting of Phospho-MYPT1

Myosin phosphatase target subunit 1 (MYPT1) is a well-established substrate of ROCK. Inhibition of ROCK leads to a decrease in the phosphorylation of MYPT1 at Threonine 696 (p-MYPT1).

Methodology:

  • Cell Culture and Treatment: Plate your cells of interest at a suitable density. Once they reach the desired confluency, treat them with a dose-range of this compound (e.g., 1 nM - 10 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-MYPT1 (Thr696) and total MYPT1. A loading control like GAPDH or β-actin should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities. A specific on-target effect of this compound is confirmed by a dose-dependent decrease in the ratio of p-MYPT1 to total MYPT1.

Protocol 2: Cellular Specificity Assay using a Rescue Experiment

To confirm that the observed phenotype is due to ROCK2 inhibition, a rescue experiment can be performed using a this compound-resistant ROCK2 mutant or by overexpressing wild-type ROCK2.

Methodology:

  • Plasmid Preparation: Obtain or generate an expression plasmid for human ROCK2. A constitutively active or this compound-insensitive mutant can provide more definitive results if available.

  • Transfection: Transfect your cells with the ROCK2 expression plasmid or an empty vector control using a suitable transfection reagent.

  • This compound Treatment: After allowing time for protein expression (e.g., 24-48 hours), treat the transfected cells with this compound at a concentration that previously elicited the phenotype of interest.

  • Phenotypic Analysis: Assess the phenotype (e.g., cell morphology, migration, gene expression).

  • Interpretation: If the overexpression of ROCK2 reverses or attenuates the phenotypic effect of this compound, it strongly suggests that the effect is on-target and mediated through ROCK2 inhibition.

  • Validation: Confirm the overexpression of ROCK2 via Western blot or qPCR.

Mandatory Visualizations

G cluster_upstream Upstream Activation cluster_downstream Downstream Signaling RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP GAPs RhoGAPs RhoA_GTP->GAPs ROCK2 ROCK2 RhoA_GTP->ROCK2 Binds & Activates GEFs RhoGEFs GEFs->RhoA_GDP GAPs->RhoA_GDP GDP Receptors GPCRs / RTKs Receptors->GEFs Agonist MLCP Myosin Light Chain Phosphatase ROCK2->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK2->MLC LIMK LIM Kinase (LIMK) ROCK2->LIMK pMLC p-MLC MLCP->pMLC MLC->pMLC pMLC->MLC Contraction Stress Fiber Formation & Cell Contraction pMLC->Contraction Cofilin Cofilin LIMK->Cofilin Inhibits pCofilin p-Cofilin Cofilin->pCofilin Actin_Poly Actin Polymerization Cofilin->Actin_Poly pCofilin->Actin_Poly K115 This compound (Ripasudil) K115->ROCK2 Inhibits G start Hypothesis: Observed phenotype is due to ROCK2 inhibition dose_response Step 1: Dose-Response Experiment Treat cells with a range of this compound concentrations. (e.g., 1 nM - 10 µM) start->dose_response phenotype_assay Step 2: Phenotypic Assay Measure the effect (e.g., morphology, migration, gene expression). dose_response->phenotype_assay western_blot Step 3: Target Engagement Assay Measure p-MYPT1 / Total MYPT1 levels via Western Blot. dose_response->western_blot correlation Step 4: Correlate Data Does the IC50 for the phenotype match the IC50 for p-MYPT1 inhibition? phenotype_assay->correlation western_blot->correlation rescue_exp Step 5: Rescue Experiment Overexpress ROCK2 in cells and treat with this compound. correlation->rescue_exp phenotype_rescue Step 6: Re-evaluate Phenotype Is the this compound-induced phenotype reversed by ROCK2 overexpression? rescue_exp->phenotype_rescue conclusion Conclusion: Phenotype is specifically mediated by ROCK2 inhibition. phenotype_rescue->conclusion G start Unexpected Result Observed with this compound q1 Is the phenotype consistent with known ROCK inhibition effects (e.g., cytoskeletal changes)? start->q1 check_pMYPT1 Verify on-target activity: Perform p-MYPT1 Western Blot (Protocol 1) q1->check_pMYPT1 Yes conclusion_off_target Result is likely an off-target effect. q1->conclusion_off_target No a1_yes Yes a1_no No q2 Does this compound inhibit p-MYPT1 at the effective concentration? check_pMYPT1->q2 rescue_exp Confirm specificity: Perform ROCK2 Rescue Experiment (Protocol 2) q2->rescue_exp Yes q2->conclusion_off_target No a2_yes Yes a2_no No q3 Does ROCK2 overexpression reverse the phenotype? rescue_exp->q3 conclusion_on_target Result is likely a specific, on-target ROCK2 effect. q3->conclusion_on_target Yes conclusion_complex Result is on-target but may involve ROCK1 or complex downstream pathways. q3->conclusion_complex No a3_yes Yes a3_no No

References

Navigating K-115 (Ripasudil) Concentrations: A Guide to Avoiding In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing the potent and selective ROCK inhibitor, K-115 (Ripasudil), establishing an optimal in vitro concentration is critical. This guide provides essential information, troubleshooting advice, and experimental protocols to help you determine effective, non-cytotoxic concentrations of this compound for your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the general working concentration range for this compound in vitro?

A1: Based on current literature, this compound (Ripasudil) is often used in a concentration range of 100 nM to 30 µM.[1] However, the optimal concentration is highly cell-type dependent. For sensitive primary cells like Human Corneal Endothelial Cells (HCECs), concentrations around 10 µM have been shown to be non-toxic and even protective against apoptosis.

Q2: At what concentrations does this compound typically exhibit cytotoxicity?

A2: Significant cytotoxic effects of Ripasudil at concentrations of 10 µM or 20 µM were not observed in trabecular meshwork cells.[2] Studies on Human Corneal Endothelial Cells have also demonstrated a lack of cytotoxic effects at concentrations up to 30 µM. It is crucial to perform a dose-response experiment for your specific cell line to determine the precise cytotoxic threshold.

Q3: Can this compound have a protective effect on cells?

A3: Yes, in some cell types, this compound has demonstrated anti-apoptotic and protective effects. For instance, in Human Corneal Endothelial Cells, Ripasudil has been shown to have a protective effect.[3][4] This is attributed to the role of ROCK signaling in apoptosis and cell survival pathways.

Q4: What are the target inhibition concentrations (IC50) for this compound?

A4: this compound is a potent inhibitor of ROCK1 and ROCK2, with IC50 values of 51 nM and 19 nM, respectively.[5] It is important to note that these are enzyme inhibition concentrations and not necessarily the concentrations that will induce cytotoxicity.

Troubleshooting Guide: Adjusting this compound Concentration

Issue EncounteredPotential CauseRecommended Action
Unexpected Cell Death or Poor Viability This compound concentration is too high for the specific cell type.Perform a dose-response curve starting from a low concentration (e.g., 100 nM) and titrating up to a higher concentration (e.g., 50 µM) to determine the IC50 for cytotoxicity. Use a sensitive cell viability assay such as the MTT or LDH assay.
Altered Cell Morphology (e.g., rounding, detachment) Inhibition of ROCK can affect the cytoskeleton and cell adhesion.This is an expected on-target effect of ROCK inhibitors. If cell detachment is problematic for your assay, consider using lower, non-toxic concentrations or shorter incubation times. Coated cultureware may also improve adherence.
Inconsistent or Non-reproducible Results Variability in cell seeding density, treatment duration, or reagent preparation.Standardize your experimental protocol. Ensure consistent cell numbers, incubation times, and proper dissolution and dilution of this compound for each experiment.
No Observable Effect at Expected Concentrations The chosen cell line may be insensitive to ROCK inhibition, or the experimental endpoint is not affected by the ROCK pathway.Confirm ROCK expression in your cell line. Consider a different readout that is more directly linked to ROCK signaling, such as assessing changes in the actin cytoskeleton (phalloidin staining) or myosin light chain phosphorylation.

Quantitative Data Summary

The following table summarizes the observed non-toxic concentrations of this compound (Ripasudil) in different in vitro models. Note the absence of broad IC50 cytotoxicity data necessitates a cell-line-specific determination.

Cell TypeConcentration RangeObserved EffectCitation
Human Corneal Endothelial Cells (HCECs)Up to 30 µMNo significant cytotoxicity, proliferative effects observed.[6]
Trabecular Meshwork Cells10 µM, 20 µMNo significant cytotoxic effect.[2]
Human Retinal Microvascular Endothelial Cells (HRMECs)30 µMInhibition of VEGF-induced proliferation and migration.
Human Conjunctival Fibroblasts (HConF)Not specifiedAttenuation of TGF-β2-induced activation.

Key Signaling Pathways and Experimental Workflow

Inhibition of the Rho-associated coiled-coil containing protein kinase (ROCK) pathway by this compound can impact several cellular processes, including apoptosis, cell proliferation, and cytoskeletal dynamics. Understanding this pathway is key to interpreting experimental outcomes.

ROCK_Signaling_Pathway cluster_0 Upstream Activators cluster_1 ROCK Kinase cluster_2 Downstream Effectors & Cellular Response RhoA-GTP RhoA-GTP ROCK ROCK RhoA-GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates Apoptosis Apoptosis ROCK->Apoptosis Modulates Proliferation Proliferation ROCK->Proliferation Modulates Actin Actin Cytoskeleton Dynamics MLC->Actin Cofilin Cofilin LIMK->Cofilin Inactivates Cofilin->Actin This compound This compound This compound->ROCK Inhibits Experimental_Workflow A 1. Cell Seeding B 2. This compound Dose-Response Treatment (e.g., 0.1, 1, 10, 25, 50 µM) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Cytotoxicity Assessment C->D E Viability > 90%? D->E H MTT Assay D->H I LDH Assay D->I J Apoptosis Assay (Annexin V) D->J F 5. Proceed with Experiment (Use highest non-toxic concentration) E->F Yes G 5. Re-evaluate Concentration Range (Lower the concentration) E->G No

References

Validation & Comparative

K-115 vs. Y-27632: A Comparative Guide to Rho Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biomedical research and drug discovery, the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) has emerged as a significant therapeutic strategy for a multitude of diseases, including glaucoma, cardiovascular disorders, and cancer. Among the arsenal of small molecule inhibitors targeting this pathway, K-115 (also known as Ripasudil) and Y-27632 are two of the most prominently studied compounds. This guide provides an objective comparison of their performance in Rho kinase inhibition assays, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental frameworks.

Performance Comparison: this compound and Y-27632

The inhibitory activity of this compound and Y-27632 against the two isoforms of Rho kinase, ROCK1 and ROCK2, is a critical determinant of their potential therapeutic efficacy and research applications. The following table summarizes their reported inhibitory potencies.

CompoundTargetIC50 / Ki ValueReference
This compound (Ripasudil) ROCK1IC50: 51 nM[1]
ROCK2IC50: 19 nM[1][2]
Y-27632 ROCK1Ki: 220 nM[1][2]
ROCK2Ki: 300 nM[2]

Note: IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while Ki (inhibition constant) is another measure of inhibitor potency. Lower values for both indicate higher potency. Direct comparison should be made with caution as the values may be derived from different experimental setups.

From the data, this compound demonstrates significantly higher potency against both ROCK isoforms compared to Y-27632, with a notable preference for ROCK2. This enhanced potency may translate to lower effective concentrations in cellular and in vivo studies.

Signaling Pathway and Experimental Workflow

To understand the context of this compound and Y-27632 application, it is essential to visualize the Rho-ROCK signaling pathway and the general workflow of an inhibition assay.

Rho_ROCK_Signaling_Pathway extracellular Extracellular Signals (e.g., LPA, Growth Factors) receptor G-Protein Coupled Receptor (GPCR) extracellular->receptor rhoGEF RhoGEF receptor->rhoGEF rhoGDP Rho-GDP (Inactive) rhoGEF->rhoGDP GDP/GTP Exchange rhoGTP Rho-GTP (Active) ROCK ROCK (ROCK1/ROCK2) rhoGTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates & Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates inhibitor This compound / Y-27632 inhibitor->ROCK Inhibits pMLCP p-MLCP (Inactive) pMLC p-MLC MLCP->pMLC Dephosphorylates cytoskeleton Actin Cytoskeleton Reorganization (Stress Fiber Formation, Contraction) pMLC->cytoskeleton

Figure 1: Rho-ROCK Signaling Pathway.

ROCK_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant ROCK Enzyme - Substrate (e.g., MYPT1) - ATP - Assay Buffer - Inhibitors (this compound, Y-27632) start->prepare_reagents plate_coating Coat Microplate Wells with Substrate (MYPT1) prepare_reagents->plate_coating add_inhibitor Add Serial Dilutions of This compound or Y-27632 plate_coating->add_inhibitor add_enzyme Add ROCK Enzyme add_inhibitor->add_enzyme initiate_reaction Initiate Reaction with ATP add_enzyme->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detection of Substrate Phosphorylation (e.g., ELISA) stop_reaction->detection data_analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Values detection->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for a ROCK Inhibition Assay.

Experimental Protocols

A common and robust method for determining ROCK inhibition is a biochemical assay that measures the phosphorylation of a known ROCK substrate, such as Myosin Phosphatase Target subunit 1 (MYPT1).[4][5][6][7]

Biochemical ROCK Inhibition Assay (ELISA-based)

1. Objective: To determine the in vitro potency (IC50) of this compound and Y-27632 against ROCK1 and ROCK2.

2. Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Recombinant human MYPT1 (substrate)

  • ATP

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • This compound and Y-27632 stock solutions (in DMSO)

  • 96-well microplates

  • Primary antibody: Anti-phospho-MYPT1 (Thr696)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (e.g., TBS with 0.05% Tween-20)

  • Plate reader

3. Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with a solution of MYPT1 in a suitable buffer and incubate overnight at 4°C. Wash the wells with wash buffer to remove unbound substrate.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and Y-27632 in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.

  • Assay Reaction:

    • Add the diluted inhibitors to the MYPT1-coated wells.

    • Add the ROCK enzyme (ROCK1 or ROCK2) to each well (except the no-enzyme control).

    • Pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding a solution of ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by washing the wells with wash buffer.

    • Add the anti-phospho-MYPT1 primary antibody to each well and incubate at room temperature for 1 hour.

    • Wash the wells and add the HRP-conjugated secondary antibody. Incubate at room temperature for 1 hour.

    • Wash the wells and add the TMB substrate. Allow the color to develop.

    • Stop the color development by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Subtract the background absorbance (no-enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Both this compound and Y-27632 are valuable tools for studying the physiological and pathological roles of Rho kinase. The choice between these inhibitors will depend on the specific requirements of the experiment. This compound offers significantly higher potency, which may be advantageous for in vivo studies or when lower concentrations are desired to minimize potential off-target effects. Y-27632, being the first commercially available selective ROCK inhibitor, has been extensively characterized and utilized in a vast number of studies, providing a wealth of comparative data. Researchers should carefully consider the potency, and to the extent known, the selectivity profile of each compound in the context of their experimental design to ensure the generation of robust and reliable data.

References

A Comparative Analysis of K-115 (Ripasudil) and Latanoprost for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of K-115 (Ripasudil) and latanoprost in reducing intraocular pressure (IOP), supported by experimental data. The information is intended for researchers, scientists, and professionals involved in drug development in the field of ophthalmology.

Introduction

Elevated intraocular pressure is a major risk factor for the progression of glaucoma, a leading cause of irreversible blindness worldwide. Pharmacological intervention is the primary method for managing IOP. This guide focuses on two key therapeutic agents: this compound (Ripasudil), a Rho kinase (ROCK) inhibitor, and latanoprost, a prostaglandin F2α analogue. These drugs employ distinct mechanisms of action to enhance aqueous humor outflow and thereby lower IOP. Latanoprost is a long-established first-line treatment for open-angle glaucoma, while this compound represents a newer class of drugs offering a different therapeutic pathway.

Mechanism of Action and Signaling Pathways

This compound and latanoprost lower IOP by increasing the outflow of aqueous humor from the eye, but through different pathways.

This compound (Ripasudil): Targeting the Trabecular Meshwork

This compound is a selective Rho kinase (ROCK) inhibitor.[1] The Rho/ROCK signaling pathway plays a crucial role in regulating the contractility of cells in the trabecular meshwork, the primary site of aqueous humor outflow.[2][3][4][5] By inhibiting ROCK, this compound reduces the contractile tone of trabecular meshwork cells. This leads to a relaxation of the tissue and an increase in the effective filtration area, thereby enhancing conventional aqueous humor outflow through the trabecular meshwork and Schlemm's canal.[1]

K115_Pathway K115 This compound (Ripasudil) ROCK Rho Kinase (ROCK) K115->ROCK Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK->pMLC Promotes Phosphorylation MLCP->pMLC Dephosphorylates Actomyosin Actomyosin Contraction pMLC->Actomyosin TM_Relax Trabecular Meshwork Relaxation Actomyosin->TM_Relax Reduced Outflow_Inc Increased Conventional Aqueous Outflow TM_Relax->Outflow_Inc

Figure 1: Signaling pathway of this compound (Ripasudil) in trabecular meshwork cells.

Latanoprost: Enhancing Uveoscleral Outflow

Latanoprost is a prostaglandin F2α analogue that acts as a selective agonist for the prostaglandin F (FP) receptor.[2][6] The primary mechanism of action of latanoprost involves increasing the uveoscleral outflow, a secondary pathway for aqueous humor drainage.[6][7][8] Activation of FP receptors in the ciliary muscle leads to the remodeling of the extracellular matrix, including a reduction in collagen, which decreases hydraulic resistance and facilitates the passage of aqueous humor through the uveoscleral pathway.[9]

Latanoprost_Pathway Latanoprost Latanoprost FP_Receptor Prostaglandin F Receptor (FP) Latanoprost->FP_Receptor Activates MMPs Matrix Metalloproteinases (MMPs) FP_Receptor->MMPs Upregulates ECM_Remodel Extracellular Matrix Remodeling in Ciliary Muscle MMPs->ECM_Remodel Uveo_Outflow Increased Uveoscleral Aqueous Outflow ECM_Remodel->Uveo_Outflow

Figure 2: Signaling pathway of latanoprost in the ciliary muscle.

Comparative Efficacy in IOP Reduction

Direct head-to-head monotherapy clinical trial data comparing this compound and latanoprost is limited in the reviewed literature. However, studies on the additive effect of this compound to latanoprost therapy provide valuable insights into its comparative performance.

Additive Effect of this compound to Latanoprost

A multicenter, randomized, double-masked study evaluated the additive IOP-lowering effects of 0.4% ripasudil (this compound) twice daily in patients with primary open-angle glaucoma or ocular hypertension who were already being treated with 0.005% latanoprost once daily.[10][11] The results demonstrated a statistically significant additive effect of ripasudil at the peak level (2 hours after instillation).

Table 1: Additive IOP Reduction of Ripasudil (this compound) with Latanoprost

Treatment GroupBaseline IOP (mmHg) on LatanoprostMean IOP Reduction from Baseline at 11 am (Peak)Difference in IOP Reduction vs. Placebo (mmHg)p-value
Ripasudil 0.4% + Latanoprost 0.005%Not specified-3.21.4< .001
Placebo + Latanoprost 0.005%Not specified-1.8--

Data from a randomized clinical trial on the additive effects of ripasudil.[10][11]

Comparative Adjunctive Therapy

A prospective, randomized clinical study compared the efficacy of 0.4% ripasudil, 0.02% netarsudil (another ROCK inhibitor), and 0.5% timolol when added to 0.005% latanoprost in patients with primary open-angle glaucoma or ocular hypertension not achieving target IOP with latanoprost alone.[12][13]

Table 2: Comparative IOP Reduction of Adjunctive Therapies with Latanoprost

Adjunctive Treatment GroupMean IOP Reduction from Baseline at 3 months (mmHg)
0.4% Ripasudil5.7 ± 0.923
0.02% Netarsudil7.11 ± 0.832
0.5% Timolol6.83 ± 0.707

Data from a comparative study of adjunctive therapies with latanoprost.[12]

This study suggests that as an adjunctive therapy to latanoprost, netarsudil and timolol provided a greater mean IOP reduction at 3 months compared to ripasudil. However, the study also noted that ripasudil was well-tolerated with minimal ocular adverse effects.[12]

Experimental Protocols

The methodologies of the key clinical trials provide a framework for understanding the presented data.

Ripasudil Add-on to Latanoprost Study Protocol
  • Study Design: A multicenter, randomized, double-masked, parallel-group comparison study.[10]

  • Participants: Patients with primary open-angle glaucoma or ocular hypertension with IOP ≥ 18 mmHg after a run-in period with latanoprost.[10]

  • Intervention: Patients were randomized to receive either 0.4% ripasudil or placebo twice daily for 8 weeks, in addition to their ongoing 0.005% latanoprost once daily therapy.[10]

  • Primary Outcome: The primary outcome was the IOP reduction from baseline at trough (9 am) and peak (11 am) levels, measured at weeks 4, 6, and 8.[10]

  • Statistical Analysis: A repeated-measures analysis of variance model was used to analyze IOP reductions.[10]

Experimental_Workflow cluster_screening Screening & Run-in cluster_randomization Randomization cluster_treatment Treatment (8 Weeks) cluster_followup Follow-up & Analysis Screening Patient Screening (POAG or OHT) Latanoprost_Runin Latanoprost 0.005% QD Run-in Period Screening->Latanoprost_Runin Baseline_IOP Baseline IOP Measurement (IOP ≥ 18 mmHg) Latanoprost_Runin->Baseline_IOP Randomization Randomization (1:1) Baseline_IOP->Randomization Group_A Group A: Ripasudil 0.4% BID + Latanoprost 0.005% QD Randomization->Group_A Group_B Group B: Placebo BID + Latanoprost 0.005% QD Randomization->Group_B Followup IOP Measurements (Weeks 4, 6, 8) at 9 am and 11 am Group_A->Followup Group_B->Followup Analysis Statistical Analysis (Repeated-Measures ANOVA) Followup->Analysis

Figure 3: Workflow of the ripasudil add-on to latanoprost clinical trial.

Conclusion

This compound (Ripasudil) and latanoprost are effective IOP-lowering agents that operate through distinct and complementary mechanisms of action. Latanoprost, a prostaglandin analogue, primarily enhances uveoscleral outflow, while this compound, a ROCK inhibitor, increases conventional outflow through the trabecular meshwork.

References

K-115 (Ripasudil) Demonstrates Robust Neuroprotection in Optic Nerve Crush Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data highlights the neuroprotective efficacy of K-115 (Ripasudil) in experimental optic nerve crush models. This guide provides a comparative analysis of this compound against other potential neuroprotective agents, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating therapeutic strategies in optic nerve injury.

The optic nerve crush model is a widely utilized in vivo paradigm for studying the mechanisms of retinal ganglion cell (RGC) death and axonal degeneration, mimicking key aspects of traumatic optic neuropathy and glaucomatous damage. Therapeutic interventions aimed at preserving RGCs and promoting axonal regeneration are of paramount interest. This compound, a potent Rho kinase (ROCK) inhibitor, has emerged as a promising candidate, and this guide synthesizes the available data on its neuroprotective effects in comparison to other investigational compounds.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of this compound and alternative compounds in optic nerve crush models. It is important to note that direct head-to-head comparisons in a single study are limited, and variations in experimental protocols may influence outcomes.

Table 1: Retinal Ganglion Cell (RGC) Survival

Treatment AgentDosage/AdministrationAnimal ModelTimepointRGC Survival Rate (%) vs. ControlReference
This compound (Ripasudil) 1 mg/kg/d, oralC57BL/6 mice7 days34 ± 3% increase[1][2]
This compound (Ripasudil) 2% topical eye dropsCD1 mice2 weeks12% less RGC loss (80% loss in control vs 68% in this compound)[3]
Fasudil 1 mg/kg/d, oralC57BL/6 mice7 daysSignificant increase (exact % not specified)[2]
Y-27632 100 mM topical eye dropsMice14 days~6.3% increase in surviving RGCs
Brimonidine Nanoparticles (8.78 µg)Not specified5 days40.62% less RGC loss (66.81% loss in control vs 26.19% in Brimonidine)
BDNF Intravitreal injectionRats & Mice15 daysStatistically significant protection[4]
CNTF & GDNF Intravitreal co-administrationMice56 days~40% of RGCs present at treatment start (5 days post-crush)

Table 2: Axon Regeneration and Outgrowth

Treatment AgentDosage/AdministrationAnimal ModelKey FindingsReference
This compound (Ripasudil) Topical eye dropsMicePromoted optic nerve regeneration[3]
Y-27632 Intravitreal injectionRats & CatsSignificantly promoted axon regeneration
Fasudil Intravitreal injectionNot specifiedDid not promote axon regeneration

Experimental Protocols

A standardized experimental protocol for the optic nerve crush model is crucial for the reproducibility and comparison of results. The following is a generalized methodology synthesized from the reviewed literature.

1. Animal Model:

  • Adult C57BL/6 or CD1 mice are commonly used.

  • Animals are anesthetized using a mixture of ketamine and xylazine.

2. Optic Nerve Crush Procedure:

  • The optic nerve is intraorbitally exposed by making a small incision in the conjunctiva.

  • The nerve is crushed for a precise duration (e.g., 10 seconds) at a defined distance from the optic disc (e.g., 1-2 mm) using fine self-closing forceps.[5]

  • Care is taken to avoid damaging the ophthalmic artery.

3. Drug Administration:

  • Topical Administration: Agents like this compound (Ripasudil) are often administered as eye drops (e.g., 2% solution) daily, starting before or immediately after the crush injury.[3]

  • Oral Administration: Compounds can be administered via oral gavage at specific dosages (e.g., 1 mg/kg/day).[1][2]

  • Intravitreal Injection: A microsyringe is used to inject a small volume of the therapeutic agent directly into the vitreous humor of the eye.

4. Assessment of Neuroprotection:

  • RGC Quantification: At a predetermined time point post-injury (e.g., 7, 14, or 28 days), animals are euthanized. RGCs are retrogradely labeled with a fluorescent tracer (e.g., Fluoro-Gold) applied to the superior colliculus before the crush. Retinal flat mounts are then prepared, and the number of surviving labeled RGCs is counted using fluorescence microscopy.

  • Axon Counting: Optic nerve sections are stained with markers for axons (e.g., neurofilament) to quantify the number of surviving and regenerating axons distal to the crush site.

  • Western Blot Analysis: Retinal or optic nerve tissue is homogenized to analyze the expression levels of key proteins involved in cell death and survival pathways (e.g., p38 MAPK, cofilin).[3]

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound are attributed to its inhibition of the Rho kinase (ROCK) signaling pathway, which plays a crucial role in apoptosis, axonal retraction, and inflammation.

K-115_Signaling_Pathway cluster_0 Optic Nerve Injury cluster_1 Signaling Cascade cluster_2 Cellular Effects Injury Optic Nerve Crush RhoA RhoA Activation Injury->RhoA ROCK ROCK Activation RhoA->ROCK Downstream Downstream Effectors (e.g., LIMK, MYPT1) ROCK->Downstream Apoptosis Apoptosis Downstream->Apoptosis AxonRetraction Axon Retraction Downstream->AxonRetraction Inflammation Inflammation Downstream->Inflammation K115 This compound (Ripasudil) K115->ROCK Neuroprotection Neuroprotection (RGC Survival, Axon Regeneration) K115->Neuroprotection

Caption: this compound inhibits ROCK, blocking downstream pathways that lead to apoptosis and axon retraction.

Experimental_Workflow start Start: Animal Model Selection crush Optic Nerve Crush start->crush treatment Treatment Administration (this compound or Alternative) crush->treatment assessment Neuroprotection Assessment treatment->assessment rgc RGC Quantification assessment->rgc axon Axon Counting assessment->axon wb Western Blot assessment->wb end End: Data Analysis & Comparison rgc->end axon->end wb->end

Caption: A typical workflow for evaluating neuroprotective agents in an optic nerve crush model.

Conclusion

The available evidence strongly suggests that this compound (Ripasudil) exerts significant neuroprotective effects in optic nerve crush models, promoting both retinal ganglion cell survival and axonal regeneration.[1][2][3] Its potency as a ROCK inhibitor appears to be a key mechanism behind these effects. While direct comparative data with other classes of neuroprotective agents is still emerging, this compound stands out as a promising therapeutic candidate for optic nerve injuries. Further head-to-head studies are warranted to definitively establish its relative efficacy and to explore potential synergistic effects with other treatment modalities.

References

Head-to-Head Preclinical Comparison: K-115 (Ripasudil) vs. Netarsudil

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Two Rho-Kinase Inhibitors in Preclinical Glaucoma Models

In the landscape of glaucoma therapeutics, Rho-kinase (ROCK) inhibitors have emerged as a promising class of drugs that target the trabecular meshwork to enhance aqueous humor outflow and reduce intraocular pressure (IOP). This guide provides a head-to-head preclinical comparison of two prominent ROCK inhibitors: K-115 (Ripasudil) and Netarsudil. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and Netarsudil exert their primary IOP-lowering effect through the inhibition of Rho-kinase, a serine/threonine kinase that plays a crucial role in regulating cellular processes such as contraction, motility, and adhesion.[1] By inhibiting ROCK in the trabecular meshwork cells, these drugs induce cytoskeletal relaxation, leading to an increase in the effective filtration area and enhanced aqueous humor outflow through the conventional pathway.[2][3]

However, a key distinction lies in their molecular targets. This compound is a selective ROCK inhibitor.[1] In contrast, Netarsudil is a dual inhibitor, targeting both ROCK and the norepinephrine transporter (NET).[4][5] This dual-action mechanism provides Netarsudil with an additional means of lowering IOP by reducing aqueous humor production.[4][6]

View Signaling Pathway Diagrams

K115_Pathway cluster_extracellular Extracellular cluster_cell Trabecular Meshwork Cell K115 This compound (Ripasudil) ROCK ROCK K115->ROCK Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated MLC (pMLC) MLCP->pMLC Dephosphorylates Relaxation Cell Relaxation & Decreased Stiffness MLCP->Relaxation MLC Myosin Light Chain (MLC) MLC->pMLC Phosphorylation Contraction Cell Contraction & Increased Stiffness pMLC->Contraction Actin Actin Cytoskeleton Actin->Contraction Outflow Increased Aqueous Outflow Relaxation->Outflow

Signaling pathway of this compound (Ripasudil) in trabecular meshwork cells.

Netarsudil_Pathway cluster_extracellular Extracellular cluster_tm_cell Trabecular Meshwork Cell cluster_ciliary_epithelium Ciliary Epithelium Netarsudil Netarsudil ROCK_tm ROCK Netarsudil->ROCK_tm Inhibits NET Norepinephrine Transporter (NET) Netarsudil->NET Inhibits Norepinephrine Norepinephrine Norepinephrine->NET MLCP_tm MLCP ROCK_tm->MLCP_tm Inhibits pMLC_tm pMLC MLCP_tm->pMLC_tm Dephosphorylates Relaxation_tm Cell Relaxation pMLC_tm->Relaxation_tm Outflow_tm Increased Aqueous Outflow Relaxation_tm->Outflow_tm AqueousProduction Decreased Aqueous Humor Production NET->AqueousProduction

Dual mechanism of action of Netarsudil.

In Vitro Efficacy: Cellular Effects on the Trabecular Meshwork

Preclinical in vitro studies have demonstrated the direct effects of both this compound and Netarsudil on trabecular meshwork cells.

This compound (Ripasudil) has been shown to induce morphological changes in cultured trabecular meshwork cells, characterized by the disruption of actin bundles and disassembly of focal adhesions.[2] These changes are consistent with a reduction in cellular contractility and stiffness, which in turn is expected to increase aqueous humor outflow.

Netarsudil exhibits similar effects on trabecular meshwork cells, causing a loss of actin stress fibers and focal adhesions.[7] The EC50 for Netarsudil in inducing these changes has been reported to be 35.9 nM.[7]

In Vitro ParameterThis compound (Ripasudil)NetarsudilReference
Effect on TM Cells Disruption of actin bundles and focal adhesionsLoss of actin stress fibers and focal adhesions[2][7]
EC50 for TM Cell Effects Not explicitly reported in reviewed literature35.9 nM[7]

In Vivo Efficacy: IOP Reduction in Animal Models

The ultimate preclinical validation of an anti-glaucoma drug lies in its ability to lower IOP in relevant animal models. Both this compound and Netarsudil have demonstrated significant IOP-lowering effects in normotensive rabbits and monkeys.

This compound (Ripasudil) administered as a 0.4% solution in rabbits resulted in a maximum IOP reduction of 4.5 mmHg one hour after treatment.[8]

Netarsudil has been studied at various concentrations. In rabbits, a 0.02% solution produced a maximal IOP reduction of 5.0 ± 0.6 mmHg, while a 0.04% solution led to an 8.1 ± 0.7 mmHg reduction.[4] In monkeys, 0.02% and 0.04% solutions of Netarsudil resulted in maximal IOP reductions of 5.8 ± 0.3 mmHg and 7.5 ± 1.1 mmHg, respectively.[4] Notably, Netarsudil's IOP-lowering effect was sustained for at least 24 hours after a single daily dose.[4]

Animal ModelDrug ConcentrationMaximal IOP Reduction (mmHg)Time to Max EffectReference
Rabbits This compound (Ripasudil) 0.4%4.51 hour[8]
Netarsudil 0.02%5.0 ± 0.64 or 8 hours[4]
Netarsudil 0.04%8.1 ± 0.74 or 8 hours[4]
Monkeys Netarsudil 0.02%5.8 ± 0.34 or 8 hours[4]
Netarsudil 0.04%7.5 ± 1.14 or 8 hours[4]

Effects on Aqueous Humor Outflow

The primary mechanism for IOP reduction by both drugs is the enhancement of conventional aqueous humor outflow.

This compound (Ripasudil) has been shown to increase outflow facility in rabbits.[2]

Netarsudil has demonstrated a significant increase in trabecular outflow facility in preclinical models. In a study using enucleated human eyes, Netarsudil increased outflow facility by 51% compared to baseline.[9][10] Furthermore, in patients with primary open-angle glaucoma or ocular hypertension, Netarsudil 0.02% increased trabecular outflow facility by approximately 35% from baseline after 7 days of treatment.[11]

ParameterThis compound (Ripasudil)NetarsudilReference
Increase in Outflow Facility Demonstrated in rabbits51% increase in human eyes (ex vivo), ~35% increase in patients[2][9][10][11]

Experimental Protocols

View Experimental Workflow and Protocols

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Trabecular Meshwork Cell Culture drug_application_vitro Application of This compound or Netarsudil cell_culture->drug_application_vitro actin_staining Actin Cytoskeleton Staining drug_application_vitro->actin_staining morphology_analysis Analysis of Cell Morphology and Actin Organization actin_staining->morphology_analysis animal_models Normotensive Rabbits and Monkeys drug_application_vivo Topical Administration of This compound or Netarsudil animal_models->drug_application_vivo iop_measurement IOP Measurement (Tonometry) drug_application_vivo->iop_measurement data_analysis Analysis of IOP Reduction iop_measurement->data_analysis

General experimental workflow for preclinical evaluation.

In Vivo Intraocular Pressure (IOP) Measurement in Rabbits and Monkeys:

  • Animals: Normotensive Dutch Belted rabbits and Formosan Rock monkeys are commonly used models.[4]

  • Drug Administration: Test compounds (this compound or Netarsudil) are typically administered as a single topical drop to one eye, with the contralateral eye serving as a control.

  • IOP Measurement: IOP is measured at baseline and at various time points post-instillation (e.g., 1, 2, 4, 8, and 24 hours) using a calibrated tonometer.[4][8]

In Vitro Trabecular Meshwork (TM) Cell Studies:

  • Cell Culture: Primary human or porcine TM cells are cultured under standard conditions.

  • Drug Treatment: Cells are treated with varying concentrations of this compound or Netarsudil.

  • Actin Staining: Following treatment, cells are fixed, permeabilized, and stained with fluorescently labeled phalloidin to visualize the actin cytoskeleton.

  • Microscopy: Changes in cell morphology and actin stress fibers are observed and quantified using fluorescence microscopy.

Conclusion

Both this compound (Ripasudil) and Netarsudil are effective ROCK inhibitors that lower IOP in preclinical models by increasing trabecular outflow. Netarsudil's dual mechanism of action, which also involves NET inhibition, provides an additional IOP-lowering effect by reducing aqueous humor production. Preclinical data suggests that Netarsudil may offer a more potent and sustained IOP reduction compared to a selective ROCK inhibitor. Further head-to-head studies under identical experimental conditions would be beneficial to definitively compare the efficacy and safety profiles of these two compounds.

References

K-115 (Ripasudil): A Cross-Species Examination of its Mechanism of Action in Glaucoma Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

K-115, commercially known as Ripasudil, has emerged as a potent Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitor for the treatment of glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves the targeted inhibition of ROCK, which leads to a reduction in intraocular pressure (IOP) by enhancing the conventional outflow of aqueous humor through the trabecular meshwork.[3][4] This guide provides a comparative analysis of this compound's efficacy and mechanism across different species, supported by experimental data, to offer valuable insights for research and development in ophthalmology.

Comparative Efficacy in Intraocular Pressure Reduction

This compound has demonstrated significant IOP-lowering effects in various species, including humans, rabbits, and monkeys. The following tables summarize the quantitative data from key studies, offering a comparative perspective on its potency.

Table 1: Comparative IOP Reduction in a Rabbit Model

Treatment GroupDoseMaximum IOP Reduction (mmHg)Time to Maximum Effect (hours)Study Reference
This compound (Ripasudil)0.4%5.2 - 6.42[4][5]
Latanoprost0.005%Not directly compared in the same study-
Timolol0.5%Not directly compared in the same study-
Placebo-2.02[5]

Table 2: Clinical Efficacy of this compound in Human Glaucoma and Ocular Hypertension

Treatment GroupDoseMean IOP Reduction from Baseline (mmHg)Study DurationStudy Reference
This compound (Ripasudil) Monotherapy0.4% twice daily2.12 - 3.8152 weeks[6]
This compound with Prostaglandin Analog0.4% twice dailyAdditional 0.40 - 0.4652 weeks[6]
This compound with β-blocker0.4% twice dailyAdditional 0.9 - 1.68 weeks[7]
Placebo (with β-blocker)-1.3 - 1.58 weeks[7]

Mechanism of Action: The ROCK Signaling Pathway

This compound's therapeutic effect is rooted in its inhibition of the Rho kinase (ROCK) signaling pathway within the trabecular meshwork and Schlemm's canal cells. This pathway plays a crucial role in regulating cellular contractility and adhesion.

ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor GEF GEF Receptor->GEF Agonist RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GTP->RhoA_GDP ROCK ROCK RhoA_GTP->ROCK GEF->RhoA_GTP GAP GAP GAP->RhoA_GDP MLCP MLC Phosphatase ROCK->MLCP pMLC Phosphorylated MLC ROCK->pMLC Actin_Myosin Actin-Myosin pMLC->Actin_Myosin Stress_Fibers Stress Fibers & Cell Contraction Actin_Myosin->Stress_Fibers Increased_Outflow_Resistance Increased Aqueous Outflow Resistance Stress_Fibers->Increased_Outflow_Resistance K115 This compound (Ripasudil) K115->ROCK

Fig 1. this compound inhibits the ROCK signaling pathway in trabecular meshwork cells.

Inhibition of ROCK by this compound leads to a decrease in the phosphorylation of Myosin Light Chain (MLC), resulting in the relaxation of trabecular meshwork cells. This cellular relaxation reduces the resistance to aqueous humor outflow, thereby lowering IOP.

Cross-Species Comparison of ROCK Inhibition

The inhibitory potency of this compound on ROCK1 and ROCK2 has been evaluated, demonstrating its high selectivity.

Table 3: In Vitro Inhibitory Activity of this compound and Other ROCK Inhibitors

CompoundROCK1 IC50 (µmol/L)ROCK2 IC50 (µmol/L)Species (Assay)Study Reference
This compound (Ripasudil) 0.051 0.019 Human (Enzymatic) [4]
Y-27632Not specified in this studyNot specified in this studyHuman (Enzymatic)[4]
FasudilNot specified in this studyNot specified in this studyHuman (Enzymatic)[4]

Experimental Protocols

Measurement of Aqueous Humor Outflow Facility (Anterior Segment Perfusion Culture)

This ex vivo method provides a robust system for studying the effects of compounds on aqueous humor dynamics.

Protocol:

  • Tissue Preparation: Human or animal donor eyes are dissected at the equator, and the lens, iris, and vitreous are removed to isolate the anterior segment.[1][8][9]

  • Mounting: The anterior segment is mounted in a specialized perfusion chamber.[8][10]

  • Perfusion: A constant flow of culture medium (e.g., DMEM) is perfused through the anterior chamber at a physiological rate (e.g., 2.5 µL/min for human eyes).[8][11]

  • Pressure Monitoring: The intraocular pressure is continuously monitored using a pressure transducer.[8]

  • Drug Administration: After establishing a stable baseline pressure, the test compound (e.g., this compound) is added to the perfusion medium.

  • Data Analysis: Changes in IOP are recorded to determine the effect of the compound on outflow facility.

Outflow_Workflow Start Start Dissect Dissect Anterior Segment (Human/Animal Donor Eye) Start->Dissect Mount Mount in Perfusion Chamber Dissect->Mount Perfuse Perfuse with Culture Medium (Constant Flow) Mount->Perfuse Monitor_Baseline Monitor IOP until Stable Baseline Perfuse->Monitor_Baseline Add_Drug Add this compound to Perfusion Medium Monitor_Baseline->Add_Drug Monitor_Effect Continuously Monitor IOP Add_Drug->Monitor_Effect Analyze Analyze Change in Outflow Facility Monitor_Effect->Analyze End End Analyze->End

Fig 2. Workflow for measuring aqueous humor outflow facility.
Trabecular Meshwork (TM) Cell Contractility Assay (Collagen Gel Contraction)

This in vitro assay assesses the ability of compounds to modulate the contractile properties of TM cells.[12][13]

Protocol:

  • Cell Culture: Primary human or porcine TM cells are cultured.[12]

  • Gel Preparation: TM cells are embedded in a type I collagen gel matrix in a multi-well plate.[12][13]

  • Polymerization: The collagen gel is allowed to polymerize.

  • Gel Release: The gel is gently detached from the sides of the well.

  • Treatment: The cells are treated with contractile agonists (e.g., endothelin-1, TGF-β2) with or without the test compound (this compound).[13][14]

  • Contraction Measurement: The change in the diameter of the collagen gel is measured over time as an indicator of cell contraction.[12]

  • Data Analysis: The degree of gel contraction is quantified and compared between treatment groups.

Beyond IOP Reduction: Additional Therapeutic Potentials

Research in animal models suggests that this compound possesses therapeutic benefits beyond IOP reduction.

  • Corneal Endothelial Wound Healing: In a rabbit model of corneal endothelial damage, topical application of Ripasudil promoted wound healing and regeneration of corneal endothelial cells.[15]

  • Anti-Scarring Effects: In a canine model of glaucoma filtration surgery, Ripasudil was shown to suppress postoperative scar formation.[15]

These findings highlight the pleiotropic effects of this compound and suggest its potential application in a broader range of ophthalmic conditions. Further investigation into these areas is warranted to fully elucidate the therapeutic capabilities of this ROCK inhibitor.

References

K-115 (Ripasudil): A Comparative Guide to a Novel ROCK Inhibitor in Glaucoma Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ripasudil (K-115) is a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor that has emerged as a promising therapeutic agent for the management of glaucoma and ocular hypertension. By targeting the trabecular meshwork, Ripasudil increases aqueous humor outflow, thereby reducing intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy. This guide provides a comprehensive comparison of the efficacy and safety of Ripasudil against other prominent ROCK inhibitors and different classes of IOP-lowering medications, supported by data from clinical trials.

Efficacy and Safety Profile of Ripasudil in Clinical Trials

Ripasudil has been evaluated in various clinical settings, both as a monotherapy and as an adjunctive therapy. Its efficacy in reducing IOP and its safety profile have been compared with other ROCK inhibitors, such as Netarsudil, as well as established first-line treatments like prostaglandin analogs (Latanoprost) and beta-blockers (Timolol).

Comparison with other ROCK inhibitors: Ripasudil vs. Netarsudil

A head-to-head Phase 3 clinical trial, the J-ROCKET study, provided a direct comparison of Ripasudil and Netarsudil in Japanese patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).

Efficacy Endpoint (Week 4)Netarsudil 0.02% (Once Daily)Ripasudil 0.4% (Twice Daily)
Mean Diurnal IOP15.96 mmHg17.71 mmHg
Mean Reduction from Baseline in Mean Diurnal IOP4.65 mmHg2.98 mmHg

Table 1: Comparison of Mean Diurnal IOP and Reduction from Baseline for Netarsudil and Ripasudil at Week 4.

Adverse EventNetarsudil 0.02%Ripasudil 0.4%
Incidence of Ocular Adverse Events59.8%66.7%
Conjunctival Hyperemia54.9%62.6%

Table 2: Incidence of Ocular Adverse Events in the J-ROCKET Study.

Ripasudil as an Add-on Therapy

Ripasudil's efficacy as an adjunctive therapy to Latanoprost and Timolol has been investigated in randomized clinical trials. These studies demonstrate its ability to provide additional IOP reduction in patients already on other glaucoma medications.

Add-on Therapy to Latanoprost 0.005%Ripasudil 0.4%Placebo
Mean IOP Reduction from Baseline (at 11 am)-3.2 mmHg-1.8 mmHg

Table 3: Mean IOP Reduction from Baseline with Ripasudil as an Add-on Therapy to Latanoprost.

Add-on Therapy to Timolol 0.5%Ripasudil 0.4%Placebo
Mean IOP Reduction from Baseline (at 11 am)-2.9 mmHg-1.3 mmHg

Table 4: Mean IOP Reduction from Baseline with Ripasudil as an Add-on Therapy to Timolol.

A study also compared the addition of Ripasudil to ongoing Latanoprost treatment versus switching to a fixed combination of Latanoprost and Timolol. After 3 months, the mean IOP reduction was 1.8 ± 2.1 mmHg in the group that added Ripasudil and 2.0 ± 1.7 mmHg in the group that switched to the fixed combination, indicating that adding Ripasudil is a viable alternative to switching therapies[1].

Ripasudil Monotherapy

Phase 1 and 2 clinical trials have established the dose-dependent IOP-lowering effect of Ripasudil as a monotherapy. In a Phase 2 study, Ripasudil 0.4% twice daily was identified as the optimal dose, demonstrating a mean IOP reduction of 3.5 mmHg from baseline before instillation and 4.5 mmHg at 2 hours after instillation[2]. A study comparing Ripasudil to Timolol in treatment-naïve patients with POAG found that while both drugs significantly reduced IOP, Timolol showed a slightly stronger effect. However, the same study noted that Ripasudil may offer additional benefits such as improved ocular blood flow.

Experimental Protocols

J-ROCKET Study (Netarsudil vs. Ripasudil)
  • Study Design: A prospective, single-masked, randomized, multi-center, parallel-group, 4-week, Phase 3 superiority study.

  • Patient Population: Japanese patients aged ≥ 20 years with a diagnosis of primary open-angle glaucoma (POAG) or ocular hypertension (OHT).

  • Inclusion Criteria: Unmedicated intraocular pressure (IOP) >20 mmHg and < 30 mmHg in both eyes.

  • Interventions:

    • Netarsudil ophthalmic solution 0.02% administered once daily in the evening.

    • Ripasudil hydrochloride hydrate ophthalmic solution 0.4% administered twice daily.

  • Primary Efficacy Endpoint: The primary efficacy variable was the mean diurnal IOP, which was calculated as the average of IOP measurements taken at 9:00, 11:00, and 16:00 at Week 4.

  • Safety Assessments: Included the incidence of adverse events, with a focus on ocular adverse events such as conjunctival hyperemia.

Ripasudil Add-on Therapy Studies (with Latanoprost or Timolol)
  • Study Design: Two multicenter, randomized, double-masked, parallel-group comparison studies.

  • Patient Population: Patients with POAG or OHT whose IOP was 18 mmHg or higher after a run-in period with either Timolol or Latanoprost.

  • Interventions:

    • Ripasudil 0.4% or placebo administered twice daily for 8 weeks as an add-on to existing Timolol or Latanoprost therapy.

  • Primary Outcome Measures: The primary outcome was the mean reduction in IOP from baseline at various time points after instillation.

Signaling Pathway and Experimental Workflow

ROCK Signaling Pathway in the Trabecular Meshwork

The diagram below illustrates the mechanism of action of ROCK inhibitors in the trabecular meshwork, leading to increased aqueous humor outflow and reduced intraocular pressure.

ROCK_Signaling_Pathway cluster_cell Trabecular Meshwork Cell RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP Exchange ROCK ROCK RhoA_GTP->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Ripasudil Ripasudil (this compound) Ripasudil->ROCK Inhibition MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Actin_Stress_Fibers Actin Stress Fiber Formation MLC_P->Actin_Stress_Fibers Cell_Contraction Cell Contraction & Stiffness Actin_Stress_Fibers->Cell_Contraction Aqueous_Outflow Decreased Aqueous Humor Outflow Cell_Contraction->Aqueous_Outflow Clinical_Trial_Workflow cluster_workflow Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (Discontinuation of prior IOP-lowering medications) Screening->Washout Baseline Baseline Visit (Diurnal IOP Measurement) Washout->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., Ripasudil) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Comparator/Placebo) Randomization->Treatment_B Follow_Up Follow-up Visits (IOP Measurement, Adverse Event Monitoring) Treatment_A->Follow_Up Treatment_B->Follow_Up Final_Visit Final Visit (Primary Endpoint Assessment) Follow_Up->Final_Visit Data_Analysis Data Analysis (Efficacy and Safety) Final_Visit->Data_Analysis

References

Reproducibility of K-115's Effects on Aqueous Humor Dynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ROCK inhibitor K-115 (Ripasudil) with other key alternatives for the management of aqueous humor dynamics and intraocular pressure (IOP). The data presented is collated from a range of preclinical and clinical studies to assess the reproducibility and comparative efficacy of these compounds.

Comparative Analysis of Intraocular Pressure Reduction

The primary measure of efficacy for anti-glaucoma medications is the reduction of intraocular pressure. The following tables summarize the quantitative data from monotherapy and combination therapy studies involving this compound and its alternatives.

Table 1: Monotherapy Comparison of IOP Reduction

DrugConcentrationDosing FrequencyBaseline Mean Diurnal IOP (mmHg)Mean Diurnal IOP at Week 4 (mmHg)Mean Reduction from Baseline (mmHg)Study Population
Ripasudil (this compound) 0.4%Twice Daily20.8317.712.77[1]Patients with POAG or OHT
Netarsudil 0.02%Once Daily20.4815.964.64[1]Patients with POAG or OHT
Latanoprost 0.005%Once Daily----

Note: Direct head-to-head monotherapy data for Latanoprost under identical conditions as the Ripasudil and Netarsudil trial was not available in the reviewed literature. Latanoprost is a well-established first-line therapy with proven efficacy.

Table 2: Additive IOP-Lowering Effects in Combination Therapy (3-Month Data)

Combination TherapyMean Reduction in IOP (mmHg) from BaselineStudy Population
Latanoprost 0.005% + Ripasudil 0.4% 7.11 ± 0.832Patients with mild-to-moderate POAG or OHT
Latanoprost 0.005% + Netarsudil 0.02% 6.83 ± 0.707Patients with mild-to-moderate POAG or OHT
Latanoprost 0.005% + Timolol 0.5% 5.7 ± 0.923Patients with mild-to-moderate POAG or OHT

Effects on Aqueous Humor Outflow Facility

The mechanism by which these drugs lower IOP is critical to understanding their physiological effects. ROCK inhibitors primarily increase the conventional (trabecular) outflow of aqueous humor, while prostaglandin analogs enhance the uveoscleral outflow pathway.

Table 3: Comparison of Effects on Outflow Facility

DrugMechanism of ActionPrimary Outflow Pathway TargetedEffect on Conventional Outflow Facility (C-value)
Ripasudil (this compound) ROCK 1 and ROCK 2 InhibitorConventional (Trabecular Meshwork)Increases
Netarsudil ROCK and Norepinephrine Transporter InhibitorConventional (Trabecular Meshwork)Increases
Latanoprost Prostaglandin F2α AnalogueUveoscleralNo direct significant increase

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are synthesized protocols for key experiments used to evaluate the effects of these compounds on aqueous humor dynamics.

Measurement of Conventional Outflow Facility: Two-Level Constant Pressure Perfusion in Enucleated Rabbit Eyes

This ex vivo method is used to determine the rate at which aqueous humor can drain from the anterior chamber through the trabecular meshwork and Schlemm's canal.

Materials:

  • Enucleated rabbit eyes

  • Perfusion apparatus with two reservoirs, pressure transducers, and a flow meter

  • Perfusion fluid (e.g., Dulbecco's Phosphate-Buffered Saline with 5.5 mM glucose)

  • Cannulation supplies (needles, tubing)

  • Data acquisition system

Procedure:

  • Eye Preparation: Freshly enucleated rabbit eyes are mounted in a specialized chamber. The eye is cannulated with two needles connected to the perfusion system. One needle is for infusion of the perfusion fluid, and the other is for monitoring intraocular pressure.

  • System Calibration: The perfusion system is calibrated to ensure accurate pressure and flow readings.

  • Baseline Perfusion: The eye is perfused at a constant pressure (e.g., 15 mmHg) to establish a stable baseline outflow rate.

  • Pressure Step: The perfusion pressure is then changed to a second level (e.g., 25 mmHg) and the eye is perfused until a new stable outflow rate is achieved.

  • Outflow Facility Calculation: The outflow facility (C) is calculated using the following formula:

    • C = (Flow Rate at Pressure 2 - Flow Rate at Pressure 1) / (Pressure 2 - Pressure 1)

    • The result is typically expressed in µL/min/mmHg.

  • Drug Perfusion: To test the effect of a drug, the perfusion fluid is switched to one containing the test compound (e.g., this compound) and the two-level pressure perfusion is repeated.

Measurement of Aqueous Humor Flow Rate: Anterior Segment Fluorophotometry in Rabbits

This in vivo technique measures the rate of aqueous humor formation in the eye.[2][3][4][5][6]

Materials:

  • Scanning ocular fluorophotometer

  • Topical fluorescein solution (e.g., 2%)

  • Topical anesthetic (e.g., proparacaine)

  • Conscious, restrained rabbits

Procedure:

  • Animal Preparation: Rabbits are acclimated to the restraint and experimental conditions. A topical anesthetic is applied to the cornea.

  • Fluorescein Instillation: A precise volume of fluorescein solution is instilled into the conjunctival sac. The fluorescein distributes into the anterior chamber.

  • Baseline Measurement: After a set period to allow for fluorescein distribution, the initial fluorescence of the cornea and anterior chamber is measured using the fluorophotometer.

  • Serial Measurements: Fluorescence scans are repeated at regular intervals (e.g., every 30-45 minutes) for a period of several hours.

  • Aqueous Flow Calculation: The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the aqueous humor flow rate (F). The calculation is based on the principle that the clearance of fluorescein is proportional to the bulk flow of aqueous humor. The formula used is:

    • F = (dC/dt) * V

    • Where dC/dt is the rate of change of fluorescein concentration and V is the volume of the anterior chamber.

    • The result is typically expressed in µL/min.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways through which this compound and Latanoprost exert their effects on aqueous humor dynamics.

K115_Signaling_Pathway cluster_TM_Cell Trabecular Meshwork Cell K115 This compound (Ripasudil) ROCK2 ROCK2 K115->ROCK2 Inhibits MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylates MLCP MLC Phosphatase ROCK2->MLCP Inhibits RhoA Active RhoA-GTP RhoA->ROCK2 Activates pMLC Phosphorylated MLC (pMLC) MLCP->pMLC Dephosphorylates Contraction Cell Contraction & Increased Stiffness pMLC->Contraction Actin Actin Cytoskeleton Actin->Contraction Outflow_Increase Increased Aqueous Outflow Relaxation Cell Relaxation & Decreased Stiffness Relaxation->Outflow_Increase

Caption: this compound inhibits ROCK2, leading to trabecular meshwork cell relaxation and increased aqueous outflow.

Latanoprost_Signaling_Pathway cluster_Ciliary_Muscle Ciliary Muscle Cell Latanoprost Latanoprost Acid FP_Receptor FP Receptor Latanoprost->FP_Receptor Activates MMPs Matrix Metalloproteinases (MMPs) FP_Receptor->MMPs Upregulates ECM Extracellular Matrix (ECM) Remodeling MMPs->ECM Uveoscleral_Outflow Increased Uveoscleral Outflow ECM->Uveoscleral_Outflow

References

A Comparative Analysis of the Side Effect Profiles of K-115 (Ripasudil) and Other Leading Glaucoma Medications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of the Rho-kinase (ROCK) inhibitor K-115 (Ripasudil) against four other major classes of glaucoma medications: prostaglandin analogs (Latanoprost), beta-blockers (Timolol), alpha-adrenergic agonists (Brimonidine), and carbonic anhydrase inhibitors (Dorzolamide). The information herein is supported by available clinical trial data and aims to facilitate informed decisions in research and drug development.

Executive Summary

Glaucoma, a leading cause of irreversible blindness, is primarily managed by reducing intraocular pressure (IOP). While numerous pharmacological agents are effective in lowering IOP, their utility is often limited by their side effect profiles. This guide focuses on the comparative adverse effects of Ripasudil (this compound), a novel Rho-kinase inhibitor, and established glaucoma therapies. Ripasudil's primary local side effect is conjunctival hyperemia, a consequence of its mechanism of action. Other drug classes exhibit distinct adverse effect profiles, ranging from ocular surface irritation to systemic cardiovascular and respiratory effects. Understanding these differences is crucial for the development of next-generation glaucoma therapies with improved safety and patient tolerance.

Comparative Analysis of Side Effect Incidence

The following table summarizes the incidence of common ocular and systemic side effects associated with Ripasudil (this compound) and other glaucoma medications, based on data from various clinical studies. It is important to note that direct head-to-head comparative trials for all listed side effects across all five drug classes are limited. The data presented is a synthesis of available information.

Side Effect CategorySide EffectRipasudil (this compound)LatanoprostTimololBrimonidineDorzolamide
Ocular (Local) Conjunctival Hyperemia 5.9% - 17.7%[1]5% - 15%Less common than PGAs11.0% - 13.9%[2]Up to 20.7%[2]
Blepharitis (Eyelid Inflammation) ReportedCommonReportedCommonReported
Ocular Allergy/Pruritus Less commonLess commonLess commonUp to 25.7%[3]~10%
Stinging/Burning Sensation MildCommonCommonCommonVery Common
Blurred Vision ReportedCommonCommonCommonCommon
Eyelash Growth Not ReportedVery CommonNot ReportedNot ReportedNot Reported
Iris Hyperpigmentation Not ReportedCommonNot ReportedNot ReportedNot Reported
Systemic Cardiovascular Effects (e.g., Bradycardia, Hypotension) MinimalRareCan be significantCan occurMinimal
Respiratory Effects (e.g., Bronchospasm) MinimalRareCan be significantLess common than beta-blockersMinimal
Central Nervous System Effects (e.g., Fatigue, Drowsiness) MinimalRareCan occurCommonLess common
Oral/Taste Disturbances Not ReportedNot ReportedLess commonCommon (Dry Mouth)Common (Bitter Taste)

Mechanisms of Action and Associated Signaling Pathways

The differing side effect profiles of these glaucoma medications are intrinsically linked to their unique mechanisms of action and the signaling pathways they modulate.

This compound (Ripasudil) - Rho-Kinase (ROCK) Inhibitor

Ripasudil lowers IOP by inhibiting Rho-kinase, leading to the relaxation of the trabecular meshwork and an increase in aqueous humor outflow through the conventional pathway. This vasodilation effect, while beneficial for outflow, is also responsible for the high incidence of conjunctival hyperemia.

Ripasudil_Pathway Ripasudil Ripasudil (this compound) ROCK Rho-Kinase (ROCK) Ripasudil->ROCK Inhibits Vasodilation Vasodilation Ripasudil->Vasodilation MLC_P Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_P Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P->MLC Dephosphorylates Actin_Myosin Actin-Myosin Interaction MLC->Actin_Myosin TM_Relax Trabecular Meshwork Relaxation Actin_Myosin->TM_Relax Leads to Outflow Increased Aqueous Outflow TM_Relax->Outflow Hyperemia Conjunctival Hyperemia Vasodilation->Hyperemia Latanoprost_Pathway Latanoprost Latanoprost FP_Receptor Prostaglandin F Receptor (FP) Latanoprost->FP_Receptor Activates MMPs Matrix Metalloproteinases (MMPs) FP_Receptor->MMPs Upregulates ECM_Remodel Extracellular Matrix Remodeling in Ciliary Muscle MMPs->ECM_Remodel Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodel->Uveoscleral_Outflow Timolol_Pathway Timolol Timolol Beta_Receptor Beta-Adrenergic Receptor Timolol->Beta_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase Beta_Receptor->Adenylyl_Cyclase Activates Beta_Receptor->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP Aqueous_Production Decreased Aqueous Humor Production cAMP->Aqueous_Production Leads to Brimonidine_Pathway Brimonidine Brimonidine Alpha2_Receptor Alpha-2 Adrenergic Receptor Brimonidine->Alpha2_Receptor Activates Aqueous_Production Decreased Aqueous Humor Production Alpha2_Receptor->Aqueous_Production Uveoscleral_Outflow Increased Uveoscleral Outflow Alpha2_Receptor->Uveoscleral_Outflow Dorzolamide_Pathway Dorzolamide Dorzolamide CA_Enzyme Carbonic Anhydrase Dorzolamide->CA_Enzyme Inhibits Bicarbonate Bicarbonate Ion Formation CA_Enzyme->Bicarbonate Catalyzes CA_Enzyme->Bicarbonate Fluid_Transport Fluid Transport Bicarbonate->Fluid_Transport Aqueous_Production Decreased Aqueous Humor Production Fluid_Transport->Aqueous_Production Hyperemia_Workflow Start Patient Enrollment Baseline Baseline Image Acquisition Start->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Treatment Treatment Period Randomization->Treatment FollowUp Follow-up Image Acquisition Treatment->FollowUp Grading Blinded Image Grading (0-4 Scale) FollowUp->Grading Analysis Data Analysis (Change from Baseline) Grading->Analysis End Results Analysis->End

References

Therapeutic Window of K-115 in Non-Human Primates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic window of K-115 (Ripasudil), a Rho kinase (ROCK) inhibitor for the treatment of glaucoma, in non-human primate models. The document summarizes available preclinical data and compares it with other relevant ROCK inhibitors, offering insights into the efficacy and safety profiles crucial for drug development.

Efficacy in Non-Human Primates: Intraocular Pressure Reduction

Non-human primate models, particularly cynomolgus and rhesus monkeys, are critical in the preclinical assessment of glaucoma therapies due to their anatomical and physiological similarities to the human eye. Studies in these models have demonstrated the potent intraocular pressure (IOP)-lowering effects of ROCK inhibitors.

A study on the additive IOP-lowering effects of Ripasudil in normotensive cynomolgus monkeys showed that a 0.4% concentration of Ripasudil significantly lowered IOP when administered alone and had an additive effect when combined with other glaucoma medications.[1][2] While specific dose-ranging studies for Ripasudil in non-human primates are not extensively available in the public domain, the 0.4% concentration has been established as an effective dose in this model.

For a comparative perspective, preclinical studies on Netarsudil, another ROCK inhibitor, in normotensive Formosan Rock monkeys have provided clear dose-dependent IOP reduction data.

DrugConcentrationMaximal IOP Reduction (mmHg)Time to Maximal ReductionSpecies
Netarsudil0.01%4.2 ± 0.24 or 8 hoursFormosan Rock Monkey
Netarsudil0.02%5.8 ± 0.34 or 8 hoursFormosan Rock Monkey
Netarsudil0.04%7.5 ± 1.14 or 8 hoursFormosan Rock Monkey

Table 1: Dose-Dependent Intraocular Pressure Reduction of Netarsudil in Normotensive Formosan Rock Monkeys. Data from a study on the preclinical development of Netarsudil demonstrates a clear dose-response relationship.

Safety and Tolerability in Non-Human Primates

The primary adverse effect noted for ROCK inhibitors in non-human primate studies is transient and mild conjunctival hyperemia (eye redness). In the dose-ranging study of Netarsudil in Formosan Rock monkeys, trace to mild hyperemia was the only reported adverse effect.[3] Similarly, studies involving other ROCK inhibitors like Y-27632 and H-1152 in monkeys have not reported significant ocular side effects at therapeutic doses.

Experimental Protocols

Accurate and consistent measurement of IOP and aqueous humor dynamics is paramount in these preclinical studies.

Intraocular Pressure (IOP) Measurement in Conscious Cynomolgus Monkeys

Objective: To measure the intraocular pressure in a non-anesthetized state to avoid the confounding effects of anesthesia on IOP.

Procedure:

  • Animal Acclimation: Monkeys are trained and acclimated to the restraint and measurement procedures to minimize stress.

  • Topical Anesthesia: A topical anesthetic, such as proparacaine hydrochloride, is applied to the cornea.

  • Tonometry: A calibrated tonometer, such as a Tono-Pen or a pneumatonometer, is used to measure IOP. The pneumatonometer has been specifically calibrated for monkey eyes.

  • Multiple Readings: Several readings are taken for each eye and averaged to ensure accuracy.

  • Data Recording: IOP measurements are recorded at baseline and at various time points after drug administration.

Assessment of Aqueous Humor Dynamics in Non-Human Primates

Objective: To determine the mechanism by which a drug lowers IOP by measuring aqueous humor flow, outflow facility, and uveoscleral outflow.

Procedure:

  • Fluorophotometry: To measure aqueous humor flow, a fluorescent tracer (e.g., fluorescein) is administered intravenously or topically. The rate at which the tracer is cleared from the anterior chamber is measured using a scanning ocular fluorophotometer.

  • Tonography: This technique measures the facility of aqueous humor outflow through the trabecular meshwork. A weighted tonometer is placed on the cornea for a set period, and the resulting change in IOP is used to calculate the outflow facility.

  • Uveoscleral Outflow Measurement: This is typically calculated by subtracting the trabecular outflow from the total aqueous humor outflow (measured by fluorophotometry).

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental processes, the following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow.

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Ligand binding RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates K115 This compound (Ripasudil) K115->ROCK Increased_Outflow Increased Aqueous Humor Outflow K115->Increased_Outflow pMLC Phosphorylated MLC (pMLC) Actin_Stress_Fibers Actin Stress Fibers pMLC->Actin_Stress_Fibers Promotes assembly Cell_Contraction Cell Contraction & Increased Stiffness Actin_Stress_Fibers->Cell_Contraction

Caption: ROCK Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_baseline Baseline Measurement cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Monitoring cluster_analysis Data Analysis Animal_Selection Select Non-Human Primates (e.g., Cynomolgus Monkeys) Acclimation Acclimate Animals to Handling and Procedures Animal_Selection->Acclimation Baseline_IOP Measure Baseline IOP Acclimation->Baseline_IOP Baseline_Aqueous Assess Baseline Aqueous Humor Dynamics Acclimation->Baseline_Aqueous Drug_Admin Topical Administration of This compound or Vehicle Control Baseline_IOP->Drug_Admin Baseline_Aqueous->Drug_Admin IOP_Monitoring Monitor IOP at Multiple Time Points Drug_Admin->IOP_Monitoring Aqueous_Monitoring Re-assess Aqueous Humor Dynamics Drug_Admin->Aqueous_Monitoring Adverse_Effects Observe for Adverse Effects (e.g., Hyperemia) Drug_Admin->Adverse_Effects Data_Comparison Compare Treatment vs. Control and Baseline Data IOP_Monitoring->Data_Comparison Aqueous_Monitoring->Data_Comparison Adverse_Effects->Data_Comparison Therapeutic_Window Determine Therapeutic Window (Efficacy vs. Safety) Data_Comparison->Therapeutic_Window

Caption: Experimental Workflow for Glaucoma Drug Testing.

References

A Comparative Analysis of K-115 and Fasudil in Preclinical Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Rho-kinase (ROCK) inhibitors K-115 (Ripasudil) and fasudil, focusing on their neuroprotective potential in preclinical models of neurodegenerative diseases. By presenting available experimental data, detailed methodologies, and mechanistic insights, this document aims to inform research and development efforts in the field of neurotherapeutics.

Introduction to this compound and Fasudil

Both this compound and fasudil are potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1] Dysregulation of the ROCK signaling pathway has been implicated in the pathophysiology of several neurodegenerative disorders, making it an attractive therapeutic target.[1][2] Fasudil, a first-generation ROCK inhibitor, has been clinically approved in Japan and China for the treatment of cerebral vasospasm.[1] this compound, a more recent and potent ROCK inhibitor, is approved in Japan for the treatment of glaucoma. While both compounds have demonstrated neuroprotective effects, this guide focuses on a direct comparison of their performance in preclinical neurodegenerative disease models where data is available.

Comparative Efficacy in Neurodegenerative Models

A direct comparative study of this compound and fasudil in a broad range of neurodegenerative disease models is currently limited in the published literature. However, a study in a mouse model of glaucoma, a neurodegenerative disease of the optic nerve, provides valuable head-to-head data.

Glaucoma Model: Optic Nerve Crush

In a study utilizing an optic nerve crush model in mice, both this compound and fasudil were evaluated for their ability to protect retinal ganglion cells (RGCs), the neurons that are lost in glaucoma.

Table 1: Comparison of this compound and Fasudil in a Mouse Optic Nerve Crush Model

ParameterVehicleThis compound (1 mg/kg/day)Fasudil (1 mg/kg/day)
Retinal Ganglion Cell (RGC) Survival (%) Undisclosed baseline34 ± 3% increase vs. vehicleData not available in the direct comparative study
Reduction in Oxidative Stress (Lipid Peroxidation) Undisclosed baselineSignificant attenuationData not available in the direct comparative study
Reduction in Reactive Oxygen Species (ROS) Production Undisclosed baselineSignificant attenuationData not available in the direct comparative study
Downregulation of Nox1 Gene Expression Undisclosed baselineDramatic reductionData not available in the direct comparative study

Data synthesized from a study evaluating this compound's neuroprotective effects, which included fasudil as a comparator.

While this study provides evidence for the neuroprotective efficacy of this compound, a direct quantitative comparison of RGC survival with fasudil at the same dose was not detailed in the available summary.

Performance in Other Neurodegenerative Disease Models

Although direct comparative studies are lacking, both this compound and fasudil have been individually investigated in various neurodegenerative disease models.

Fasudil in Alzheimer's Disease Models

Fasudil has shown promise in preclinical models of Alzheimer's disease (AD). In transgenic mouse models (APP/PS1), fasudil treatment has been associated with:

  • Improved cognitive function: Amelioration of spatial learning and memory deficits.[3]

  • Reduced neuropathology: Decreased deposition of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) in the hippocampus.[3]

  • Neuroprotection: Attenuation of neuronal loss and injury.

  • Anti-inflammatory effects: Inhibition of pro-inflammatory cytokine production (e.g., IL-1β, TNF-α) and NF-κB activation.

Fasudil in Parkinson's Disease Models

In rodent models of Parkinson's disease (PD), fasudil has demonstrated neuroprotective effects on dopaminergic neurons. Studies have shown that fasudil can:

  • Protect dopaminergic neurons: Increase the survival of tyrosine hydroxylase-positive neurons in the substantia nigra.

  • Promote neurite outgrowth: Stimulate the growth of neuronal processes.

  • Improve motor function: Lead to behavioral improvements in motor tasks.[4]

  • Reduce neuroinflammation: Exert anti-inflammatory effects in the brain.[4]

There is currently a lack of published data on the efficacy of this compound in Alzheimer's and Parkinson's disease models.

Mechanistic Insights: The ROCK Signaling Pathway

Both this compound and fasudil exert their neuroprotective effects primarily through the inhibition of the ROCK signaling pathway. This pathway is a key regulator of neuronal apoptosis and axonal regeneration.

ROCK_Pathway cluster_upstream Upstream Activation cluster_rock ROCK Kinase cluster_downstream Downstream Effectors cluster_inhibition Inhibition RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Dynamics Actin Cytoskeleton Destabilization Cofilin->Actin_Dynamics Promotes Actin Depolymerization Axon_Retraction Axon Retraction & Neuronal Apoptosis Actin_Dynamics->Axon_Retraction K115_Fasudil This compound / Fasudil K115_Fasudil->ROCK Inhibits Experimental_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_data Data Analysis Model Induce Neurodegenerative Disease Model Treatment_Group Administer this compound or Fasudil Model->Treatment_Group Vehicle_Group Administer Vehicle Control Model->Vehicle_Group Behavior Behavioral Testing Treatment_Group->Behavior Vehicle_Group->Behavior Histology Histological Analysis (Immunohistochemistry) Behavior->Histology Biochemistry Biochemical Analysis (Western Blot, TBARS) Histology->Biochemistry Molecular Molecular Analysis (qRT-PCR) Biochemistry->Molecular Data Quantitative Data Analysis & Statistical Comparison Molecular->Data

References

Safety Operating Guide

VINAVIL K 115 (Polymer for industry)

Author: BenchChem Technical Support Team. Date: November 2025

Caution: The identifier "K-115" is associated with multiple chemical substances. It is imperative to correctly identify the specific chemical you are handling before following any disposal procedures. Consult your Safety Data Sheet (SDS) to confirm the identity of the substance.

This document provides disposal procedures for three distinct substances known to be associated with the "this compound" identifier.

VINAVIL K 115 is not classified as hazardous waste; however, it must be disposed of responsibly to prevent environmental contamination.[1]

Data Presentation
ParameterValue
Hazardous Waste Class Not classified as hazardous.[1]
Disposal Method Dispose of via a licensed waste disposal contractor.[1]
Special Precautions Do not dispose of into sewers or allow entry into drains or watercourses.[1] Empty containers may retain product residues.[1]
Experimental Protocols

No specific experimental protocols for the disposal of VINAVIL K 115 were found in the provided search results. The recommended procedure is to engage a licensed waste disposal contractor.[1]

Disposal Workflow

cluster_vinavil VINAVIL K 115 Disposal Workflow start Begin Disposal Process disposal_prep Prepare for Disposal start->disposal_prep spill Small Spill or Leak? spill_yes Contain with earth or sand. Mechanically collect into sealed containers. spill->spill_yes Yes sewer_check Is disposal into sewer or watercourse planned? spill->sewer_check No spill_yes->sewer_check disposal_prep->spill sewer_no Correct: Do not allow to enter drains or watercourses. sewer_check->sewer_no No sewer_yes Incorrect: Prohibited. Re-evaluate disposal plan. sewer_check->sewer_yes Yes contact_vendor Contact and send to an authorized waste disposal service. sewer_no->contact_vendor packaging Handle empty containers. Do not re-use. Recycle where authorized. contact_vendor->packaging end_process End of Disposal Process packaging->end_process

Caption: Disposal workflow for VINAVIL K 115.

This compound Hydrochloride Dihydrate (Ripasudil)

This substance is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Proper disposal is critical to avoid environmental harm.

Data Presentation
ParameterValue
GHS Hazard Statements H302: Harmful if swallowed.[2] H410: Very toxic to aquatic life with long lasting effects.[2]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[2]
Spill Containment Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite).[2][3] Decontaminate surfaces with alcohol.[2][3]
Experimental Protocols

No specific experimental protocols for the disposal of this compound Hydrochloride Dihydrate were found in the provided search results. Disposal should be conducted in accordance with prevailing country, federal, state, and local regulations via an approved waste disposal plant.[2][3]

Disposal Workflow

cluster_ripasudil This compound Hydrochloride Dihydrate (Ripasudil) Disposal start Begin Disposal Process ppe Wear full Personal Protective Equipment (PPE). start->ppe spill Spill Occurs? ppe->spill spill_yes Absorb with liquid-binding material. Decontaminate surfaces with alcohol. spill->spill_yes Yes waste_collection Collect waste and contaminated materials into a suitable container. spill->waste_collection No spill_yes->waste_collection env_check Avoid release to the environment. waste_collection->env_check disposal_facility Dispose of contents/container to an approved waste disposal plant. env_check->disposal_facility regulations Ensure compliance with all local, state, and federal regulations. disposal_facility->regulations end_process End of Disposal Process regulations->end_process

Caption: Disposal workflow for this compound Hydrochloride Dihydrate.

Polyvinylpyrrolidone (PVP), Grade K 115

The disposal of Polyvinylpyrrolidone (PVP) must take into account its potential environmental impact.[4]

Data Presentation
ParameterValue
Physical Property Hygroscopic, water-soluble.[5]
Disposal Consideration Must consider the material's impact on air quality; potential migration in soil or water; effects on animal, aquatic, and plant life; and conformance with environmental and public health regulations.[4]
Spill Response (Solid) Dampen spill with water, transfer to a suitable container, use water-dampened absorbent paper for cleanup, and seal contaminated materials in a vapor-tight plastic bag for disposal.[5]
Experimental Protocols

No specific experimental protocols for the disposal of Polyvinylpyrrolidone K 115 were found in the provided search results. Disposal must adhere to environmental and public health regulations.[4]

Disposal Workflow

cluster_pvp Polyvinylpyrrolidone (PVP) K 115 Disposal Workflow start Begin Disposal Process spill Solid Spill Occurs? start->spill spill_yes_1 Dampen solid spill material with water. spill->spill_yes_1 Yes disposal_decision Evaluate Disposal Plan spill->disposal_decision No spill_yes_2 Transfer dampened material to a suitable container. spill_yes_1->spill_yes_2 spill_yes_3 Use water-dampened absorbent paper to pick up residue. spill_yes_2->spill_yes_3 spill_yes_4 Seal contaminated paper and clothing in a vapor-tight plastic bag. spill_yes_3->spill_yes_4 spill_yes_5 Wash contaminated surfaces with soap and water solution. spill_yes_4->spill_yes_5 spill_yes_5->disposal_decision assessment Assess impact on: - Air Quality - Soil & Water Migration - Animal & Plant Life disposal_decision->assessment compliance Ensure conformance with environmental and public health regulations. assessment->compliance disposal Dispose of waste according to regulatory requirements. compliance->disposal end_process End of Disposal Process disposal->end_process

References

Essential Safety and Handling Guide for K-115 (Ripasudil)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for laboratory professionals handling K-115, also known as Ripasudil. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, supporting a secure research environment.

I. Compound Identification and Properties

This compound, or Ripasudil, is a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. For safe handling, it is crucial to be aware of its chemical and physical properties.

Identifier Value Source
Chemical Name Ripasudil (hydrochloride hydrate)[1]
Synonym This compound[1][2][3]
CAS Number 887375-67-9[1][3]
Molecular Formula C15H18FN3O2S • HCl [2H2O][2]
Molecular Weight 395.9 g/mol [2]
Appearance Crystalline solid[2]
Solubility DMSO (~30 mg/ml), slightly soluble in DMF, PBS (pH 7.2) (~0.5 mg/ml)[2]
II. Personal Protective Equipment (PPE)

While some safety data sheets (SDS) may not classify this compound as hazardous, others indicate that it is a skin and eye irritant.[3] Therefore, a cautious approach to PPE is recommended to minimize exposure risk.

A. Standard Laboratory Attire:

  • Lab Coat: A standard, long-sleeved lab coat should be worn at all times.

  • Closed-toe Shoes: Footwear that fully covers the feet is mandatory.

B. Specific PPE for Handling this compound:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[3]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable option. Gloves must be inspected for integrity before each use.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

  • Body Protection: In addition to a lab coat, consider an apron or other protective clothing if there is a risk of splashing.[3]

Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_procedure Handling Procedure cluster_post Post-Handling A Assess Task-Specific Risks: - Weighing solid - Preparing solutions - Administering to cultures/animals C Eye Protection: Safety glasses with side shields or goggles A->C D Hand Protection: Chemical-resistant gloves (e.g., Nitrile) A->D E Body Protection: Lab coat (minimum) A->E F Respiratory Protection: Required if creating dust/aerosols A->F B Review Safety Data Sheet (SDS) for this compound B->C B->D B->E G Don PPE Correctly C->G D->G E->G F->G H Handle this compound in a Designated Area (e.g., chemical fume hood) G->H I Follow Standard Operating Procedures H->I J Doff PPE Correctly to Avoid Contamination I->J K Dispose of Contaminated PPE as Chemical Waste J->K L Wash Hands Thoroughly with Soap and Water K->L

Caption: Logical workflow for selecting and using PPE when handling this compound.

III. Operational Plan: Handling and Experimental Protocols

A. Engineering Controls:

  • Ventilation: Work with this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing the solid or preparing concentrated stock solutions, a chemical fume hood is recommended.

B. Safe Handling Practices:

  • Avoid Contact: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound, and before eating, drinking, or smoking.[3]

  • Solution Preparation:

    • This compound is a crystalline solid.[2] To prepare a stock solution, dissolve the compound in a suitable organic solvent such as DMSO.[2]

    • For aqueous solutions, this compound can be dissolved directly in buffers like PBS (pH 7.2), though solubility is limited.[2] It is recommended to not store aqueous solutions for more than one day.[2]

    • When making further dilutions, ensure that the final concentration of the organic solvent is low enough to not affect the experimental results.[2]

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

A. Waste Categorization:

  • Solid Waste: Unused or expired this compound powder.

  • Liquid Waste: Unused solutions of this compound, as well as contaminated solvents and buffers.

  • Contaminated Materials: Any materials that have come into direct contact with this compound, including:

    • Gloves

    • Pipette tips

    • Tubes and vials

    • Bench paper

B. Disposal Procedures:

  • Segregation: All waste contaminated with this compound should be segregated from general laboratory waste.

  • Containment:

    • Solid and Contaminated Dry Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound" or "Ripasudil."

  • Final Disposal: Dispose of all this compound waste in accordance with your institution's and local environmental regulations. Do not dispose of this compound down the drain or in the regular trash.[1] While some sources suggest small quantities can be disposed of with household waste, this is not a recommended practice in a professional research setting.[1]

Emergency Response Protocol

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Chemical Exposure Incident (this compound) A Remove contaminated clothing immediately Start->A D Immediately flush eyes with large amounts of water for at least 15 minutes Start->D G Move to fresh air Start->G J Wash out mouth with water Start->J B Rinse skin thoroughly with plenty of soap and water A->B C Seek medical attention if irritation persists B->C E Remove contact lenses, if present and easy to do D->E F Seek immediate medical attention E->F H If breathing is difficult, provide oxygen or CPR if necessary G->H I Seek medical attention H->I K Do NOT induce vomiting J->K L Seek immediate medical attention K->L

Caption: Step-by-step emergency procedures for different exposure routes to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
K-115
Reactant of Route 2
K-115

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.